Marbofloxacin Impurity B
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Marbofloxacin Impurity B: Structure, Properties, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Marbofloxacin Impurity B, a critical process-related impurity and degradation product of the veterinary fluoroquinolone antibiotic, marbofloxacin. As a Senior Application Scientist, this document synthesizes key information on its chemical identity, physicochemical properties, formation pathways, and analytical methodologies for its effective control, grounded in scientific literature and regulatory context.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 115551-41-2, is a significant related substance of Marbofloxacin.[1][2] Its formation is a key consideration in the manufacturing and stability studies of the active pharmaceutical ingredient (API).
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a tricyclic core, distinct from the parent drug, marbofloxacin.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
IUPAC Name: 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][1][3][4]benzoxadiazine-6-carboxylic acid.[1][5][6][7]
Synonyms: 6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid.[1]
Physicochemical Data Summary
A comprehensive understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods and for understanding its fate and behavior.
| Property | Value | Source |
| CAS Number | 115551-41-2 | [1][3][5][7][8][9] |
| Molecular Formula | C₁₂H₈F₂N₂O₄ | [1][3][5][7][8] |
| Molecular Weight | 282.20 g/mol | [1][3][5][8] |
| Appearance | Light yellow crystalline powder | [10] |
| Melting Point | Not Available (NA) | [9] |
| Solubility | Freely soluble in acetonitrile; Soluble in Methanol | [3][9] |
| pKa | Not Available | |
| logP | Not Available | |
| Storage | 2-8°C | [11] |
Spectral Data
Spectroscopic analysis is fundamental to the unequivocal identification and characterization of this compound. While complete spectral assignments are proprietary to reference standard manufacturers, key characteristic data has been reported.
-
¹H Nuclear Magnetic Resonance (¹H-NMR): Reported signals at δ 8.52, 4.41, and 2.98 ppm are indicative of specific protons within the molecule's unique tricyclic structure.[1] A full structural elucidation would require 2D-NMR techniques like COSY, HSQC, and HMBC to assign all proton and carbon signals definitively.[1]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands have been observed at approximately 1720 cm⁻¹ (C=O stretch of the carboxylic acid and ketone) and 1620 cm⁻¹ (C-F vibration).[1]
-
Mass Spectrometry (MS): The compound has a molecular weight of 282.20 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) studies would reveal characteristic fragmentation patterns, likely involving the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the benzoxadiazine ring system, which are crucial for its specific identification in complex matrices.[1]
Formation and Synthesis
This compound can be formed during the synthesis of marbofloxacin and as a degradation product under various stress conditions.[1][8]
Synthetic Origin
The formation of this compound during the synthesis of the parent drug is often attributed to side reactions or incomplete cyclization steps. The generation of this impurity can be minimized by carefully controlling reaction parameters such as temperature, solvent polarity, and catalyst loading.[1]
Figure 2: Simplified schematic of this compound formation during synthesis.
Degradation Pathways
Forced degradation studies have shown that marbofloxacin can degrade to form Impurity B under hydrolytic, oxidative, and photolytic stress.[1]
-
Acid-Catalyzed Degradation: In acidic environments, marbofloxacin can undergo hydrolysis, leading to the formation of Impurity B.[1] This highlights the importance of pH control in the formulation and storage of marbofloxacin-containing products.
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to the formation of this compound.[1]
-
Photodegradation: Marbofloxacin is susceptible to degradation upon exposure to light.[3][5] Studies have shown that photolysis can lead to the homolytic cleavage of the tetrahydrooxadiazine moiety of marbofloxacin, resulting in the formation of quinolinol-type products.[3][5] While not explicitly stated as forming Impurity B, this pathway indicates the molecule's photosensitivity.
Analytical Methodologies for Control
The robust control of this compound is a critical aspect of quality assurance for marbofloxacin drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed for the analysis of marbofloxacin and its impurities. A validated, stability-indicating method is essential for accurately quantifying this compound.
Representative HPLC Method for Marbofloxacin and Impurities in Rabbit Tissues:
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | 12% Acetonitrile : 0.75% Formic Acid : 0.4% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 50 µL |
| Detection | UV at 295 nm |
This method demonstrated good precision with a Relative Standard Deviation (RSD) of 0.13% for replicate injections of a marbofloxacin standard solution. The retention time for marbofloxacin was 14.274 minutes. The limit of detection (LOD) and limit of quantification (LOQ) for marbofloxacin were 0.003 µg/mL and 0.01 µg/mL, respectively.[12]
Experimental Protocol: Sample Preparation from Rabbit Tissues
-
Homogenization: Homogenize 3 grams of tissue.
-
Extraction: Add 15 mL of an extraction solution (0.015 mol/L perchloric acid and 0.015 mol/L phosphoric acid in 50:50 water-methanol) and centrifuge at 15,000 rpm for 8 minutes.
-
Hydrolysis: Incubate the samples in a 50°C water bath for 90 minutes.
-
Centrifugation: Cool the samples to room temperature and centrifuge at 5,000 rpm for 10 minutes.
-
Injection: Transfer 50 µL of the supernatant to an autosampler vial for HPLC analysis.[12]
Figure 3: Workflow for the extraction of marbofloxacin and its impurities from tissue samples.
Toxicological Profile and Regulatory Landscape
The toxicological profile of drug impurities is a key determinant of their acceptable limits in pharmaceutical products.
Toxicology
A Material Safety Data Sheet (MSDS) for this compound indicates that comprehensive toxicological data is largely unavailable, with entries for potential health effects, carcinogenicity, teratogenicity, and other studies marked as "NIL" or "NA".[9] The product is intended for research and development use only.[9] The absence of detailed toxicological data necessitates stringent control of this impurity to low levels in the final drug product.
Regulatory Limits
Specific acceptance criteria for this compound are typically defined in the marketing authorization dossier for a given marbofloxacin product and are guided by pharmacopoeial monographs and regulatory guidelines (e.g., ICH Q3A/B). The European Pharmacopoeia (Ph. Eur.) monograph for "Marbofloxacin for veterinary use" (2233) utilizes a "Marbofloxacin impurity mixture A CRS" for system suitability, indicating that Impurity B is a known and controlled substance.[13][14] The exact limits are product-specific and are based on the qualification threshold of the impurity.
Conclusion and Future Perspectives
This compound is a well-characterized but unavoidable impurity in the production of marbofloxacin. Its control is a testament to the rigorous quality standards applied in modern pharmaceutical manufacturing. While its fundamental chemical properties are established, further research into its toxicological profile would be beneficial for a more comprehensive risk assessment. Additionally, the development and publication of more detailed analytical methods, including advanced spectroscopic data and fragmentation pathways, would be a valuable resource for the scientific community. The continued application of robust analytical techniques, such as the HPLC method detailed herein, is paramount for ensuring the safety and efficacy of marbofloxacin-based veterinary medicines.
References
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PrepChem. Synthesis of 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. [Link]
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Pharmaffiliates. Marbofloxacin-impurities. [Link]
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Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental science & technology, 44(12), 4564–4569. [Link]
-
ResearchGate. Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. [Link]
-
PrepChem. Synthesis of 9-fluoro-2,3-dihydro-3-methyl-10-[3-[(methylamino)methyl]-1-pyrrolidinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. [Link]
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Alentris Research Pvt. Ltd. Marbofloxacin EP Impurity B. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Pharmaffiliates. Marbofloxacin-impurities. [Link]
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PubMed. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. [Link]
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Axios Research. Marbofloxacin-13C-d3. [Link]
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QxMD. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. [Link]
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Pharmaffiliates. CAS No : 115551-41-2 | Product Name : Marbofloxacin - Impurity B (Freebase). [Link]
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EDQM. 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022. [Link]
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CABI Digital Library. Determination of marbofloxacin residues in Rabbit Tissues by HPLC. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Semantic Scholar. Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. [Link]
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ResearchGate. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. [Link]
-
ResearchGate. (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. [Link]
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CABI Digital Library. Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. [Link]
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Human Metabolome Database. Showing metabocard for Marbofloxacin (HMDB0254332). [Link]
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An In-depth Technical Guide to the Synthesis and Isolation of Marbofloxacin Impurity B
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Marbofloxacin Impurity B
Marbofloxacin is a third-generation fluoroquinolone antibiotic widely used in veterinary medicine for its broad-spectrum bactericidal activity.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the safety and efficacy of the final drug product.[2] this compound, chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic Acid, is a known process-related impurity and degradation product of Marbofloxacin.[2][4] Its diligent monitoring and control are mandated by regulatory bodies to ensure the quality and consistency of Marbofloxacin formulations.[6] This guide provides robust methodologies for the targeted synthesis and subsequent isolation of this impurity, enabling its use as a reference standard for analytical method development and validation.[6]
Understanding the Formation of this compound
This compound can emerge through two primary pathways: as a byproduct during the synthesis of Marbofloxacin and as a degradant when the API is subjected to stress conditions.[2][4]
Synthetic Byproduct: In the multi-step synthesis of Marbofloxacin, specific reaction conditions can inadvertently lead to the formation of Impurity B.[4] Careful control of parameters such as reaction temperature and choice of solvent is crucial to minimize its generation.[4]
Degradation Product: Forced degradation studies have demonstrated that Marbofloxacin is susceptible to degradation under acidic, oxidative, and photolytic stress, all of which can lead to the formation of Impurity B.[4][7] Acid-catalyzed hydrolysis and oxidative conditions, in particular, have been identified as significant contributors to its formation.[4] For instance, exposure of Marbofloxacin to acidic conditions at elevated temperatures or to oxidizing agents like hydrogen peroxide can generate quantifiable levels of this impurity.[4]
Part 1: Synthesis of this compound via Forced Degradation
A reliable method for generating this compound for use as a reference standard is through the controlled forced degradation of Marbofloxacin. This approach mimics the degradation pathways that can occur during the manufacturing process and storage of the drug product. Here, we detail a protocol based on acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Forced Degradation of Marbofloxacin
Objective: To induce the degradation of Marbofloxacin to yield a sufficient quantity of this compound for subsequent isolation.
Materials:
-
Marbofloxacin (API)
-
Hydrochloric Acid (HCl), 1N solution
-
Sodium Hydroxide (NaOH), 1N solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for in-process monitoring
Procedure:
-
Dissolution: Accurately weigh 1.0 g of Marbofloxacin and transfer it to a 250 mL round-bottom flask. Add 100 mL of 1N Hydrochloric Acid.
-
Degradation: Stir the mixture at room temperature until the Marbofloxacin is fully dissolved. Once dissolved, heat the solution to 80°C under reflux using a heating mantle.
-
In-Process Monitoring: Monitor the progress of the degradation by taking aliquots of the reaction mixture at 1-hour intervals. Neutralize the aliquot with 1N NaOH and analyze by HPLC to determine the relative peak area of this compound.
-
Reaction Quench: Continue the reaction until a significant amount of Impurity B is formed, as determined by HPLC analysis (typically 4-6 hours). Once the desired level of degradation is achieved, cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the solution to a pH of approximately 7.0 by the dropwise addition of 1N NaOH with constant stirring. The crude mixture containing this compound is now ready for isolation and purification.
Causality Behind Experimental Choices: The use of strong acid (1N HCl) and elevated temperature (80°C) accelerates the hydrolytic degradation of Marbofloxacin, promoting the formation of Impurity B.[4] Refluxing prevents the loss of solvent and maintains a constant reaction concentration. In-process HPLC monitoring is a critical self-validating step to ensure the reaction proceeds as intended and is stopped at the optimal point to maximize the yield of the desired impurity while minimizing the formation of secondary degradation products.
Visualization of the Synthesis Workflow
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A Comprehensive Spectroscopic and Structural Elucidation of Marbofloxacin Impurity B
An In-depth Technical Guide for Drug Development Professionals
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic used exclusively in veterinary medicine.[1] It exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[1][2] In the manufacturing and storage of any active pharmaceutical ingredient (API), the identification and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[3]
Marbofloxacin Impurity B (CAS No: 115551-41-2) is a significant related substance that can arise during the synthesis of Marbofloxacin or as a degradation product under various stress conditions, including acidic, oxidative, and photolytic exposure.[3][4] Structurally, it is a despiperazino analog, meaning it lacks the key N-methylpiperazinyl functional group of the parent molecule.[3] This guide provides a detailed technical overview of the core spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—used for the definitive identification and structural confirmation of this critical impurity. Understanding these characteristics is paramount for developing robust analytical methods for quality control in drug development.[4]
Section 1: Chemical Identity and Structure
The unambiguous identification of any chemical entity begins with defining its fundamental properties. This compound is systematically named 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic acid.[4][6] Its core structure is a tricyclic system, which diverges significantly from Marbofloxacin by the absence of the piperazine ring, altering its polarity and molecular weight.[4]
| Identifier | Data | Reference |
| IUPAC Name | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic acid | [4][7] |
| CAS Number | 115551-41-2 | [4][8][9] |
| Molecular Formula | C₁₂H₈F₂N₂O₄ | [1][4][9] |
| Molecular Weight | 282.20 g/mol | [1][4][9] |
Caption: Chemical Structure of this compound.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) provides the accuracy needed to validate its molecular formula.
High-Resolution Mass Spectrometry (HRMS)
The power of HRMS lies in its ability to measure mass with extremely high precision, allowing for the calculation of a unique elemental composition. This is a cornerstone of structural elucidation, providing a high degree of confidence in the identity of an unknown or a reference standard.
| Parameter | Value | Significance |
| Molecular Formula | C₁₂H₈F₂N₂O₄ | Derived from HRMS and other spectroscopic data. |
| Calculated Exact Mass | 282.0512 Da | Theoretical mass for the proposed elemental composition.[4] |
| Observed Exact Mass | Matches calculated mass | Confirms the elemental composition with high confidence.[4] |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Patterns
When coupled with a separation technique like liquid chromatography (LC-MS/MS), tandem mass spectrometry provides structural information through controlled fragmentation of the molecule.[3] The fragmentation pattern of this compound is characteristic and serves as a fingerprint for its identification. Key observed fragmentation pathways include:
-
Loss of Carbon Dioxide (CO₂): A neutral loss of 44 Da, which is a hallmark fragmentation for molecules containing a carboxylic acid group.[4]
-
Cleavage of the Oxadiazine Ring: Fragmentation of the heterocyclic ring system provides further structural confirmation.[4]
Caption: Key fragmentation pathways for this compound in MS/MS.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound reference standard in a suitable solvent, such as acetonitrile, to a final concentration of approximately 1 µg/mL.[8]
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Perform a full scan MS analysis to detect the precursor ion (m/z 282.05). Follow with a data-dependent MS/MS scan to acquire fragmentation spectra for the precursor ion.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the molecular formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon) NMR are critical for the unambiguous structural confirmation of this compound.
¹H NMR Analysis
Proton NMR provides information on the chemical environment of hydrogen atoms. A key diagnostic feature for Impurity B is the absence of signals in the δ 2.8–3.5 ppm range, which would correspond to the piperazine ring protons in the parent Marbofloxacin molecule.[4] The presence of signals corresponding to the tricyclic core confirms the impurity's structure.
| Chemical Shift (δ ppm) | Multiplicity | Probable Assignment |
| ~8.52 | Singlet | Aromatic H on the quinolone ring |
| ~4.41 | Multiplet | Methylene protons (-CH₂-) in the oxadiazine ring |
| ~2.98 | Multiplet | Methylene protons (-CH₂-) in the oxadiazine ring |
| ~1.2-1.5 | Doublet | Methyl protons (-CH₃) |
Note: The specific assignments are based on typical chemical shifts for similar structures and the limited available data.[4][10]
¹³C NMR Analysis
Carbon NMR complements the proton data by defining the carbon skeleton. The spectrum for Impurity B is characterized by signals in the downfield region corresponding to carbonyl and aromatic carbons.
| Chemical Shift (δ ppm) | Probable Assignment |
| ~165–175 | Carbonyl carbons (C=O) of the carboxylic acid and ketone |
| ~110–125 | Aromatic carbons bonded to fluorine (C-F) |
Reference for spectral regions:[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound provides confirmatory evidence for key structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~1720 | C=O Stretch | Carboxylic acid and ketone carbonyl groups[10] |
| ~1620 | C-F Vibration | Aromatic carbon-fluorine bond[10] |
| ~3000-3300 | O-H Stretch | Carboxylic acid hydroxyl group |
| ~1100-1300 | C-O Stretch | Ether linkage in the oxadiazine ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms its elemental composition (C₁₂H₈F₂N₂O₄), while MS/MS fragmentation patterns reveal key structural motifs.[4] NMR spectroscopy provides the definitive atomic connectivity, with ¹H NMR confirming the absence of the piperazine ring and ¹³C NMR identifying the carbon skeleton.[4] Finally, IR spectroscopy offers rapid verification of essential functional groups like carbonyls and C-F bonds.[10]
This detailed spectroscopic profile serves as a robust foundation for the development and validation of analytical methods, such as HPLC, used in routine quality control.[3][4] By using well-characterized reference standards like this compound, pharmaceutical scientists can accurately identify and quantify its presence, ensuring that Marbofloxacin drug products meet the stringent regulatory requirements for purity, safety, and efficacy.[4]
References
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Sturini, M., Speltini, A., Maraschi, F., Profumo, A., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564-4569. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
PubMed. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Retrieved from [Link]
-
CABI. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Retrieved from [Link]
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Veeprho. (n.d.). Marbofloxacin EP Impurity B | CAS 115551-41-2. Retrieved from [Link]
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Pharmaffiliates. (n.d.). marbofloxacin and its Impurities. Retrieved from [Link]
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The Genesis of a Troublesome Analog: A Deep Dive into the Formation of Marbofloxacin Impurity B
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the multifaceted formation mechanisms of Marbofloxacin Impurity B, a critical factor in the quality control and safety assurance of the veterinary fluoroquinolone antibiotic, Marbofloxacin.
Marbofloxacin, a potent third-generation fluoroquinolone, is widely utilized in veterinary medicine for its broad-spectrum antibacterial activity.[1] However, like any synthetic pharmaceutical agent, its purity profile is of paramount concern. Among the known related substances, this compound, chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic Acid, presents a recurring challenge in manufacturing and stability studies. This guide provides a comprehensive analysis of the primary pathways leading to its formation: as a process-related impurity during synthesis and as a degradation product under various stress conditions.
Chemical Identity of Marbofloxacin and Impurity B
A clear understanding of the molecular architecture of both the active pharmaceutical ingredient (API) and the impurity is fundamental to deciphering the formation mechanisms.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Marbofloxacin | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic acid | 115550-35-1 | C₁₇H₁₉FN₄O₄ | 362.36 |
| This compound | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic Acid | 115551-41-2 | C₁₂H₈F₂N₂O₄ | 282.20 |
Part 1: Formation of Impurity B as a Process-Related Impurity
The synthesis of the complex tricyclic core of Marbofloxacin is a multi-step process, and like many intricate chemical syntheses, it is susceptible to the formation of side products. Evidence suggests that this compound can arise from an incomplete or alternative cyclization pathway of a key intermediate.
Proposed Mechanism: Incomplete Cyclization
Several patented synthetic routes for Marbofloxacin start from fluorinated benzoic acid derivatives.[5][6][7] A common strategy involves the construction of the quinolone core, followed by the introduction of the N-methylpiperazinyl group and a final cyclization to form the oxadiazine ring. It is in this final cyclization step where the formation of Impurity B is postulated to occur.
Let's consider a generalized key intermediate in Marbofloxacin synthesis, just prior to the final ring closure. This intermediate possesses a fluoroquinolone core with a reactive group at the C-10 position, poised for substitution by the N-methylpiperazine moiety.
Step 1: The Intended Reaction - Formation of Marbofloxacin
The desired reaction involves the nucleophilic substitution of a leaving group (e.g., a fluorine atom) at the C-10 position by N-methylpiperazine, followed by a cyclization reaction that forms the characteristic[2][3][8]oxadiazino ring of Marbofloxacin.
Step 2: The Aberrant Pathway - Formation of Impurity B
Under certain reaction conditions, a competing intramolecular cyclization may occur before the intermolecular reaction with N-methylpiperazine. If a precursor molecule still contains a fluorine atom at the C-10 position and a suitably positioned hydroxyl or amino group on the quinolone framework, an intramolecular nucleophilic aromatic substitution can lead to the formation of the benzoxadiazine ring system seen in Impurity B. This is essentially an "incomplete" synthesis in the sense that the piperazine ring, crucial for the drug's full spectrum of activity, is never incorporated.
Caption: Synthetic pathways leading to Marbofloxacin and Impurity B.
The propensity for this side reaction is influenced by factors such as the reactivity of the leaving group at C-10, the reaction temperature, the choice of solvent, and the presence of specific catalysts or bases. Careful optimization of these parameters is crucial to minimize the formation of Impurity B during production.
Part 2: Formation of Impurity B via Degradation Pathways
Marbofloxacin, despite its relative stability, is susceptible to degradation under various stress conditions, leading to the formation of Impurity B. Understanding these degradation pathways is critical for defining appropriate storage conditions, formulation development, and shelf-life determination.
Acid-Catalyzed Hydrolysis
Forced degradation studies have identified acidic environments as a significant contributor to the formation of this compound.[3] The mechanism likely involves the hydrolysis of the N-methylpiperazinyl moiety, a reaction catalyzed by the presence of protons.
Proposed Mechanism:
-
Protonation: The acidic medium leads to the protonation of the nitrogen atoms in the N-methylpiperazine ring of Marbofloxacin, making it a better leaving group.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient C-10 position of the quinolone ring.
-
Cleavage: This leads to the cleavage of the C-N bond, releasing the protonated N-methylpiperazine.
-
Tautomerization and Cyclization: The resulting intermediate, now with a hydroxyl group at the C-10 position, can undergo tautomerization and subsequent intramolecular cyclization to form the more stable benzoxadiazine ring structure of Impurity B.
Caption: Proposed mechanism for acid-catalyzed formation of Impurity B.
Oxidative Degradation
Exposure to oxidative conditions, such as treatment with hydrogen peroxide, has been shown to generate this compound.[3] The mechanism of oxidative degradation can be complex, often involving radical intermediates.
Proposed Mechanism:
Oxidizing agents can attack the electron-rich N-methylpiperazine ring. This can lead to the formation of reactive intermediates that are susceptible to cleavage from the quinolone core. The subsequent steps would be similar to the acid-catalyzed pathway, where the loss of the piperazine moiety is followed by cyclization to form the benzoxadiazine ring of Impurity B.
Photochemical Degradation
Photodegradation is another significant pathway for the decomposition of Marbofloxacin. Studies have shown that upon exposure to light, particularly solar radiation, Marbofloxacin undergoes homolytic cleavage of the tetrahydrooxadiazine moiety, resulting in the formation of two quinolinol photoproducts.[2][4]
While these initially formed quinolinols are not Impurity B itself, their formation represents a significant structural alteration of the Marbofloxacin molecule. It is plausible that under continued photo-irradiation or in the presence of other reactive species, these quinolinol intermediates could undergo further reactions, including rearrangements and cyclizations, that could potentially lead to the formation of Impurity B or other related degradation products. The exact pathway from these primary photoproducts to Impurity B requires further investigation.
Experimental Protocols for Forced Degradation Studies
To investigate the formation of this compound, forced degradation studies are indispensable.[9][10] Below are exemplary protocols for inducing degradation under various stress conditions.
1. Acidic Hydrolysis:
-
Objective: To assess the stability of Marbofloxacin in an acidic environment.
-
Procedure:
-
Prepare a stock solution of Marbofloxacin in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify Marbofloxacin and detect the formation of Impurity B.
-
2. Oxidative Degradation:
-
Objective: To evaluate the susceptibility of Marbofloxacin to oxidation.
-
Procedure:
-
Prepare a stock solution of Marbofloxacin.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw and analyze samples at appropriate time intervals using HPLC.
-
3. Photostability Testing:
-
Objective: To determine the effect of light exposure on Marbofloxacin.
-
Procedure:
-
Prepare a solution of Marbofloxacin (1 mg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at appropriate time points.
-
Conclusion
The formation of this compound is a complex issue with roots in both the synthetic process and the inherent stability of the Marbofloxacin molecule. As a process-related impurity, its genesis lies in an incomplete cyclization reaction, a challenge that can be mitigated through meticulous control of reaction parameters. As a degradant, it emerges from the susceptibility of the N-methylpiperazine moiety to acid-catalyzed hydrolysis and oxidation, and potentially as a secondary product of photochemical degradation.
A thorough understanding of these formation mechanisms, supported by robust analytical data from forced degradation studies, is essential for the development of manufacturing processes that minimize its formation and for the establishment of stable formulations with an acceptable shelf-life. This knowledge empowers drug development professionals to ensure the quality, safety, and efficacy of Marbofloxacin for its intended veterinary applications.
References
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Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. [Link]
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PubMed. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. [Link]
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A Senior Application Scientist's Guide to the Discovery and Identification of Marbofloxacin Impurity B
Abstract
This in-depth technical guide provides a systematic and scientifically grounded methodology for the discovery, isolation, and structural elucidation of Marbofloxacin Impurity B, a critical process-related impurity and potential degradant of the veterinary fluoroquinolone antibiotic, Marbofloxacin. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, establishing a self-validating framework for impurity profiling in line with stringent regulatory expectations. We will explore the strategic application of forced degradation studies, the development of stability-indicating chromatographic methods, and the definitive power of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceutical products.
Introduction: The Imperative of Purity in Pharmaceutical Development
Marbofloxacin is a third-generation fluoroquinolone antibiotic, widely utilized in veterinary medicine for its broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1] However, like any synthetically derived active pharmaceutical ingredient (API), the purity of Marbofloxacin is a critical quality attribute. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[4]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, in particular, mandates the reporting, identification, and qualification of impurities based on defined thresholds.[5][6][7][8] This necessitates a robust analytical strategy to not only quantify known impurities but also to discover and identify new, previously uncharacterized species that may arise from the manufacturing process or through degradation over the product's shelf life.
This guide focuses on a specific known impurity, This compound . We will present a comprehensive workflow, from initial detection to unambiguous structural confirmation, grounded in the principles of scientific integrity and regulatory compliance.
Profile of this compound
Before embarking on a discovery workflow, it is crucial to understand the target. This compound is a known process-related impurity that can arise during the synthesis of the Marbofloxacin API.[9][10] It is chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4][5][11]benzoxadiazine-6-carboxylic Acid.[12][13]
| Parameter | Marbofloxacin (API) | This compound |
| Chemical Name | 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[5][11][14]oxadiazino[6,5,4-ij]quinoline-6-carboxylic acid[1] | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4][5][11]benzoxadiazine-6-carboxylic Acid[12][13] |
| CAS Number | 115550-35-1[1][3] | 115551-41-2[1][10][12][15] |
| Molecular Formula | C₁₇H₁₉FN₄O₄[1][3] | C₁₂H₈F₂N₂O₄[1][9][12] |
| Molecular Weight | 362.36 g/mol [1][3] | 282.20 g/mol [1][9][12] |
The structural difference is significant: Impurity B lacks the 4-methylpiperazinyl group and possesses an additional fluorine atom on the core ring system. This knowledge is vital for designing separation methods and interpreting spectral data.
The Analytical Workflow: A Three-Pillar Approach
The discovery and identification of any impurity, including Impurity B, can be logically structured into three core pillars: Discovery , Isolation , and Identification . This systematic approach ensures that analytical methods are robust and that the final structural elucidation is unambiguous.
Pillar 1: Discovery through Stress and Separation
The first objective is to develop an analytical method capable of detecting and separating the impurity from the API and other potential by-products. This is known as a stability-indicating method .
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[16][17] The ICH Q1A guideline on stability testing implicitly requires this to demonstrate that the analytical procedures can detect changes in the quality of the drug substance over time.[8] By intentionally subjecting the Marbofloxacin API to harsh chemical and physical conditions, we can purposefully generate degradants.[18] This provides two key benefits:
-
Pathway Insight: It helps elucidate potential degradation pathways for the molecule.[18] Studies have shown that fluoroquinolones can degrade via pathways like photolysis and hydrolysis.[11][14][19] Acid-catalyzed degradation has been specifically identified as a potential factor in the formation of Marbofloxacin impurities.[9]
-
Method Validation: The resulting mixture of the API and its degradation products serves as a complex sample to challenge and validate the specificity of the chromatographic method.
-
Preparation: Prepare separate solutions of Marbofloxacin (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to a solution and heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH to a solution and heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 1N HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API powder to 105°C for 24 hours. Dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of the API to UV light (e.g., 254 nm) or sunlight for a specified period (e.g., 48 hours), as photochemical degradation is a known pathway for Marbofloxacin.[11][14][19]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the API to ensure significant degradant peaks are produced without being overly complex.
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for impurity profiling due to its high resolution and quantitative accuracy.[20][21] A reversed-phase (RP-HPLC) method is typically the first choice for moderately polar compounds like fluoroquinolones. The goal is to achieve baseline separation between the main Marbofloxacin peak and all process- and degradation-related impurities.
-
Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile, non-polar phase suitable for retaining Marbofloxacin and its related substances.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Begin with an acidic buffer, such as 0.1% formic acid or phosphoric acid in water. The acidic pH suppresses the ionization of the carboxylic acid group on Marbofloxacin, leading to better peak shape and retention.
-
Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Detection: Use a UV detector. Scan the UV spectrum of Marbofloxacin to find the maximum absorbance wavelength (λmax), typically around 270-300 nm for fluoroquinolones, to ensure high sensitivity for both the API and impurities.[22]
-
Gradient Elution: Develop a gradient elution method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable run time.
-
Start with a low percentage of organic phase (e.g., 10% B) to retain polar compounds.
-
Linearly increase the percentage of the organic phase (e.g., to 90% B) to elute the API and more non-polar impurities.
-
Hold at a high percentage to wash the column, then return to initial conditions and equilibrate.
-
-
Optimization: Inject the stressed samples. Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve a resolution (Rs) of >1.5 between all adjacent peaks.
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Versatile reversed-phase for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 270 nm | High absorbance wavelength for the quinolone core.[22] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Gradient | 10% to 90% B over 20 min | Ensures elution of a wide range of polarities. |
Pillar 2: Isolation for Unambiguous Identification
While co-elution with the API in a crude sample allows for initial detection and tentative identification via LC-MS, unambiguous structural elucidation via techniques like NMR requires a pure, isolated sample of the impurity.[9] Preparative HPLC is the most direct method for achieving this. It uses the same principles as analytical HPLC but employs a larger column and higher flow rates to isolate milligram quantities of the target impurity.
Pillar 3: Identification and Structural Elucidation
With a potentially novel peak discovered and isolated, the final pillar is to definitively determine its chemical structure.
LC-MS is a powerful first step in identification, providing crucial molecular weight information.[20]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is essential to determine the elemental composition and confirm the molecular formula of the impurity.[9]
-
Tandem Mass Spectrometry (MS/MS): By isolating the impurity's molecular ion and fragmenting it, MS/MS provides a fragmentation pattern. This pattern is a structural fingerprint that can be used to piece together the molecule's structure, often by comparing it to the fragmentation of the parent API.
| Compound | Molecular Formula | Theoretical [M+H]⁺ (monoisotopic) |
| Marbofloxacin | C₁₇H₁₉FN₄O₄ | 363.1463 |
| Impurity B | C₁₂H₈F₂N₂O₄ | 283.0477 |
The significant mass difference (~80 Da) makes chromatographic separation and mass spectrometric differentiation straightforward.
While MS provides the formula, NMR provides the definitive connectivity map of the atoms. It is the gold standard for structural elucidation.[9][23]
-
¹H NMR: Identifies the number and type of protons in the molecule, providing information on the chemical environment and neighboring protons.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete and unambiguous assembly of the molecular structure.
The final step in the process is to compare all collected data (chromatographic retention time, MS fragmentation, and NMR spectra) against a certified reference standard of this compound. A perfect match provides absolute confirmation of the impurity's identity.
Conclusion: Ensuring Product Quality Through Scientific Rigor
The discovery and identification of impurities like this compound are not merely academic exercises; they are fundamental requirements for ensuring the safety and quality of pharmaceutical products. The integrated workflow presented in this guide—built on the pillars of discovery, isolation, and identification—provides a robust framework for any analytical laboratory. By combining the strategic application of forced degradation, the development of high-resolution stability-indicating methods, and the definitive power of modern spectroscopic techniques, scientists can confidently characterize impurities, satisfy regulatory requirements, and ultimately safeguard patient health.
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. Retrieved from [Link]
-
PubMed. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Retrieved from [Link]
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ResearchGate. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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Louisiana Department of Health. (n.d.). Marbofloxacin. Retrieved from [Link]
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ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
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Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity B. Retrieved from [Link]
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PubMed. (2026). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Retrieved from [Link]
-
OUCI. (n.d.). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Retrieved from [Link]
-
National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]
-
IJARST. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). Marbofloxacin EP Impurity B | 115551-41-2. Retrieved from [Link]
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Malaysian Journal of Chemistry. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
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PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]
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ResearchGate. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
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New Drug Approvals. (2021). Marbofloxacin. Retrieved from [Link]
- Google Patents. (n.d.). EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof.
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Toxicological Profile of Marbofloxacin Impurity B: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the toxicological assessment of Marbofloxacin Impurity B, a notable impurity in the manufacturing of the fluoroquinolone antibiotic, Marbofloxacin. Tailored for researchers, scientists, and drug development professionals, this document navigates the regulatory landscape, outlines a strategic approach to toxicological evaluation in the absence of extensive public data, and provides detailed experimental protocols.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
The safety and efficacy of a drug product are not solely determined by the active pharmaceutical ingredient (API). Impurities, even at trace levels, can have a significant impact on the overall safety profile of a medication. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1][2]
Marbofloxacin is a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine.[3] Its synthesis and degradation can lead to the formation of various impurities, one of which is this compound. Understanding the toxicological profile of this impurity is paramount to ensure the safety of the final veterinary drug product.
Characterization of this compound
This compound is chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4][5][6]benzoxadiazine-6-carboxylic Acid.[7][8] It can arise during the synthesis of Marbofloxacin and has also been identified as a degradation product under acidic, oxidative, and photolytic stress conditions.[9][10]
| Property | Value | Source |
| CAS Number | 115551-41-2 | [3][7][8][9][11] |
| Molecular Formula | C₁₂H₈F₂N₂O₄ | [3][7][8][9][11] |
| Molecular Weight | 282.20 g/mol | [3][7][9][11] |
| IUPAC Name | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4][5][6]benzoxadiazine-6-carboxylic acid | [7] |
| Formation | Synthesis byproduct and degradation product of Marbofloxacin | [9][10] |
Regulatory Framework and the Principle of Qualification
The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified.[12] The International Council for Harmonisation (ICH) provides key guidelines, namely ICH Q3A(R2) for impurities in new drug substances and ICH M7 for the assessment and control of DNA reactive (mutagenic) impurities.[1][2][13]
The fundamental principle is that if an impurity is present in a new drug substance at a level at or below the level observed in safety and clinical development batches, it is considered qualified.[12] However, for new impurities or those present at higher levels, a dedicated toxicological evaluation is required.
A Staged Approach to the Toxicological Evaluation of this compound
Given the limited publicly available toxicological data for this compound, a systematic, tiered approach is necessary to characterize its potential risks. This approach integrates in silico, in vitro, and, if necessary, in vivo methodologies.
Caption: Tiered workflow for the toxicological evaluation of a pharmaceutical impurity.
In Silico Assessment: A Predictive First Step
The initial evaluation of a new or uncharacterized impurity should begin with computational toxicology methods. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the mutagenic potential of a compound based on its chemical structure, as recommended by the ICH M7 guideline.[6][13][14]
Methodology:
-
Software Selection: Utilize two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.
-
Analysis: The chemical structure of this compound is processed by the software to identify any structural alerts for mutagenicity.
-
Expert Review: A qualified expert reviews the (Q)SAR outputs to assess the relevance of any alerts and the overall confidence in the prediction.
Rationale: This in silico approach provides a rapid and cost-effective initial screen to prioritize impurities that may pose a genotoxic risk, thereby guiding further experimental testing.[15][16]
In Vitro Genotoxicity Assessment: The Ames Test
The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of a substance.[17] It is a key component of the genotoxicity testing battery required by regulatory agencies.
Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)
Caption: Workflow for the Ames bacterial reverse mutation assay.
Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of at least five strains of Salmonella typhimurium and/or Escherichia coli that are sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[18]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Dose Selection: Perform a preliminary dose range-finding study to determine the appropriate concentration range of this compound, including cytotoxic levels.
-
Exposure: In the main experiment, expose the bacterial strains to at least five different concentrations of the impurity, in triplicate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double that of the negative control.
Rationale: The Ames test is highly sensitive for detecting point mutations, which are a primary mechanism of genotoxicity. A negative result in a well-conducted Ames test provides strong evidence that the impurity is not a bacterial mutagen. While some sources indicate that the European Medicines Agency (EMA) has classified this compound as a "Qualified Non-Mutagenic Impurity," this would have been based on data from an Ames test or a similarly robust assessment.[9]
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the concentration at which a substance causes cell death. This information is vital for dose selection in subsequent genotoxicity and in vivo studies. The Neutral Red Uptake (NRU) assay is a widely used and reliable method.[4][5][19][20]
Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay
Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or HepG2) in 96-well plates and incubate for 24 hours.
-
Treatment: Expose the cells to a range of concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Neutral Red Incubation: Replace the treatment medium with a medium containing neutral red dye and incubate for approximately 2 hours.[21]
-
Dye Extraction: Wash the cells and then add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes of viable cells.[21]
-
Absorbance Reading: Measure the absorbance of the extracted dye using a spectrophotometer at 540 nm.[21]
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Rationale: The NRU assay is based on the principle that only viable cells can take up and retain the neutral red dye in their lysosomes.[5][19] The amount of dye retained is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
In Vivo Toxicity Assessment (If Warranted)
If in vitro studies indicate potential for genotoxicity or significant cytotoxicity, or if the impurity is not a significant metabolite and is present at levels exceeding the qualification threshold, in vivo studies may be necessary.[22][23] These studies are designed to assess the systemic effects of the impurity in a whole organism.
Considerations for In Vivo Study Design (e.g., OECD 407 - 28-Day Repeated Dose Toxicity Study):
-
Species Selection: Typically conducted in a rodent species (e.g., rats).
-
Dose Levels: At least three dose levels and a control group. The high dose should be selected to induce some toxicity but not mortality.
-
Route of Administration: Should be the same as the clinical route of the parent drug.
-
Duration: A 28-day study is often sufficient for impurity qualification.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption, clinical pathology (hematology and clinical chemistry) at termination, and comprehensive histopathological examination of organs and tissues.
Rationale: In vivo studies provide a comprehensive assessment of the potential target organs for toxicity and help to establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for calculating a Permitted Daily Exposure (PDE).
Risk Characterization and Control Strategy
The culmination of the toxicological evaluation is a comprehensive risk assessment.[24] If this compound is found to be non-mutagenic and has a well-defined NOAEL from in vivo studies, a Permitted Daily Exposure (PDE) can be calculated. This PDE is then used to set an appropriate acceptance criterion for the impurity in the marbofloxacin drug substance specification.
The control strategy involves implementing analytical methods to routinely monitor the levels of this compound and ensuring that the manufacturing process is controlled to consistently produce the drug substance with the impurity level below the qualified limit.
Conclusion
While a complete, publicly available toxicological profile for this compound is limited, this guide provides a scientifically sound and regulatory-compliant framework for its evaluation. By following a tiered approach that integrates in silico, in vitro, and, if necessary, in vivo studies, drug developers can effectively characterize the potential risks associated with this and other pharmaceutical impurities. This ensures the development of safe and high-quality veterinary medicines. The reported classification of this compound as a "Qualified Non-Mutagenic Impurity" by the EMA suggests that a robust data package, likely following the principles outlined herein, has demonstrated its safety at specified levels.[9]
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Unraveling the Degradation of Marbofloxacin: A Technical Deep-Dive into the Formation of Impurity B
Abstract
This technical guide provides an in-depth exploration of the degradation pathways of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1] The primary focus of this document is to elucidate the mechanisms leading to the formation of Marbofloxacin Impurity B, a significant degradation product. Through a comprehensive review of forced degradation studies, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the chemical stability of Marbofloxacin and the analytical methodologies required for its impurity profiling. The insights presented herein are critical for the development of stable pharmaceutical formulations and for ensuring compliance with stringent regulatory standards.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing, including forced degradation studies, to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3][4][5]
Marbofloxacin (C₁₇H₁₉FN₄O₄), a synthetic, broad-spectrum bactericidal agent, is no exception.[1][6] Its therapeutic success is contingent on its stability throughout its shelf life. One of the notable impurities of Marbofloxacin is Impurity B (C₁₂H₈F₂N₂O₄), chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][7]benzoxadiazine-6-carboxylic acid.[8][9] Understanding the pathways through which Marbofloxacin degrades to form Impurity B is paramount for controlling its presence in the final drug product.
This guide will systematically deconstruct the degradation pathways of Marbofloxacin, with a particular focus on the stress conditions that promote the formation of Impurity B. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven experimental protocols for conducting forced degradation studies and for the analytical determination of Marbofloxacin and its impurities.
Marbofloxacin and Impurity B: A Structural Overview
A foundational understanding of the molecular structures of Marbofloxacin and Impurity B is essential to comprehend the degradation pathways.
Marbofloxacin is characterized by a complex tricyclic core, featuring a fluoroquinolone system fused with a tetrahydrooxadiazine ring and a piperazine substituent. This intricate architecture is responsible for its potent antibacterial activity, which it exerts by inhibiting bacterial DNA gyrase and topoisomerase IV.[6]
Impurity B is a significant degradation product that lacks the piperazine moiety of the parent drug. It is classified as a 10-despiperazino-10-fluoro analog of Marbofloxacin.[8] The formation of Impurity B inherently involves the cleavage of the bond connecting the piperazine ring to the core structure and a modification of the tetrahydrooxadiazine ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Marbofloxacin | C₁₇H₁₉FN₄O₄ | 362.36 | 115550-35-1[6] |
| Impurity B | C₁₂H₈F₂N₂O₄ | 282.20 | 115551-41-2[8][9][10] |
Degradation Pathways Leading to Impurity B
Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance by subjecting it to stress conditions more severe than those encountered during accelerated stability testing.[2][11] Research indicates that Marbofloxacin is susceptible to degradation under photolytic, oxidative, and acidic conditions, all of which can contribute to the formation of Impurity B.[8]
Photodegradation: The Primary Pathway
The most significant pathway for the formation of Impurity B is through photochemical degradation.[9] Exposure of Marbofloxacin to light, particularly solar radiation, induces a homolytic cleavage of the tetrahydrooxadiazine moiety.[12][13][14] This cleavage is a critical step in the degradation cascade that can lead to the formation of quinolinol-type structures, which are precursors to or are structurally related to Impurity B. Studies have shown that the degradation of Marbofloxacin in aqueous solutions can be complete within approximately one hour of exposure to solar light.[12][14]
The proposed photochemical degradation pathway can be visualized as follows:
Caption: Proposed photochemical degradation pathway of Marbofloxacin.
Oxidative Degradation
Oxidative stress is another critical factor in the degradation of Marbofloxacin and the formation of Impurity B. The use of oxidizing agents such as hydrogen peroxide can simulate oxidative conditions that a drug product might encounter.[1] In one study, treating a Marbofloxacin solution with 3% hydrogen peroxide at 60°C for 24 hours resulted in the formation of up to 0.8% of Impurity B.[8] The mechanism likely involves the oxidation of the tetrahydrooxadiazine ring, making it more susceptible to cleavage.
Acid-Catalyzed Degradation
Acidic environments can also promote the degradation of Marbofloxacin.[8] Acid-catalyzed hydrolysis can lead to the cleavage of specific bonds within the Marbofloxacin molecule.[8] While the detailed mechanism for the formation of Impurity B under acidic stress is complex, it is understood that a low pH environment can contribute to the instability of the tetrahydrooxadiazine ring, facilitating its opening and subsequent rearrangement to form Impurity B.[8]
Experimental Protocols for Forced Degradation Studies
To investigate the formation of Impurity B, a systematic forced degradation study should be conducted in accordance with ICH guidelines.[3][4][5] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.[3]
General Preparations
-
Marbofloxacin Stock Solution: Prepare a stock solution of Marbofloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Impurity B Reference Standard: If available, prepare a stock solution of Impurity B for peak identification and quantification.
Stress Conditions
The following are detailed protocols for subjecting Marbofloxacin to various stress conditions.
-
To 1 mL of Marbofloxacin stock solution, add 1 mL of 1 M hydrochloric acid.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 M sodium hydroxide.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
To 1 mL of Marbofloxacin stock solution, add 1 mL of 1 M sodium hydroxide.
-
Reflux the mixture at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 M hydrochloric acid.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
To 1 mL of Marbofloxacin stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at 60°C for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Place a solid sample of Marbofloxacin in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Expose a solution of Marbofloxacin (e.g., 100 µg/mL in water or methanol:water) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed sample directly by HPLC.
Workflow for Forced Degradation and Analysis
Caption: A typical workflow for forced degradation studies.
Analytical Methodology for Impurity Determination
A validated, stability-indicating analytical method is crucial for separating and quantifying Impurity B from Marbofloxacin and other potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
Recommended HPLC Method
The following is a representative HPLC method that can be used as a starting point for the analysis of Marbofloxacin and its impurities. Method optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size[15][16] |
| Mobile Phase A | 0.1% Formic acid in 10mM Ammonium Formate in Water[15] |
| Mobile Phase B | 0.1% Formic acid in Methanol[15] |
| Gradient Program | Time (min) |
| 0 | |
| 3 | |
| 12 | |
| 15 | |
| 18 | |
| 18.1 | |
| 22 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity of the method is particularly important to ensure that Impurity B can be resolved from Marbofloxacin and other degradants.
Conclusion
The formation of Impurity B is a critical aspect of the stability profile of Marbofloxacin. This guide has detailed the primary degradation pathways, with a strong emphasis on photodegradation as the most significant contributor. Oxidative and acid-catalyzed degradation also play a role in the formation of this impurity.
By implementing the robust forced degradation protocols and the stability-indicating HPLC method outlined in this document, researchers and drug development professionals can effectively identify, monitor, and control the levels of Impurity B in Marbofloxacin drug substances and products. A thorough understanding of these degradation pathways is not merely a regulatory requirement but a scientific necessity for ensuring the quality, safety, and efficacy of this important veterinary antibiotic.
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-
International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
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SIELC Technologies. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. [Link]
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MedCrave. Forced Degradation Studies. (2016). [Link]
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International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). [Link]
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ResearchGate. Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. (2018). [Link]
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Methodological & Application
Application Note: A Stability-Indicating HPLC/UHPLC Method for the Quantification of Marbofloxacin Impurity B
Abstract & Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.
Marbofloxacin Impurity B, chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic Acid, is a known process impurity and potential degradant of Marbofloxacin.[6][7][8] Its structure notably lacks the 4-methyl-1-piperazinyl group present in the parent molecule, which significantly alters its physicochemical properties.[3]
This application note provides a comprehensive, field-proven guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The objective is to accurately separate and quantify this compound from the active ingredient and other potential degradation products, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10]
Analyte Physicochemical Characteristics: The Basis for Separation
Understanding the fundamental properties of Marbofloxacin and its impurity is the cornerstone of logical method development. The primary structural difference—the absence of the basic piperazine ring in Impurity B—results in a lower molecular weight and a significant change in polarity and ionization behavior (pKa), which can be exploited for chromatographic separation.[3]
| Property | Marbofloxacin | This compound | Rationale for Separation Strategy |
| Chemical Structure | Contains a 4-methyl-1-piperazinyl group at the C-10 position. | Lacks the piperazine moiety; is a 10-despiperazino-10-fluoro analog.[6] | The piperazine group imparts basicity and higher polarity. Its absence in Impurity B makes it less polar under certain pH conditions, enabling differential retention on a reversed-phase column. |
| Molecular Formula | C₁₇H₁₉FN₄O₄[2] | C₁₂H₈F₂N₂O₄[2][3][8] | --- |
| Molecular Weight | 362.36 g/mol [3][5] | 282.20 g/mol [3][6][8] | --- |
| pKa | 5.38 and 6.16[5][11] | Predicted to be lower due to the absence of the basic piperazine nitrogen. | Mobile phase pH control is critical. Operating at a pH between the pKa values of the carboxylic acid and the piperazine group of Marbofloxacin (e.g., pH 3.0) ensures consistent ionization and optimal separation from the less basic Impurity B.[12] |
| Solubility | Soluble in water, very soluble in methanol.[11] | Expected to have lower aqueous solubility due to increased non-polarity. | A hydro-organic mobile phase (e.g., water/acetonitrile) is ideal. The choice of a suitable organic modifier and diluent is guided by these properties. |
| UV Maximum (λmax) | ~298 nm | Expected to be similar due to the shared fluoroquinolone chromophore. | Enables simultaneous detection of both the API and the impurity using a DAD/UV detector without needing different wavelengths. Wavelengths around 280-298 nm are effective.[13][14] |
Method Development Workflow: A Systematic Approach
A systematic approach to method development ensures that the final method is robust and fit for its intended purpose. The workflow begins with understanding the analytes and progresses through screening, optimization, and final validation. Reversed-Phase HPLC is the technique of choice due to its proven efficacy in separating ionizable, moderately polar compounds like fluoroquinolones.[13][15]
Caption: Systematic workflow for HPLC method development.
Forced Degradation: Establishing Stability-Indicating Power
A cornerstone of impurity method validation is demonstrating specificity and stability-indicating capability.[1] Forced degradation studies intentionally stress the API to produce potential degradants, ensuring the analytical method can resolve the main peak from any byproducts, including Impurity B.[6][16]
Protocol Overview: Prepare solutions of Marbofloxacin (~1 mg/mL) and subject them to the following conditions. Analyze each stressed sample, along with an unstressed control, using the developed HPLC method.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | Degradation of Marbofloxacin. Acid-catalyzed degradation is a known pathway for forming impurities.[6] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4 hours | Potential for significant degradation. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides or other oxidation products. |
| Thermal Stress | Solid sample in a hot air oven at 105°C for 48 hours | Assess solid-state thermal stability. |
| Photolytic Stress | Solution exposed to UV light (254 nm) and visible light in a photostability chamber (ICH Q1B) | Marbofloxacin is susceptible to photolytic degradation.[6][17] |
Causality: The goal is not complete degradation but to achieve 5-20% degradation of the parent compound. This provides sufficient levels of degradants to challenge the method's peak purity and resolution capabilities without generating secondary or tertiary products that may not be relevant under normal storage conditions.[16]
Recommended HPLC/UHPLC Protocol
This protocol is a robust starting point derived from established methods for fluoroquinolone analysis.[5][13][18][19] Optimization may be required based on the specific instrumentation and column chemistries available.
Instrumentation & Consumables
-
HPLC/UHPLC System: Quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) or UV detector.
-
Analytical Column: Inertsil ODS-3 C18, 4.6 x 150 mm, 5 µm (or equivalent).[5] A shorter column with smaller particles (e.g., 2.1 x 100 mm, 1.8 µm) can be used for UHPLC systems to increase throughput.
-
Reference Standards: Marbofloxacin CRS, this compound CRS.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (ACS grade), Purified Water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7-3.0) to ensure consistent protonation of the carboxylic acid group on both molecules, leading to sharp peaks and reproducible retention.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good peak shape and lower viscosity compared to methanol. The formic acid maintains consistent pH across the gradient. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 15.0 | 70 | |
| 17.0 | 90 | |
| 19.0 | 90 | |
| 19.1 | 10 | |
| 25.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 35°C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.[13][12] |
| Detection | UV at 295 nm | Provides high sensitivity for the fluoroquinolone chromophore. A PDA detector is recommended to assess peak purity across the spectrum. |
| Injection Volume | 10 µL | A typical volume for achieving good sensitivity without overloading the column.[13] |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)
-
Standard Stock Solution (Marbofloxacin): Accurately weigh ~25 mg of Marbofloxacin CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Impurity B Stock Solution: Accurately weigh ~5 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~50 µg/mL.
-
System Suitability Solution (SSS): Transfer 1.0 mL of the Marbofloxacin Stock Solution and 1.0 mL of the Impurity B Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent. This solution contains Marbofloxacin (~50 µg/mL) and Impurity B (~5 µg/mL).
-
Test Sample Preparation: Accurately weigh ~25 mg of Marbofloxacin API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (~500 µg/mL).
Method Validation Protocol (ICH Q2(R1))
Each analytical procedure must be validated to demonstrate its suitability for the intended purpose.[9][20][21] The following parameters are essential for an impurity quantification method.
Caption: Interrelationship of key validation parameters per ICH Q2(R1).
Validation Procedures & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), Marbofloxacin, Impurity B, and stressed samples. Assess peak purity using a PDA detector. | The Impurity B peak is free from interference from other components. Resolution between Marbofloxacin and Impurity B should be > 2.0. Peak purity index > 0.999. |
| Linearity | Prepare a series of at least five concentrations of Impurity B, typically from the LOQ to 150% of the specification limit (e.g., 0.1 to 1.5 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998.[22] Y-intercept should be insignificant. |
| Range | Confirmed by the linearity, accuracy, and precision data. | The range for which the method is demonstrated to be accurate, precise, and linear. |
| Accuracy | Analyze samples of Marbofloxacin spiked with Impurity B at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0% for each level. |
| Precision | Repeatability: Six replicate preparations of a spiked sample at 100% of the specification limit. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 5.0%. Intermediate Precision: Overall RSD (combining both sets of data) should be ≤ 8.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by demonstrating acceptable precision and accuracy at this concentration. | RSD for precision at LOQ ≤ 10.0%. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. | --- |
| Robustness | Deliberately vary critical method parameters: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units), and Organic Content (±2%). Assess impact on system suitability. | System suitability criteria must be met under all varied conditions. No significant change in results. |
| System Suitability | Inject the SSS five times before starting the analysis. | Resolution: > 2.0 between Marbofloxacin and Impurity B. Tailing Factor (Impurity B): ≤ 2.0. %RSD of Peak Areas (Impurity B): ≤ 5.0%. |
Conclusion
This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC/UHPLC method for the quantification of this compound. By leveraging an understanding of the analytes' physicochemical properties, employing a robust C18 column with an acidic mobile phase, and rigorously validating according to ICH Q2(R1) guidelines, a reliable and accurate method can be established. This method is suitable for routine quality control analysis, stability studies, and ensuring the overall quality and safety of Marbofloxacin drug substance.
References
-
SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
Reddy, B. P., & Kumar, K. R. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences Review and Research, 84(10). Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Kalyani, B. L., et al. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Semantic Scholar. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
-
Hossain, M. A., et al. (2021). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 12, 301-318. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubMed. (2012). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. Retrieved from [Link]
-
SlideShare. (2016). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
CABI Digital Library. (2018). Determination of marbofloxacin residues in Rabbit Tissues by HPLC. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. Retrieved from [Link]
-
ResearchGate. (2022). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Retrieved from [Link]
-
Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Marbofloxacin EP Impurity B | 115551-41-2. Retrieved from [Link]
-
Scirp.org. (2021). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [Link]
-
BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubMed. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Retrieved from [Link]
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Introduction: The Imperative of Purity in Veterinary Pharmaceuticals
An Application Note for the Quantification of Marbofloxacin Impurity B by High-Performance Liquid Chromatography
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2] Its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria makes it a critical therapeutic agent for treating infections in companion and livestock animals.[3] As with any active pharmaceutical ingredient (API), the purity profile of Marbofloxacin is a critical quality attribute, directly impacting its safety and efficacy. The presence of impurities, which can arise during synthesis or through degradation, must be meticulously controlled and quantified.[1][4]
This compound, chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][5][6][7]benzoxadiazine-6-carboxylic acid, is a known related substance.[8] It can be formed during synthesis or as a degradation product under stress conditions such as acidic environments or oxidation.[4] Rigorous quantification of this impurity is mandated by regulatory bodies to ensure that the final drug product adheres to strict safety thresholds.
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology grounded in established analytical principles and validated according to International Council for Harmonisation (ICH) guidelines.[9]
Methodology: Chromatographic Principles and Design
The fundamental principle of this method is reversed-phase chromatography, which separates compounds based on their hydrophobicity. Marbofloxacin and its impurities are moderately polar molecules, making a C18 stationary phase an ideal choice for achieving effective separation.
Causality of Method Parameters:
-
Acidic Mobile Phase: Marbofloxacin is a carboxylic acid derivative.[10] The use of an acidic mobile phase (pH ~2.5-3.0) is critical. At this pH, the carboxylic acid functional groups on both Marbofloxacin and Impurity B are protonated (non-ionized), which suppresses peak tailing and enhances retention on the non-polar C18 column, leading to sharp, symmetrical peaks.
-
Organic Modifier: A combination of methanol or acetonitrile with the aqueous buffer is used to elute the analytes from the column. The ratio is optimized to achieve a suitable retention time and resolution between the main peak (Marbofloxacin) and Impurity B.
-
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 40°C) reduces the viscosity of the mobile phase, which can improve peak efficiency.[7] More importantly, it ensures the stability and reproducibility of retention times from one analysis to the next.
-
UV Detection: The fluoroquinolone structure contains chromophores that strongly absorb UV radiation. A detection wavelength of 315 nm provides high sensitivity for both Marbofloxacin and its related impurities.[7]
Optimized Chromatographic Conditions
The following table summarizes the instrumental parameters for the successful quantification of this compound.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector |
| Column | XTerra RP18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | Buffer:Methanol:Glacial Acetic Acid (77:23:0.5, v/v/v) |
| Buffer Preparation: Adjust pH to 2.5 with an appropriate acid. | |
| Flow Rate | 1.2 mL/min[7] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 315 nm[7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Workflow for Impurity Quantification
The following diagram outlines the complete workflow from solution preparation to the final calculation of the impurity content.
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Protocol
1. Preparation of Solutions
-
Diluent: Use the mobile phase as the diluent.
-
Impurity B Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Calibration Curve Standards (e.g., 0.1 to 2.0 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using the diluent to cover the expected range of the impurity.
-
-
Test Sample Preparation (for a 1 mg/mL solution of Marbofloxacin):
-
Accurately weigh approximately 25 mg of the Marbofloxacin API or an equivalent amount of powdered drug product into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow to cool, dilute to the mark with diluent, and mix.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
System Suitability Solution (SST):
-
Prepare a solution containing approximately 1 mg/mL of Marbofloxacin and a quantifiable concentration of this compound (e.g., 1.0 µg/mL). This can be done by spiking the Test Sample solution with the Impurity B Stock Solution. The European Pharmacopoeia also provides a pre-made Marbofloxacin impurity mixture for this purpose.[11][12][13]
-
2. HPLC System Operation
-
Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution. Verify that the performance criteria are met (see Table below).
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared test samples.
3. Data Analysis and Calculation
-
Integrate the peak area for this compound in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area of Impurity B versus its concentration for the standard solutions.
-
Determine the concentration of Impurity B in the test samples using the calibration curve equation.
-
Calculate the percentage of Impurity B in the Marbofloxacin sample using the following formula:
% Impurity B = (Concentration of Impurity B in sample [µg/mL] / Concentration of Marbofloxacin in sample [µg/mL]) * 100%
System Suitability and Method Validation
A robust analytical method must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10][14] This ensures the trustworthiness and reliability of the results.
System Suitability Criteria
These parameters must be verified before any sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Marbofloxacin and Impurity B | Ensures baseline separation and accurate integration of the impurity peak. |
| Tailing Factor (T) | ≤ 2.0 for the Impurity B peak | Confirms good peak shape, which is essential for accurate quantification. |
| Theoretical Plates (N) | > 2000 for the Impurity B peak | Indicates high column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 5.0% for 6 replicate injections | Demonstrates the precision of the injection and system response. |
Method Validation Summary
The HPLC method should be fully validated to demonstrate its performance. The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of Impurity B. Peak purity of analyte must pass. |
| Linearity (r²) | ≥ 0.999 over the specified concentration range.[15] |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels.[15] |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%.[5] Intermediate Precision (Inter-day): ≤ 2.0%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria.[16] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1.[16] |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate, pH, and mobile phase composition.[10] |
Relationship of Validation Parameters
The validation parameters are interconnected, forming a self-validating system that ensures data integrity.
Caption: Interdependence of core HPLC method validation parameters.
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC method for the routine quantification of this compound. By explaining the causality behind the experimental choices and grounding the protocol in established validation standards, this guide serves as a reliable resource for ensuring the quality and safety of Marbofloxacin drug products. Adherence to the detailed protocols and validation criteria will yield accurate, reproducible, and trustworthy results suitable for regulatory submission and quality control environments.
References
-
SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
Maheshwari, P., Shukla, N., & Dare, M. K. (2018). Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets. Journal of AOAC INTERNATIONAL, 101(4), 1021–1029. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
-
de Oliveira, A. C. C., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. Retrieved from [Link]
-
Akadémiai Kiadó. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. AKJournals. Retrieved from [Link]
-
Semantic Scholar. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Determination of marbofloxacin residues in Rabbit Tissues by HPLC. Retrieved from [Link]
-
Nature. (2024). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). 4 new Ph. Eur. reference standards and 10 replacement batches released in June 2023. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Marbofloxacin. PubChem. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Detailed view of Y0002380. Retrieved from [Link]
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Application Note: A Validated UPLC Method for the Separation of Marbofloxacin and Its Related Substances
Abstract
This application note presents a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Marbofloxacin and its impurities. Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine, requires stringent purity control to ensure its safety and efficacy.[1][2] The developed method is stability-indicating and capable of separating Marbofloxacin from its key related substances as specified by the European Pharmacopoeia (Ph. Eur.), as well as potential degradation products.[3][4] This document provides a detailed protocol for the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Introduction: The Rationale for Impurity Profiling
Marbofloxacin's therapeutic action relies on the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The presence of impurities, which can originate from the manufacturing process or degradation, can potentially alter the drug's efficacy, introduce toxicity, or lead to unforeseen side effects.[1] Therefore, a highly sensitive and specific analytical method is crucial for ensuring the quality of Marbofloxacin active pharmaceutical ingredient (API) and finished drug products.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times, making it an ideal technology for resolving complex mixtures of a parent drug and its closely related impurities.[8] This note details a method developed to provide a baseline separation of key impurities, ensuring reliable quantification for quality control and stability testing.
Understanding the Analytes: Marbofloxacin and Its Impurities
A thorough understanding of the potential impurities is the foundation of a robust analytical method. The European Pharmacopoeia lists several official impurities for Marbofloxacin. The method described herein is designed to separate the parent compound from these and other potential degradants.
Table 1: Key Marbofloxacin Impurities
| Compound Name | CAS Number | Molecular Formula | Origin/Note |
| Marbofloxacin | 115550-35-1 | C₁₇H₁₉FN₄O₄ | Active Pharmaceutical Ingredient[1][3] |
| Impurity A (Ph. Eur.) | 115551-40-1 | C₁₁H₈F₂N₂O₄ | Process Impurity[9][10] |
| Impurity B (Ph. Eur.) | 115551-41-2 | C₁₂H₈F₂N₂O₄ | Process Impurity[9] |
| Impurity C (Ph. Eur.) | 100276-37-7 | C₁₆H₁₈F₂N₄O₃ | Process Impurity[1][11] |
| Impurity D (Ph. Eur.) | 117380-92-4 | C₁₆H₁₉FN₄O₄ | Process Impurity[11] |
| Photodegradation Products | N/A | Various | Formed upon exposure to light; may involve cleavage of the oxadiazine ring.[12][13][14] |
UPLC Method Development: A Mechanistic Approach
The selection of chromatographic parameters was driven by the physicochemical properties of Marbofloxacin and its impurities. As fluoroquinolones are zwitterionic compounds with carboxylic acid and amine moieties, control of mobile phase pH is critical to achieve optimal retention and peak shape.
Chromatographic Conditions
The following conditions were established to provide optimal separation. The causality behind each parameter is explained below.
Table 2: Optimized UPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | UPLC System with UV/PDA Detector | High-pressure capability is required for sub-2 µm columns, providing superior efficiency. |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | The BEH (Ethylene Bridged Hybrid) particle technology offers excellent stability across a wide pH range, while the C18 stationary phase provides the necessary hydrophobicity for retaining Marbofloxacin and its related substances. The 1.7 µm particle size ensures high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as both a pH modifier and an ion-pairing agent. At a pH of ~2.7, it suppresses the ionization of the carboxylic acid group on Marbofloxacin, leading to better retention and improved peak symmetry on a reverse-phase column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, making it ideal for UPLC gradients. The presence of formic acid maintains a consistent pH throughout the gradient. |
| Gradient Elution | See Table 3 | A gradient is necessary to elute impurities with a wide range of polarities and to ensure the main Marbofloxacin peak is well-separated from closely eluting species, all within a short run time. |
| Flow Rate | 0.4 mL/min | Optimized for the 2.1 mm ID column to maintain high efficiency without generating excessive backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency. It also ensures reproducible retention times by minimizing fluctuations in ambient temperature. |
| Injection Volume | 2.0 µL | A small injection volume is crucial in UPLC to prevent band broadening and maintain sharp peaks. |
| Detection | UV at 295 nm | This wavelength is near the absorbance maximum for Marbofloxacin, providing high sensitivity for both the API and its structurally similar impurities. A PDA detector is recommended to assess peak purity. |
| Run Time | 10 minutes |
Table 3: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 6.0 | 0.4 | 40 | 60 | Linear |
| 7.0 | 0.4 | 5 | 95 | Linear |
| 8.0 | 0.4 | 5 | 95 | Hold |
| 8.1 | 0.4 | 95 | 5 | Step |
| 10.0 | 0.4 | 95 | 5 | Hold |
Sample and Standard Preparation Protocol
Objective: To ensure accurate and reproducible results by providing a clear protocol for solution preparation.
Materials:
-
Marbofloxacin Reference Standard (RS)
-
Marbofloxacin Impurity Mixture (e.g., Ph. Eur. CRS) or individual impurity standards
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Volumetric flasks, pipettes, and analytical balance
Procedure:
-
Standard Stock Solution (e.g., 500 µg/mL Marbofloxacin):
-
Accurately weigh about 25 mg of Marbofloxacin RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with Diluent and mix well.
-
-
Impurity Stock Solution:
-
Prepare a stock solution of the impurity mixture or individual impurities in the Diluent at a suitable concentration (e.g., 50 µg/mL).
-
-
System Suitability Solution (Spiked Sample):
-
Transfer a known volume of the Standard Stock Solution to a volumetric flask.
-
Spike with a known volume of the Impurity Stock Solution to achieve a final concentration where impurities are at the specification level (e.g., 0.1% relative to Marbofloxacin).
-
Dilute to volume with Diluent. This solution is used to verify the resolution and performance of the chromatographic system.
-
-
Test Sample Preparation (e.g., 500 µg/mL):
-
Accurately weigh a quantity of the Marbofloxacin API sample equivalent to 25 mg of Marbofloxacin into a 50 mL volumetric flask.
-
Prepare the solution as described in Step 1.
-
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for its intended purpose.[6][7][15][16] The following protocol outlines the validation experiments according to ICH Q2(R1) guidelines for an impurity quantification method.
Caption: Workflow for UPLC Method Validation.
Specificity (Stability-Indicating Nature)
Objective: To demonstrate that the method can unequivocally assess Marbofloxacin in the presence of its impurities, degradation products, and matrix components.
Methodology:
-
Forced Degradation: Subject a Marbofloxacin sample solution to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose solution to UV light (254 nm) and cool white fluorescent light for 7 days.
-
-
Analyze the stressed samples, along with an unstressed sample and a blank (diluent).
-
Spike a solution of Marbofloxacin with known impurities and analyze.
-
Peak Purity Analysis: Use a PDA detector to evaluate the peak purity of Marbofloxacin in all stressed samples to ensure no co-eluting peaks.
Acceptance Criteria:
-
Marbofloxacin peak should be resolved from all impurity and degradation peaks with a resolution (Rs) of ≥ 2.0.
-
The peak purity angle must be less than the peak purity threshold for the Marbofloxacin peak in all stressed samples.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of impurities that can be reliably quantified with acceptable precision and accuracy.
Methodology:
-
Prepare a series of dilute solutions of each impurity.
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. This can be visually estimated or calculated by software.
-
Inject this solution six times and calculate the %RSD of the peak areas.
Acceptance Criteria:
-
The S/N ratio should be ≥ 10.
-
The %RSD for six replicate injections should be ≤ 10%.
Linearity and Range
Objective: To demonstrate a linear relationship between the concentration of impurities and the detector response over a specified range.
Methodology:
-
Prepare a series of at least five solutions of each impurity spanning from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.99.
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Objective: To demonstrate the closeness of the measured value to the true value.
Methodology:
-
Prepare a bulk solution of the Marbofloxacin API.
-
Spike the API solution with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of each impurity at each level.
Acceptance Criteria:
-
The mean recovery for each impurity should be within 80.0% to 120.0% for impurities at low concentrations.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Methodology:
-
Repeatability (Intra-day Precision):
-
Prepare six individual test samples of Marbofloxacin spiked with impurities at 100% of the specification level.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD for the content of each impurity.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
The %RSD for the content of each impurity should not be more than 10.0%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Methodology:
-
Analyze the System Suitability Solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.04 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase A pH (± 0.2 units)
-
Organic Content in Mobile Phase (± 2%)
-
-
Monitor system suitability parameters like resolution, tailing factor, and theoretical plates.
Acceptance Criteria:
-
All system suitability parameters must pass under all varied conditions. The resolution (Rs) between Marbofloxacin and the closest eluting impurity should remain ≥ 2.0.
Caption: Core Validation Parameters for the Method.
Conclusion
The UPLC method detailed in this application note is rapid, sensitive, specific, and robust for the determination of related substances in Marbofloxacin. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated quality control environment. By leveraging UPLC technology, laboratories can achieve higher throughput and greater confidence in their impurity profiling results, ultimately contributing to the quality and safety of veterinary pharmaceutical products.
References
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. Available at: [Link]
-
PubMed. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed. Available at: [Link]
-
SIELC. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Available at: [Link]
-
ResearchGate. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022. Available at: [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. Available at: [Link]
-
Aligns Pharma. Marbofloxacin Impurities. Available at: [Link]
-
Chromatography Today. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. Available at: [Link]
-
Pharmaffiliates. Marbofloxacin - Impurity A. Available at: [Link]
-
Kaufmann, A., Butcher, P., Maden, K., Widmer, M., & Giles, K. (2008). Comprehensive screening and quantification of veterinary drugs in milk using UPLC–ToF-MS. Analytical and Bioanalytical Chemistry, 391(4), 1131–1143. Available at: [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Wikipedia. Marbofloxacin. Available at: [Link]
-
OUCI. Q2(R1) Validation of Analytical Procedures. Available at: [Link]
-
USP-NF. Marbofloxacin Compounded Oral Suspension, Veterinary - USP-NF ABSTRACT. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency (EMA). (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Available at: [Link]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. Marbofloxacin impurity mixture A CRS | LGC Standards [lgcstandards.com]
- 4. 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Comprehensive screening and quantification of veterinary drugs in milk using UPLC–ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marbofloxacin Impurities | Aligns Pharma [alignspharma.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 16. ema.europa.eu [ema.europa.eu]
Application Note: A Robust Capillary Electrophoresis Method for the Detection of Marbofloxacin Impurity B
Abstract
This application note presents a detailed protocol for the separation and detection of Marbofloxacin and its critical process impurity, Marbofloxacin Impurity B, using Capillary Zone Electrophoresis (CZE). As a powerful analytical technique with a separation mechanism orthogonal to High-Performance Liquid Chromatography (HPLC), CZE offers high efficiency, rapid analysis times, and minimal solvent consumption, making it an ideal choice for pharmaceutical quality control.[1][2] This guide provides a comprehensive methodology, from buffer preparation to method validation, designed for researchers, analysts, and drug development professionals ensuring the purity and safety of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.
Introduction: The Imperative of Impurity Profiling
The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities that may arise during the synthesis or degradation of a drug substance.[3] Marbofloxacin (C₁₇H₁₉FN₄O₄), a synthetic fluoroquinolone, acts by inhibiting bacterial DNA gyrase.[4][5] During its synthesis, various related substances can be formed, including this compound (9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][1][6][7]benzoxadiazine-6-carboxylic Acid; C₁₂H₈F₂N₂O₄).[6][8]
The structural difference between Marbofloxacin and Impurity B—notably the absence of the N-methyl piperazinyl group in the impurity—alters its physicochemical properties and potential pharmacological and toxicological profile.[6] Therefore, a precise and reliable analytical method to detect and quantify this impurity is crucial for quality control. While HPLC is a common technique, Capillary Electrophoresis (CE) provides an alternative and complementary approach, offering a different selectivity based on the charge-to-mass ratio of the analytes.[1][2][9]
Principle of Capillary Zone Electrophoresis (CZE)
CZE is the most widely used mode of capillary electrophoresis.[10] Separation is achieved within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, two phenomena occur:
-
Electrophoretic Migration: Ions in the sample migrate towards the electrode of opposite charge at a velocity dependent on their charge-to-mass ratio and the electrophoretic mobility.[10]
-
Electroosmotic Flow (EOF): At a pH above 3, the inner wall of the fused-silica capillary becomes negatively charged due to the ionization of silanol groups (Si-OH to SiO⁻).[11] This attracts a layer of mobile cations from the BGE, which, under the influence of the electric field, migrate towards the cathode, creating a bulk flow of the entire solution.[11]
In many CZE methods, the EOF is strong enough to carry all species—cations, neutrals, and even anions—toward the cathode, enabling their detection at one end of the capillary. The separation is based on the differential electrophoretic mobilities of the analytes.
Experimental Protocol
This protocol is designed based on established CZE methods for the separation of quinolone and fluoroquinolone antibiotics.[6][7]
Materials and Reagents
-
Marbofloxacin Reference Standard (EP or USP grade)[10]
-
This compound Reference Standard
-
Sodium Tetraborate Decahydrate (Borax), ACS Grade
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Deionized Water (18.2 MΩ·cm)
-
Methanol, HPLC Grade
Instrumentation
-
Capillary Electrophoresis System equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Uncoated Fused-Silica Capillary: 70 cm total length (62 cm effective length) x 50 µm internal diameter.
-
Data acquisition and processing software.
Preparation of Solutions
-
Background Electrolyte (BGE): 25 mM Sodium Tetraborate, pH 9.3
-
Dissolve an appropriate amount of sodium tetraborate decahydrate in deionized water to make a 25 mM solution.
-
Adjust the pH to 9.3 using 0.1 M NaOH.
-
Filter the buffer through a 0.45 µm filter before use.
-
Rationale: A basic pH of 9.3 is chosen to ensure that the carboxylic acid groups on both Marbofloxacin and Impurity B are deprotonated, imparting a negative charge. This allows for efficient separation based on differences in their charge-to-mass ratios.[6][7] The borate buffer system is widely used and provides good buffering capacity at this pH.[3]
-
-
Standard Stock Solutions (1000 µg/mL)
-
Accurately weigh and dissolve 10 mg of Marbofloxacin and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solution (e.g., 100 µg/mL Marbofloxacin, 1 µg/mL Impurity B)
-
Prepare by diluting the stock solutions with the BGE. This concentration for the impurity corresponds to 1% of the API, a typical level for method validation.
-
CZE Method Parameters
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 70 cm total, 62 cm effective, 50 µm ID | A longer capillary provides higher theoretical plates, leading to better resolution. |
| BGE | 25 mM Sodium Tetraborate, pH 9.3 | Ensures analytes are charged for electrophoretic separation.[6][7] |
| Applied Voltage | +20 kV | Provides a sufficient field strength for rapid separation without excessive Joule heating.[7] |
| Temperature | 25 °C | Maintains stable viscosity of the BGE, ensuring reproducible migration times.[7] |
| Injection | Hydrodynamic: 30 mbar for 5 seconds | A short, low-pressure injection prevents overloading and band broadening.[7] |
| Detection | DAD, 280 nm | This wavelength provides good absorbance for quinolone derivatives.[7] A DAD allows for peak purity assessment. |
Capillary Conditioning and Analysis Sequence
-
New Capillary Conditioning:
-
Flush with 0.1 M NaOH (30 min).
-
Flush with deionized water (5 min).
-
Flush with BGE (20 min).[6]
-
-
Pre-Run Conditioning (between each injection):
-
Flush with 0.1 M NaOH (1 min).
-
Flush with deionized water (1 min).
-
Flush with BGE (3 min).[6]
-
-
Analysis Sequence:
-
Inject a blank (BGE) to ensure a clean baseline.
-
Inject the working standard solution.
-
Inject the sample solution.
-
The workflow for setting up and running the CZE analysis is visualized below.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by injecting a blank, the impurity standard, the Marbofloxacin standard, and a spiked sample. The electropherogram should show baseline resolution between Marbofloxacin and Impurity B, with no interfering peaks from the blank at the retention times of the analytes.
Linearity
Linearity is established by analyzing a series of solutions with varying concentrations of Impurity B. The peak area is plotted against concentration, and the relationship is assessed using linear regression.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined from the calibration curve. They can be calculated using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (typically the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[4]
Accuracy
Accuracy is assessed by performing recovery studies. A known amount of Impurity B standard is spiked into a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by performing multiple injections (n=6) of a standard solution on the same day and calculating the Relative Standard Deviation (%RSD) of the peak areas and migration times.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or instrument and calculating the %RSD.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters (e.g., BGE pH ±0.2, voltage ±1 kV, temperature ±2 °C) and observing the effect on the separation and results.
Summary of Typical Validation Data
The following table presents a summary of expected performance data for a validated method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | Baseline resolution > 2.0 | Complete separation of Marbofloxacin and Impurity B. |
| Linearity (LOQ to 150%) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Repeatability: 0.8%; Intermediate Precision: 1.5% |
| Robustness | System suitability parameters met | No significant impact on results from minor parameter changes. |
Conclusion
This application note details a robust and reliable Capillary Zone Electrophoresis method for the detection of this compound. The protocol is grounded in established principles for separating fluoroquinolone antibiotics and provides a complete framework from sample preparation to full method validation.[6][7] By leveraging the high efficiency and orthogonal selectivity of CE, this method serves as a valuable tool for ensuring the quality and safety of Marbofloxacin in a regulated pharmaceutical environment.
References
-
Gevaert, B., et al. (2007). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 988-997. Available at: [Link]
-
Rusu, A., et al. (2014). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science, 52(7), 635-641. Available at: [Link]
-
El-Kimary, E. I., et al. (2023). Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. Molecules, 28(9), 3894. Available at: [Link]
-
Shah, M., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. Available at: [Link]
-
El-Kassem, L. T. A., et al. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). Molecules, 27(3), 666. Available at: [Link]
-
Swathi, G., et al. (2022). A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. European Journal of Pharmaceutical and Medical Research, 9(2), 103-112. Available at: [Link]
-
Veterinary Medicines Directorate . (2015). DECENTRALISED PROCEDURE PUBLICLY AVAILABLE ASSESSMENT REPORT FOR A VETERINARY MEDICINAL PRODUCT. Available at: [Link]
-
United States Pharmacopeia . Marbofloxacin Compounded Oral Suspension, Veterinary. Available at: [Link]
-
ICH . Quality Guidelines. Available at: [Link]
-
Shah, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis. Available at: [Link]
-
European Medicines Agency . (2000). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - MARBOFLOXACIN. Available at: [Link]
-
Venkatasai Life Sciences . Marbofloxacin EP Impurity B. Available at: [Link]
-
Vandenabeele, P., et al. (2007). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 988-97. Available at: [Link]
-
United States Pharmacopeia . USP-NF. Available at: [Link]
-
EDQM . (2022). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Pink Sheet. Available at: [Link]
-
Kowalski, P., et al. (2003). Capillary electrophoresis in analysis of veterinary drugs. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 937-47. Available at: [Link]
-
SIELC . Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Available at: [Link]
-
Shah, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Semantic Scholar. Available at: [Link]
-
DailyMed . Zeniquin® (marbofloxacin). Available at: [Link]
-
PubChem . Marbofloxacin. Available at: [Link]
Sources
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- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Marbofloxacin Impurity B
Introduction: The Criticality of Impurity Profiling in Veterinary Pharmaceuticals
Marbofloxacin, a third-generation synthetic fluoroquinolone, is a widely utilized antimicrobial agent in veterinary medicine, prized for its broad-spectrum bactericidal activity.[1] Its efficacy and safety are paramount, necessitating stringent quality control throughout the manufacturing process. A crucial aspect of this quality control is the identification and quantification of impurities, which can arise during synthesis or degradation.[2] Marbofloxacin Impurity B, chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic Acid, is a known related substance that requires careful monitoring to ensure the final drug product meets regulatory standards.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable sample preparation techniques for the analysis of this compound. The protocols herein are grounded in established analytical principles and draw upon authoritative pharmacopeial methods to ensure scientific integrity and reproducibility.
Understanding the Analyte: Physicochemical Properties of Marbofloxacin and Impurity B
A foundational understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and its impurity is essential for developing effective sample preparation strategies.
| Property | Marbofloxacin | This compound | Rationale for Sample Preparation |
| Chemical Structure | C₁₇H₁₉FN₄O₄ | C₁₂H₈F₂N₂O₄ | The presence of a carboxylic acid group in both molecules influences their solubility in aqueous and organic solvents, which is a key consideration for extraction. |
| Molecular Weight | 362.36 g/mol | 282.20 g/mol | The difference in molecular weight allows for distinct detection and quantification using mass spectrometry. |
| Solubility | Slightly soluble in water and ethanol; very soluble in methanol.[5] | Data not widely available, but the structural similarity to Marbofloxacin suggests comparable solubility behavior. | The choice of solvent for extraction and dilution is critical to ensure complete dissolution of both the API and the impurity. |
| pKa | 5.38 and 6.16[5] | Not specified, but the carboxylic acid moiety suggests acidic properties. | pH adjustment of the sample and mobile phase is crucial for consistent retention and peak shape in reversed-phase HPLC. |
Analytical Framework: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Marbofloxacin and its related substances, offering high resolution and sensitivity. The European Pharmacopoeia (Ph. Eur.) provides a validated method for this purpose, which serves as an authoritative benchmark.[2][4]
European Pharmacopoeia (Ph. Eur.) Monograph 2233: A Foundation for Analysis
The Ph. Eur. monograph for "Marbofloxacin for veterinary use" (2233) outlines a specific liquid chromatography method for the "Related substances" test.[2][4] Adherence to this method ensures compliance with regulatory expectations in Europe.
Rationale for the Ph. Eur. HPLC Method:
The prescribed method is a stability-indicating assay, meaning it is capable of separating the active ingredient from its degradation products and related impurities, including Impurity B. The use of a gradient elution allows for the effective separation of compounds with a range of polarities within a reasonable timeframe. The specified column chemistry and mobile phase composition are optimized to achieve the necessary resolution between Marbofloxacin and its known impurities.
Experimental Protocols: Sample Preparation Methodologies
The success of any analytical measurement is heavily reliant on the quality of the sample preparation. The primary objectives are to:
-
Effectively extract Marbofloxacin and Impurity B from the sample matrix.
-
Remove interfering components that could compromise the chromatographic analysis.
-
Ensure the stability of the analytes throughout the preparation process.
-
Pre-concentrate the analytes if they are present at low levels.
Protocol 1: Analysis of Marbofloxacin Bulk Drug Substance
This protocol is foundational and aligns with the principles of the European Pharmacopoeia for testing the purity of the active pharmaceutical ingredient.
Objective: To prepare a solution of Marbofloxacin bulk drug substance for the quantification of Impurity B by HPLC.
Materials:
-
Marbofloxacin Bulk Drug Substance
-
Diluent: A mixture of appropriate solvents as specified by the analytical method (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The choice of diluent should ensure the complete dissolution of both Marbofloxacin and its impurities.
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Procedure:
-
Weighing: Accurately weigh a specified amount of Marbofloxacin bulk drug substance into a volumetric flask. The exact weight will depend on the concentration required for the HPLC analysis as dictated by the validated method.
-
Dissolution: Add a portion of the diluent to the volumetric flask and sonicate for approximately 15 minutes, or until the substance is completely dissolved.[5] The use of an ultrasonic bath ensures efficient and complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could interfere with the HPLC system.
Workflow for Bulk Drug Substance Preparation
Caption: Workflow for preparing Marbofloxacin bulk drug substance for HPLC analysis.
Protocol 2: Analysis of Marbofloxacin in Pharmaceutical Formulations (Tablets)
This protocol details the extraction of Marbofloxacin and Impurity B from a solid dosage form.
Objective: To prepare a sample solution from Marbofloxacin tablets for the quantification of Impurity B by HPLC.
Materials:
-
Marbofloxacin Tablets
-
Mortar and pestle or a tablet crusher
-
Diluent (as specified in the analytical method)
-
Volumetric flasks
-
Centrifuge and centrifuge tubes
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Collection: Take a representative number of tablets (e.g., 20) and determine their average weight.
-
Crushing: Finely powder the tablets using a mortar and pestle or a suitable tablet crusher. This increases the surface area for efficient extraction.
-
Weighing: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Marbofloxacin and transfer it to a volumetric flask.
-
Extraction: Add a significant volume of the diluent to the flask. To ensure complete extraction of the active ingredient and any impurities from the tablet matrix, this mixture should be vigorously shaken and then sonicated. The sonication time may need to be optimized (e.g., 15-30 minutes).
-
Dilution: Dilute to the final volume with the diluent and mix thoroughly.
-
Centrifugation/Filtration: To remove insoluble excipients, centrifuge a portion of the solution at a moderate speed (e.g., 4000 rpm) for 10 minutes. Subsequently, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Workflow for Tablet Sample Preparation
Caption: Step-by-step process for preparing Marbofloxacin tablet samples for HPLC.
Protocol 3: Analysis of Marbofloxacin in Veterinary Injectable Solutions
This protocol is for the direct analysis of liquid formulations.
Objective: To prepare a sample solution from a Marbofloxacin injectable formulation for the quantification of Impurity B by HPLC.
Materials:
-
Marbofloxacin Injectable Solution
-
Diluent (as specified in the analytical method)
-
Volumetric flasks
-
Calibrated pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Homogenization: Ensure the injectable solution is homogeneous by gentle mixing.
-
Dilution: Using a calibrated pipette, accurately transfer a specific volume of the injectable solution into a volumetric flask. Dilute to the final volume with the diluent and mix well. The dilution factor should be chosen to bring the concentration of Marbofloxacin within the linear range of the HPLC method.
-
Filtration: Filter a portion of the diluted solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 4: Analysis of Marbofloxacin in Animal Tissues (e.g., Muscle, Liver)
This protocol involves a more complex extraction and clean-up procedure to handle biological matrices.
Objective: To extract Marbofloxacin and Impurity B from animal tissues and prepare a clean sample for HPLC analysis.
Materials:
-
Animal tissue (muscle, liver, etc.)
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile, methanol, or a buffered solution)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)
-
Centrifuge and centrifuge tubes
-
pH meter
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (typically the mobile phase)
Procedure:
A. Sample Homogenization and Initial Extraction:
-
Homogenization: Weigh a precise amount of the tissue sample (e.g., 1-5 grams) and homogenize it with a suitable volume of extraction solvent. Acetonitrile is often used as it also aids in protein precipitation.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid tissue debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
B. Clean-up Step (Choose one of the following):
i. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing methanol followed by water through it. This activates the sorbent for analyte retention.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the Marbofloxacin and Impurity B from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the HPLC mobile phase.
ii. Liquid-Liquid Extraction (LLE):
-
pH Adjustment: Adjust the pH of the supernatant to optimize the partitioning of Marbofloxacin and Impurity B into an organic solvent.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collection of Organic Layer: Collect the organic layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a precise volume of the HPLC mobile phase.
Workflow for Animal Tissue Sample Preparation
Caption: A comprehensive workflow for the extraction and clean-up of Marbofloxacin from animal tissues.
Trustworthiness and Self-Validation of Protocols
The reliability of these protocols is ensured through several key principles:
-
Use of Authoritative Methods: The protocols for bulk substance and pharmaceutical formulations are based on the principles outlined in the European Pharmacopoeia, a legally binding standard.[2][4]
-
System Suitability Tests: Before analyzing any samples, it is imperative to perform system suitability tests as defined in the HPLC method. This includes checks for resolution, peak symmetry, and precision of replicate injections, ensuring the chromatographic system is performing optimally.
-
Use of Certified Reference Standards: Accurate quantification requires the use of certified reference standards for both Marbofloxacin and this compound. The European Pharmacopoeia provides a "Marbofloxacin impurity mixture A CRS" for this purpose.[6]
-
Method Validation: For routine use, these sample preparation protocols should be validated in conjunction with the HPLC method to demonstrate specificity, linearity, accuracy, precision, and robustness for the specific sample matrix being analyzed.
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of the accuracy and reliability of this compound analysis. For straightforward matrices like bulk drug substances and pharmaceutical formulations, simple dissolution and dilution are often sufficient. However, for complex biological matrices, more elaborate extraction and clean-up procedures such as SPE or LLE are necessary to remove interferences and ensure the integrity of the analytical results. By following these detailed protocols, grounded in authoritative pharmacopeial methods, researchers and quality control professionals can confidently and accurately monitor the purity of Marbofloxacin, ensuring its safety and efficacy in veterinary applications.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2022, July 6). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. EDQM. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Comments concerning new and revised texts published in the 11th Edition (11.0). EDQM.
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Marbofloxacin. In Wikipedia. [Link]
-
IJARST. (2024, October 15). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Taylor & Francis Online. (2017, March 17). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. [Link]
-
AKJournals. (2018, December 14). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. [Link]
-
SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
CABI. (n.d.). Determination of marbofloxacin residues in Rabbit Tissues by HPLC. Retrieved from [Link]
-
VMD. (2017, May 12). United Kingdom Veterinary Medicines Directorate Publicly Available Assessment Report for a Veterinary Medicinal Product. [Link]
-
IJPSRR. (2024, October 15). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Analytics-Shop. (n.d.). HPLC analysis according to USP and Ph. EUR. Retrieved from [Link]
Sources
Application Note: The Use of Marbofloxacin Impurity B as a Reference Standard in Pharmaceutical Analysis
Abstract
This comprehensive guide details the critical role and practical application of Marbofloxacin Impurity B as a reference standard in the quality control of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1][2] Adherence to stringent quality control measures is paramount to ensure the safety and efficacy of pharmaceutical products.[3][4] This document provides a scientifically grounded framework for researchers, scientists, and drug development professionals, outlining the significance of impurity profiling, the chemical characteristics of this compound, and detailed protocols for its use in High-Performance Liquid Chromatography (HPLC) for both identification and quantification. The methodologies presented are aligned with international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and compliance.[5][6]
Introduction: The Imperative of Impurity Profiling in Drug Manufacturing
In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is a critical determinant of its safety and therapeutic efficacy.[3][4][7] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or storage conditions.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical products.[4][8]
Marbofloxacin, a potent synthetic fluoroquinolone, is no exception. Its synthesis and storage can lead to the formation of related substances, one of which is this compound.[9][10] The presence of such impurities, even at trace levels, can potentially impact the drug's safety profile.[6] Therefore, the use of well-characterized impurity reference standards is essential for the accurate monitoring and control of impurity levels, ensuring that they remain within acceptable, safe limits.[7][11]
The Central Role of Reference Standards
Impurity reference standards are highly purified compounds that serve as a benchmark in analytical procedures.[7] They are indispensable for:
-
Identification of Impurities: Confirming the presence of specific impurities in an API or drug product.[7]
-
Quantification of Impurity Levels: Accurately measuring the concentration of impurities to ensure they do not exceed established safety thresholds.[7]
-
Validation of Analytical Methods: Demonstrating the accuracy, precision, and specificity of the analytical methods used for quality control.[5][7]
-
Stability Studies: Monitoring the formation of degradation products over time to establish the shelf-life of a drug product.[4][11]
This application note focuses on the practical application of this compound as a reference standard, providing a robust framework for its integration into a comprehensive quality control strategy for Marbofloxacin.
Characterization of this compound
This compound is a known related substance of Marbofloxacin. A thorough understanding of its chemical properties is fundamental to its effective use as a reference standard.
Chemical Identity:
| Parameter | Information |
| IUPAC Name | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][11]benzoxadiazine-6-carboxylic acid |
| CAS Number | 115551-41-2[9][12][13][14] |
| Molecular Formula | C₁₂H₈F₂N₂O₄[9][10][12][13][14] |
| Molecular Weight | 282.20 g/mol [9][10][12][13][14] |
This compound is structurally classified as a 10-despiperazino-10-fluoro analog of Marbofloxacin.[10] Its formation can occur during the synthesis of Marbofloxacin or as a degradation product under stress conditions such as acidic environments, oxidation, and photolysis.[1][10]
Protocols for the Application of this compound as a Reference Standard
The following protocols provide a detailed, step-by-step guide for the use of this compound as a reference standard in HPLC analysis. These methods are designed to be robust and compliant with regulatory expectations for analytical procedure validation.[5][15][16]
Preparation of Standard and Sample Solutions
Accurate preparation of solutions is critical for reliable analytical results.
Materials and Reagents:
-
This compound Reference Standard
-
Marbofloxacin API or Drug Product
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (analytical grade)
-
Ammonium Formate (analytical grade)
-
Ultrapure Water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Protocol 3.1.1: Preparation of this compound Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of mobile phase A and B, or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.[17]
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix well.
Protocol 3.1.2: Preparation of Working Standard Solutions
Prepare a series of dilutions from the Standard Stock Solution to construct a calibration curve for quantitative analysis. For identification purposes, a single working standard at a concentration relevant to the specification limit is typically sufficient.
Protocol 3.1.3: Preparation of Sample Solution (Marbofloxacin API)
-
Accurately weigh a suitable amount of the Marbofloxacin API.
-
Dissolve and dilute in the chosen diluent to a final concentration appropriate for the analysis, ensuring that the expected impurity levels fall within the range of the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is designed to be stability-indicating and capable of separating Marbofloxacin from its known impurities, including Impurity B.
Table 3.2.1: HPLC Method Parameters
| Parameter | Condition |
| Column | Inertsil ODS-3, C18 (150 x 4.6 mm, 5 µm) or equivalent[17] |
| Mobile Phase A | 0.1% Formic Acid in 10mM Ammonium Formate in Water[17] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[17] |
| Gradient Elution | See Table 3.2.2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 298 nm[18] |
| Injection Volume | 10 µL |
Table 3.2.2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for the relatively non-polar Marbofloxacin and its impurities.
-
Acidified Mobile Phase: The use of formic acid improves peak shape and resolution for these acidic compounds.
-
Gradient Elution: Necessary to achieve adequate separation of all related substances from the main API peak within a reasonable run time.
-
UV Detection at 298 nm: Marbofloxacin and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[18]
System Suitability Testing (SST)
Before sample analysis, it is crucial to verify that the chromatographic system is performing adequately.
Protocol 3.3.1: System Suitability Test
-
Inject a solution containing both Marbofloxacin and this compound at a known concentration.
-
Evaluate the following parameters against the pre-defined acceptance criteria.
Table 3.3.2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Resolution (between Marbofloxacin and Impurity B) | ≥ 2.0 |
| Tailing Factor (for both peaks) | ≤ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) of the standard solution | ≤ 2.0%[5] |
Data Analysis and Interpretation
Qualitative Analysis (Identification):
The primary method for identification is the comparison of retention times.
-
Inject the this compound working standard solution.
-
Inject the Marbofloxacin API sample solution.
-
A peak in the sample chromatogram is identified as this compound if its retention time corresponds to that of the peak in the standard chromatogram.
Quantitative Analysis (Determination of Impurity Level):
The external standard method is used for quantification.
-
Inject the blank (diluent), followed by the working standard solutions at different concentration levels to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Calculation:
Caption: Workflow for the analysis of this compound.
Logical Relationship in Reference Standard-Based Quantification
Caption: Logic of quantifying an unknown using a known reference standard.
Conclusion
The use of a well-characterized reference standard for this compound is a non-negotiable aspect of robust quality control for Marbofloxacin. The protocols and methodologies outlined in this application note provide a comprehensive framework for the accurate identification and quantification of this critical impurity. By implementing these scientifically sound and regulatory-compliant procedures, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Marbofloxacin products, ultimately safeguarding animal health. Adherence to these principles of impurity profiling is fundamental to successful drug development and maintaining compliance in a stringent regulatory landscape.
References
- The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com.
- Impurity Standards. Alfa Chemistry.
- Impurity Reference Standards.
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025).
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. (2010).
- Photochemical degradation of marbofloxacin and enrofloxacin in natural w
- Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chrom
- ICH Guidelines for Analytical Method Valid
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. (2025).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024).
- Quality control challenges: The importance of accurate reference materials for impurity analysis. (2021). Pharmaceutical Technology.
- Buy this compound | 115551-41-2. Smolecule.
- This compound | 115551-41-2. Benchchem.
- Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995).
- MARBOFLOXACIN EUROPEAN PHARMACOPOEIA (E. Merck.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
- Marbofloxacin*. Louisiana Department of Health.
- Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). International Journal of Pharmaceutical Sciences and Research.
- 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022. (2022). European Directorate for the Quality of Medicines & HealthCare.
- Marbofloxacin Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Validation of Analytical Procedures Q2(R2). (2023).
- Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S.
- Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. (2018). AKJournals.
- Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. (2026). PubMed.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). U.S.
- Marbofloxacin EP Impurity B | 115551-41-2. SynThink Research Chemicals.
- Marbofloxacin EP Reference Standard CAS 115550-35-1. Sigma Aldrich.
- Regulatory aspects of Impurity profiling. (2020).
- FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy.
- Marbofloxacin EP Impurity B | CAS 115551-41-2. Veeprho.
- Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022). Pink Sheet.
- (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. (2018).
- United Kingdom Veterinary Medicines Directorate Woodham Lane New Haw Addlestone Surrey KT15 3LS DECENTRALISED PROCEDURE PUBLICLY.
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. akjournals.com [akjournals.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Marbofloxacin Impurity B in Pharmaceutical Quality Control
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Marbofloxacin Impurity B in Marbofloxacin active pharmaceutical ingredient (API) and finished pharmaceutical products. As a critical quality attribute, monitoring and controlling impurities is paramount to ensuring the safety and efficacy of veterinary medicines.[1] Marbofloxacin, a third-generation fluoroquinolone antibiotic, is widely used in veterinary medicine to treat infections caused by susceptible Gram-positive and Gram-negative bacteria.[1][2] Impurity B, chemically identified as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic acid, is a known potential impurity that can arise during synthesis or from degradation.[6][7][8] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the quality control of Marbofloxacin.
Introduction: The Rationale for Impurity Profiling
The control of impurities in pharmaceutical substances is a critical regulatory requirement. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Marbofloxacin (C₁₇H₁₉FN₄O₄) functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The presence of structurally related impurities, such as Impurity B (C₁₂H₈F₂N₂O₄), can potentially alter the pharmacological or toxicological profile of the drug.[1][7]
Forced degradation studies have shown that Marbofloxacin can degrade under various stress conditions, including acidic, oxidative, and photolytic stress, which can lead to the formation of Impurity B and other related substances.[6] Therefore, a reliable and sensitive analytical method is essential for the routine quality control of Marbofloxacin to ensure that Impurity B is maintained below the established specification limits. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and specificity.[3][9]
Chemical Structures
Understanding the structures of the active ingredient and its impurity is fundamental to developing a selective analytical method.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Marbofloxacin | ![]() | C₁₇H₁₉FN₄O₄ | 362.4[1][10] |
| This compound | ![]() | C₁₂H₈F₂N₂O₄ | 282.2[1][7][11] |
Analytical Methodology: RP-HPLC
The described method utilizes reverse-phase chromatography, which separates analytes based on their hydrophobicity. Marbofloxacin and Impurity B, having different polarities due to their structural differences, can be effectively resolved using a C18 stationary phase and a suitable mobile phase gradient.
Materials and Reagents
-
Reference Standards: Marbofloxacin (USP/EP grade), this compound (characterized reference material).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Formic Acid (analytical reagent grade), Ammonium Formate (extra pure grade), Ortho-phosphoric acid (analytical reagent grade).
-
Water: HPLC-grade or purified water (e.g., Milli-Q).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio is recommended for sample and standard preparation to ensure compatibility with the initial chromatographic conditions.
Instrumentation and Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.
| Parameter | Recommended Condition | Rationale |
| Column | Inertsil ODS-3, C18 (150 x 4.6 mm, 5 µm) or equivalent | A C18 column provides excellent retention and separation for moderately polar compounds like fluoroquinolones.[10] |
| Mobile Phase A | 0.1% Formic Acid in 10mM Ammonium Formate in Water | The acidic buffer suppresses the ionization of the carboxylic acid groups on both molecules, leading to better peak shape and retention.[10] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is a common organic modifier in RP-HPLC. The presence of formic acid maintains a consistent pH across the gradient.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 10 | |
| 15.0 | 70 | |
| 20.0 | 70 | |
| 20.1 | 10 | |
| 25.0 | 10 | |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 280 nm | Fluoroquinolones exhibit significant UV absorbance around this wavelength, providing good sensitivity for both the API and its impurities.[12] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Preparation of Solutions
Causality: Accurate preparation of standard and sample solutions is the foundation of reliable quantitative analysis. Using a calibrated analytical balance and volumetric glassware is mandatory. The diluent should be carefully chosen to ensure complete dissolution and compatibility with the mobile phase.
-
Marbofloxacin Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of Marbofloxacin reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Impurity B Standard Stock Solution (approx. 50 µg/mL):
-
Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask.
-
Follow steps 2-4 as described for the Marbofloxacin stock solution.
-
-
System Suitability and Calibration Standard (e.g., at 0.15% impurity level):
-
Prepare a working standard of Marbofloxacin at a concentration of 100 µg/mL from the stock solution.
-
Prepare a spiked solution by adding a calculated volume of the Impurity B stock solution to the Marbofloxacin working standard to achieve a final Impurity B concentration of approximately 0.15 µg/mL. This solution is used to verify system suitability (e.g., resolution) and can serve as a standard for quantification.
-
-
Sample Preparation (from API):
-
Accurately weigh about 25 mg of the Marbofloxacin API sample into a 50 mL volumetric flask.
-
Follow steps 2-4 as described for the Marbofloxacin stock solution to obtain a final nominal concentration of 500 µg/mL.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
System Validation and Quality Control
A self-validating system is trustworthy. Before processing samples, the performance of the chromatographic system must be verified.
System Suitability Testing (SST)
Inject the System Suitability and Calibration Standard five times. The results must meet the predefined criteria to ensure the system is fit for purpose.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rₛ) | Rₛ > 2.0 between Marbofloxacin and Impurity B peaks | Ensures baseline separation of the two components, which is critical for accurate integration and quantification. |
| Tailing Factor (T) | T ≤ 1.5 for the Marbofloxacin peak | A measure of peak symmetry. Symmetrical peaks are easier to integrate accurately. |
| Theoretical Plates (N) | N > 2000 for the Marbofloxacin peak | Indicates the efficiency of the column and the overall separation power of the system. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for the peak areas of five replicate injections | Demonstrates the precision of the injection and the stability of the system over a short period. |
Summary of Method Validation
The proposed method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical for ensuring the method's reliability.
| Validation Parameter | Typical Results / Objective |
| Specificity | No interference from blank or placebo at the retention time of Impurity B. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit (e.g., 0.05% to 0.25%). |
| Accuracy | Recovery between 90.0% and 110.0% for Impurity B spiked into the sample matrix at three concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 5.0% Intermediate Precision (Inter-day): RSD ≤ 10.0% |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10). Should be ≤ 0.05%. |
| Robustness | The method should remain unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).[10] |
Data Analysis and Workflow
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final reporting.
Caption: Formation pathways of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Old or contaminated column; Inappropriate mobile phase composition. | Replace or flush the column; Prepare fresh mobile phase; Ensure correct gradient composition. |
| Peak Tailing | Active sites on the column; pH of mobile phase is too high, causing analyte ionization. | Use a column with end-capping; Ensure mobile phase pH is at least 2 units below the pKa of Marbofloxacin; Flush system with a strong solvent. |
| Baseline Noise/Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp failing. | Degas mobile phase; Prepare fresh mobile phase and flush the system; Check detector lamp energy and replace if necessary. |
| Variable Retention Times | Fluctuation in column temperature; Inconsistent mobile phase composition; Pump malfunction. | Use a column oven; Ensure mobile phase is well-mixed; Check pump for leaks and perform maintenance. |
References
- SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography.
- Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564-4569.
- Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental Science & Technology, 44(12), 4564–4569.
- de Oliveira, A. C. C., & de Oliveira, L. A. R. (2021). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL, 105(2), 305-316.
- Pharmaffiliates. (n.d.). Marbofloxacin-impurities.
- Pharmaffiliates. (n.d.). Marbofloxacin-impurities.
- ResearchGate. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters.
- Benchchem. (n.d.). This compound.
- Louisiana Department of Health. (n.d.). Marbofloxacin.
- Aligns Pharma. (n.d.). Marbofloxacin Impurities.
- Semantic Scholar. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets.
- International Journal of Pharmaceutical Research and Applications. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables.
- PubMed. (2022). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes.
- PubMed. (2026). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights.
- Daicel Pharma Standards. (n.d.). Marbofloxacin Impurities Manufacturers & Suppliers.
- ResearchGate. (2018). (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets.
- ResearchGate. (2023). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture.
- SynThink Research Chemicals. (n.d.). Marbofloxacin EP Impurity B.
- Venkatasai Life Sciences. (n.d.). Marbofloxacin EP Impurity B.
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ldh.la.gov [ldh.la.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Marbofloxacin EP Impurity B | 115551-41-2 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 9. An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Marbofloxacin Impurities | Aligns Pharma [alignspharma.com]
- 12. researchgate.net [researchgate.net]
A Validated Stability-Indicating RP-HPLC Assay for Marbofloxacin
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, specific, and validated stability-indicating assay method (SIAM) for Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to quantify Marbofloxacin while effectively separating it from its degradation products. The protocol herein is built upon established methodologies and validated in accordance with the International Council for Harmonisation (ICH) guidelines. We provide a comprehensive workflow, including forced degradation protocols, detailed method validation procedures, and data interpretation, to ensure the reliable assessment of Marbofloxacin's stability in drug substance and formulated products.
Introduction: The Imperative for a Stability-Indicating Method
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, making it highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Given its therapeutic importance in veterinary medicine, ensuring the quality, efficacy, and safety of Marbofloxacin formulations is paramount.
A critical aspect of this quality control is assessing the drug's stability. During manufacturing, storage, and administration, a drug substance can degrade due to exposure to various environmental factors such as light, heat, humidity, and reactive chemical species. The resulting degradation products may be less effective or, in some cases, toxic. A stability-indicating assay method is a validated analytical procedure designed to provide an unambiguous assessment of a drug's purity by separating the intact active pharmaceutical ingredient (API) from any potential degradation products, impurities, or excipients.[2] Regulatory bodies worldwide mandate the use of such methods to establish appropriate storage conditions and determine the shelf-life of pharmaceutical products.[2]
This document presents a definitive RP-HPLC method specifically developed and validated for Marbofloxacin, providing researchers and quality control analysts with a reliable tool for stability testing.
Principle of the Chromatographic Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful analytical technique for separating compounds with varying polarities. In this setup, Marbofloxacin and its potential degradants are passed through a nonpolar stationary phase (C18 column) using a polar mobile phase. Compounds with higher polarity elute earlier, while less polar compounds, like Marbofloxacin, are retained longer. The specificity of this method is rigorously established through forced degradation studies, where the drug is intentionally exposed to harsh conditions (acid, base, oxidation, heat, and light) to generate its degradation products.[1][3] The ability of the HPLC method to resolve the Marbofloxacin peak from all generated degradant peaks confirms its stability-indicating capability.
Materials and Apparatus
Reagents and Standards
-
Marbofloxacin Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Purified Water (Milli-Q or equivalent, 18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), ~5N solution (Analytical Grade)
-
Sodium Hydroxide (NaOH), ~5N solution (Analytical Grade)
-
Hydrogen Peroxide (H₂O₂), 30% solution (Analytical Grade)
-
Marbofloxacin tablets or drug substance for analysis
Apparatus
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical column: Zorbax SB C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[4][5]
-
Analytical balance (readable to 0.01 mg).
-
pH meter.
-
Sonicator bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Photostability chamber.
-
Dry air oven.
Chromatographic Conditions
The following parameters have been optimized for the separation and quantification of Marbofloxacin.
| Parameter | Condition |
| Column | Zorbax SB C18 (150 mm × 4.6 mm), 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (1 mL of TFA in 1000 mL of water) |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: Mobile Phase A : Mobile Phase B (83:17 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 298 nm[4][5] |
| Injection Volume | 10 µL[4][5] |
| Column Temperature | 30°C[4][5] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in the same ratio as the mobile phase (83:17 v/v).
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of Marbofloxacin Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 Marbofloxacin tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Marbofloxacin and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix.
-
Centrifuge a portion of this solution or filter it through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5.0 mL of the clear filtrate into a 50 mL volumetric flask, dilute to volume with diluent, and mix. This is the final sample solution.
-
Protocol 2: Forced Degradation Studies
The objective of this protocol is to generate potential degradation products to prove the specificity of the analytical method. An unstressed sample solution should be analyzed alongside the stressed samples to calculate the percentage of degradation.
-
Acid Hydrolysis:
-
Transfer 5 mL of the sample stock solution into a flask.
-
Add 5 mL of 5N HCl and heat at 60°C for 1 hour.[6]
-
Cool the solution and carefully neutralize it by adding 5 mL of 5N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with diluent and inject.
-
-
Base Hydrolysis:
-
Transfer 5 mL of the sample stock solution into a flask.
-
Add 5 mL of 5N NaOH and heat at 60°C for 3 hours.[6]
-
Cool the solution and carefully neutralize it by adding 5 mL of 5N HCl.
-
Dilute to the target concentration with diluent and inject.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the sample stock solution into a flask.
-
Add 5 mL of 30% H₂O₂ and keep at room temperature for 1 hour.[6]
-
Dilute to the target concentration with diluent and inject immediately.
-
-
Thermal Degradation:
-
Place the solid drug substance (or powdered tablets) in an oven maintained at 105°C for 160 hours.[6]
-
After exposure, allow the sample to cool and prepare the sample solution as described in Protocol 1.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (200 Watt-hours/m²) and white fluorescent light (1.2 million lux hours) in a photostability chamber.[6]
-
Prepare the sample solution from the exposed powder as described in Protocol 1. The photochemical degradation of Marbofloxacin can involve the homolytic cleavage of the tetrahydrooxadiazine moiety.[7][8][9]
-
The workflow for these studies is summarized in the diagram below.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[2][10]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, standard solution, and all forced degradation samples. Use a PDA detector to assess peak purity of the Marbofloxacin peak in the presence of its degradants and excipients. | No interference from blank or placebo at the retention time of Marbofloxacin. Peak purity angle should be less than the purity threshold. Baseline resolution between Marbofloxacin and degradation products. |
| Linearity | Prepare and inject at least five concentrations of Marbofloxacin over a range of 25% to 150% of the working concentration (e.g., 25, 50, 100, 125, 150 µg/mL).[10][11] Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999.[10] |
| Accuracy (Recovery) | Analyze, in triplicate, a placebo mixture spiked with Marbofloxacin at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Calculate the percentage recovery for each level. | Mean recovery should be within 98.0% to 102.0%.[12] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[6][10] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The value should be reported (e.g., 0.25 µg/mL).[11][12] |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be experimentally verified for precision and accuracy. | The value should be reported (e.g., 0.81 µg/mL).[11][12] |
| Robustness | Intentionally vary critical method parameters one at a time: • Flow rate (±0.1 mL/min) • Mobile phase composition (±2% absolute) • Column temperature (±5°C) • Detection wavelength (±2 nm).[10] | System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits. Assay results should not be significantly affected. %RSD should be ≤ 2.0%. |
| Solution Stability | Store the prepared standard and sample solutions at room temperature (25°C) and analyze them at regular intervals (e.g., 0, 6, 12, 24 hours).[6] | The cumulative %RSD of the assay results over the tested period should be ≤ 2.0%.[6] |
Data Interpretation and Results
System Suitability
Before starting any analysis, the chromatographic system must pass system suitability tests. Inject the working standard solution five times and verify the following:
-
%RSD of Peak Areas: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
Forced Degradation Results
The results from the forced degradation studies demonstrate the method's specificity. A summary of expected degradation is shown below.[6]
| Stress Condition | Observation |
| Acid (5N HCl, 60°C, 1 hr) | Moderate degradation observed. |
| Base (5N NaOH, 60°C, 3 hr) | Slight degradation observed. |
| Oxidative (30% H₂O₂, RT, 1 hr) | Moderate degradation observed. |
| Thermal (105°C, 160 hr) | Slight degradation observed. |
| Photolytic | Stable under fluorescent light but may show degradation under UV. |
| Humidity | Found to be stable. |
In all cases, the Marbofloxacin peak should be well-resolved from any degradant peaks, and the peak purity analysis should confirm its homogeneity.
Potential Degradation Pathway
Forced degradation studies help elucidate potential chemical liabilities of the drug molecule. In the case of Marbofloxacin, photolytic degradation is a known pathway.
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, accurate, and specific for the quantification of Marbofloxacin in the presence of its degradation products.[6] The isocratic mobile phase and short run time make it efficient for routine use in quality control laboratories.[6][12] The comprehensive validation protocol ensures that the method is reliable and compliant with global regulatory standards, providing confidence in the stability data generated for Marbofloxacin drug substances and products.
References
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Cogent Chemistry, 3(1). Available at: [Link]
-
Kalyani, B. L., et al. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of All Research Scientific and Technical. Available at: [Link]
-
Venkatesh, P., et al. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564-4569. Available at: [Link]
-
Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed. Available at: [Link]
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in. Taylor & Francis Online. Available at: [Link]
-
Maheshwari, P., et al. (2017). Full article: Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online. Available at: [Link]
-
Alves, G., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. Available at: [Link]
-
Alves, G., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. Available at: [Link]
-
Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate. Available at: [Link]
-
da Silva, L., et al. (2022). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. Available at: [Link]
-
Wang, S., et al. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Read by QxMD. Available at: [Link]
-
Kalyani, B. L., et al. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ResearchGate. Available at: [Link]
-
Kalyani, B. L., et al. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. IJARST. Available at: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Marbofloxacin Impurity B Analysis
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of Marbofloxacin and its related substance, Impurity B. This guide is designed for researchers, analytical scientists, and quality control professionals to provide in-depth, practical solutions to common challenges encountered during this specific analysis. Our focus is not just on what to do, but why it works, grounding our advice in established chromatographic principles to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis.
Q1: What is Marbofloxacin Impurity B and why is its control important?
This compound is a known related substance of the fluoroquinolone antibiotic, Marbofloxacin. Its chemical name is 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij][1][2][3]benzoxadiazine-6-carboxylic Acid[4][5]. As an impurity, it can arise during the synthesis or degradation of the active pharmaceutical ingredient (API)[6][7]. Regulatory bodies like the European Pharmacopoeia (EP) mandate strict control over impurities to ensure the safety and efficacy of the final drug product[8]. Therefore, a reliable analytical method to separate and quantify this impurity is critical for quality control.
Q2: What is a recommended starting HPLC method for analyzing Marbofloxacin and Impurity B?
A robust starting point for method development is a reversed-phase HPLC method using a C18 column with an acidified mobile phase. The low pH is crucial for achieving good peak shape for the basic fluoroquinolone compounds[9]. Several published methods demonstrate success with similar conditions[10][11][12].
A typical method is summarized below.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard workhorse column for reversed-phase. Smaller particle sizes (e.g., 3.5 µm) can be used for higher efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) | The acidifier adjusts the pH to ~2.5-3.0. This protonates the amine functional groups on Marbofloxacin, minimizing undesirable interactions with column silanols and preventing peak tailing[13]. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity[14]. |
| Elution Mode | Isocratic or Gradient | An isocratic method (e.g., 55:45 Water:Acetonitrile) can be simple and robust[11]. A gradient may be needed to resolve other potential impurities or elute strongly retained compounds[15]. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. This may be adjusted to optimize resolution or reduce run time. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility[16]. |
| Detection (UV) | 295 - 300 nm | Marbofloxacin has a strong UV absorbance in this range[10]. |
| Injection Vol. | 10 - 20 µL | Should be optimized to avoid column overload, which can cause peak fronting[17]. |
| Sample Diluent | Mobile Phase or Water:Acetonitrile Mix | Dissolving the sample in the mobile phase is ideal to prevent peak distortion due to solvent mismatch[18]. |
Q3: What are the essential System Suitability Test (SST) parameters for this method?
System Suitability Testing ensures the chromatographic system is performing adequately for the intended analysis. According to pharmacopoeial guidelines, key parameters should be monitored[19][20].
-
Resolution (Rs): The resolution between the Marbofloxacin peak and the Impurity B peak should be greater than 2.0 to ensure accurate quantification.
-
Tailing Factor (Tf): For both peaks, the tailing factor should ideally be between 0.8 and 1.5. Values greater than 1.5 indicate peak tailing, which can compromise integration and precision[21].
-
Repeatability (%RSD): The relative standard deviation (%RSD) for replicate injections (typically n=5 or 6) of the standard solution should be less than 2.0% for peak area and retention time[22].
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: My Marbofloxacin and/or Impurity B peak is tailing significantly (Tf > 1.5).
Peak tailing is the most common issue when analyzing basic compounds like fluoroquinolones. It is often caused by secondary interactions between the analyte and the stationary phase.
Q: What is the primary cause of peak tailing for these compounds?
A: The primary cause is the interaction between the protonated amine groups on the Marbofloxacin molecule and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based C18 packing material[21]. This interaction is a form of ion exchange, which is a different retention mechanism than the intended reversed-phase partitioning, leading to a "tail" as the analyte elutes slowly from these active sites.
Q: How can I fix peak tailing?
A: Follow this systematic approach:
-
Verify and Adjust Mobile Phase pH: The most critical factor is ensuring the mobile phase pH is sufficiently low (ideally ≤ 3.0)[11][12]. At low pH, the concentration of ionized silanols is suppressed, and the basic analytes are fully protonated, minimizing secondary interactions[9].
-
Action: Prepare a fresh mobile phase, carefully measuring the acid concentration. If using a pH meter, ensure it is properly calibrated. Try lowering the pH slightly (e.g., from 3.0 to 2.8) to see if peak shape improves.
-
-
Check Column Health: The column itself may be the source of the problem.
-
Action 1: Flush the Column. If the column is contaminated with strongly retained basic compounds, these can interact with your analyte. Flush the column with a strong, acidic solvent wash (e.g., 50:50 Acetonitrile:Water with 0.1% TFA), followed by 100% Acetonitrile.
-
Action 2: Replace the Guard Column. If you are using a guard column, it may be exhausted or contaminated. Remove it and inject a standard. If the peak shape improves, replace the guard column[23].
-
Action 3: Use a Different Column. Not all C18 columns are the same. Older "Type A" silica columns have more active silanol sites. Modern, high-purity "Type B" silica columns with high end-capping are designed to minimize these interactions. Consider a column specifically marketed for good peak shape with basic compounds[21].
-
-
Consider Mobile Phase Additives: If pH adjustment is insufficient, a small concentration of a basic additive can help.
-
Action: Add a low concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase. The TEA acts as a competitive base, binding to the active silanol sites and shielding your analyte from these interactions. Note: TEA can shorten column lifetime and may suppress MS signal if using LC-MS.
-
Below is a troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Problem 2: My retention times are drifting or shifting between injections.
Retention time (RT) instability can compromise peak identification and quantification. The cause can be chemical (mobile phase, column) or instrumental (pump, temperature).
Q: How can I determine the cause of my retention time drift?
A: First, determine if the issue is related to flow rate or chemical changes[24][25].
-
Flow Rate Issue: If the retention times of all peaks (including any unretained peak at t₀) shift by the same proportional amount, the problem is likely related to the pump's flow rate (e.g., a leak or check valve issue)[24].
-
Chemical System Issue: If the retention times of later-eluting peaks shift more than earlier peaks, or if selectivity changes, the problem is likely chemical. This points to issues with mobile phase composition, column equilibration, or temperature[25].
Q: What are the most common causes and solutions for RT drift?
A: The most frequent causes are related to the mobile phase and column equilibration.
-
Inadequate Column Equilibration: This is a very common cause. The column needs to be fully equilibrated with the mobile phase for the surface chemistry to be stable.
-
Symptom: RTs drift consistently (usually decreasing) for the first several injections of a new run[2].
-
Solution: Ensure you are equilibrating the column with at least 10-20 column volumes of the mobile phase before the first injection. If you have just changed mobile phases, a longer equilibration is necessary[3].
-
-
Mobile Phase Preparation/Composition Change: The mobile phase can change over time.
-
Symptom: Gradual RT drift over a long sequence.
-
Solution 1 (Volatiles): One component (usually acetonitrile) can evaporate faster than water, increasing the aqueous content and thus increasing retention times. Keep mobile phase bottles covered[24].
-
Solution 2 (Degassing): Ensure mobile phases are properly degassed. Dissolved air can form bubbles in the pump, causing flow rate fluctuations[3][26].
-
Solution 3 (Preparation): Prepare mobile phases accurately. A small 1% error in the organic solvent percentage can change retention times by 5-15%[16]. Use graduated cylinders or prepare by weight for best accuracy.
-
-
Temperature Fluctuations: Changes in the ambient lab temperature can affect RTs if a column oven is not used.
-
Symptom: RTs are different between runs performed in the morning (cooler) versus the afternoon (warmer), or day-to-day.
-
Solution: Use a thermostatted column compartment and set it at least 5 °C above the highest expected ambient temperature (e.g., 30 °C or 35 °C) to ensure stable conditions[16].
-
-
System Leaks: A small, slow leak is often hard to see but will cause the flow rate to be lower and less stable than the setpoint.
-
Symptom: RTs are consistently longer than expected and may be unstable. System pressure may be lower than normal.
-
Solution: Carefully inspect all fittings, especially between the pump and injector and the injector and column. Look for salt deposits (from buffer) or moisture. Tighten or replace fittings as needed[24].
-
The diagram below outlines a process for diagnosing RT instability.
Sources
- 1. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
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- 5. molcan.com [molcan.com]
- 6. Buy this compound | 115551-41-2 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
- 14. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. ema.europa.eu [ema.europa.eu]
- 20. edqm.eu [edqm.eu]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. medikamenterqs.com [medikamenterqs.com]
Optimizing LC-MS Methods for Marbofloxacin Impurities: A Technical Support Guide
Welcome to the Technical Support Center for Marbofloxacin impurity analysis. Marbofloxacin, a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine, requires rigorous purity assessment to ensure its safety and efficacy.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose, offering the required sensitivity and specificity to detect and quantify trace-level impurities.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we will explore the causality behind experimental choices, empowering you to build robust and reliable LC-MS methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when setting up an LC-MS method for Marbofloxacin and its related substances.
Q1: What are the common impurities of Marbofloxacin I should be looking for?
A: Pharmacopoeial monographs, such as those from the European Pharmacopoeia (Ph. Eur.), list several official impurities.[2][3][4] These arise from the synthesis process or degradation.[1] Key impurities include Impurity A, B, C, D, and F, each with a distinct molecular weight that must be monitored.[5][6] Having certified reference standards for these is crucial for accurate identification and quantification.[7][8]
Table 1: Key Pharmacopoeial Impurities of Marbofloxacin
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Marbofloxacin | C₁₇H₁₉FN₄O₄ | 362.36[5][9] |
| Impurity A | C₁₁H₈F₂N₂O₄ | 270.19[5][6] |
| Impurity B | C₁₂H₈F₂N₂O₄ | 282.20[5] |
| Impurity C | C₁₆H₁₈F₂N₄O₃ | 352.34[5] |
| Impurity D | C₁₆H₁₉FN₄O₄ | 350.34[6] |
| Impurity F | C₁₇H₁₉FN₄O₅ | 378.35[5] |
Q2: Which LC column is recommended for Marbofloxacin and its impurities?
A: A high-purity, end-capped C18 column is the standard choice for reversed-phase separation of Marbofloxacin and its impurities.[10] Typical dimensions are 100-150 mm in length, 2.1-4.6 mm in internal diameter, and a particle size of 1.8-5 µm. The end-capping is critical to minimize peak tailing for basic compounds like Marbofloxacin by shielding residual silanol groups on the silica surface.[11][12][13] For particularly challenging separations, consider columns with alternative selectivities like polar-embedded phases.[11]
Q3: What are the typical mobile phases for this analysis?
A: A gradient elution using a combination of an acidified aqueous phase and an organic solvent is standard.
-
Aqueous Phase (A): Water with 0.1% formic acid or a 10 mM ammonium formate buffer. The acidic pH ensures that Marbofloxacin (a carboxylic acid with a pKa around 5.7-7.5) and its basic amine groups are protonated, leading to better peak shape and retention on a C18 column.[14]
-
Organic Phase (B): Acetonitrile or Methanol, often with 0.1% formic acid. Acetonitrile is generally preferred for its lower viscosity and better UV transparency.
Q4: What ionization mode (ESI+ or ESI-) is best for Marbofloxacin and its impurities?
A: Positive Electrospray Ionization (ESI+) is overwhelmingly preferred. Marbofloxacin contains multiple basic nitrogen atoms (in the piperazine ring) that are readily protonated in the acidic mobile phases typically used for separation.[15] This results in a strong signal for the protonated molecule, [M+H]⁺.
Q5: How can I improve the sensitivity of my method?
A: Improving sensitivity is a multi-step process:
-
Optimize MS Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature to maximize the signal for Marbofloxacin's [M+H]⁺ ion (m/z 363.1).[10][16]
-
Enhance Chromatographic Peak Shape: Sharp, symmetrical peaks have a greater height and are easier to detect. This is primarily controlled by mobile phase pH and column choice (see Troubleshooting section).
-
Minimize Matrix Effects: If analyzing samples from complex matrices (e.g., plasma, tissue), ion suppression can drastically reduce sensitivity.[16][17] Implement robust sample preparation techniques like Solid Phase Extraction (SPE) or ensure sufficient chromatographic separation from matrix components.[12][18]
-
Use Tandem Mass Spectrometry (MS/MS): For ultimate sensitivity and selectivity, develop a Multiple Reaction Monitoring (MRM) method. By monitoring specific parent-to-product ion transitions (e.g., m/z 363.00 → 320.00 and 363.00 → 245.00), you can eliminate background noise and achieve lower limits of quantification.[10]
Part 2: Troubleshooting Guide: From Method Development to Routine Analysis
This section provides a systematic approach to resolving common issues encountered during LC-MS analysis of Marbofloxacin.
Problem 1: Poor Chromatographic Resolution or Severe Peak Tailing
Peak tailing, where a peak's asymmetry factor is greater than 1.2, is a common problem for basic compounds like Marbofloxacin.[12] It compromises resolution and harms quantitative accuracy.
Potential Causes & Solutions:
-
Cause A: Secondary Interactions with Silanols
-
The "Why": Standard silica-based C18 columns have residual silanol groups (Si-OH). At a mobile phase pH above ~3, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated amine groups on Marbofloxacin.[11][12][19] This secondary retention mechanism leads to significant peak tailing.[13][20]
-
Protocol 1: Mobile Phase pH Optimization
-
Objective: Ensure both the analyte and silanol groups are in a single, desired protonation state.
-
Step 1: Prepare your aqueous mobile phase (e.g., Water with 0.1% v/v Formic Acid) to achieve a pH between 2.5 and 3.0. This low pH fully protonates the residual silanols, minimizing unwanted ionic interactions.[12]
-
Step 2: Confirm the pH using a calibrated pH meter.
-
Step 3: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injection.
-
Step 4: Analyze the Marbofloxacin standard and evaluate the peak asymmetry. A significant improvement should be observed.
-
-
-
Cause B: Column Contamination or Degradation
-
The "Why": Accumulation of strongly retained matrix components or degradation of the stationary phase (silica dissolution at high pH) can create active sites that cause tailing.[20] A partially blocked column inlet frit can also distort peak shape.[12][18]
-
Protocol 2: Column Flushing and Evaluation
-
Objective: Remove contaminants and assess column health.
-
Step 1: Disconnect the column from the detector to prevent contamination.
-
Step 2: Flush the column with a series of solvents, starting with your mobile phase without buffer (e.g., Water/Acetonitrile).
-
Step 3: Wash with a strong, non-polar solvent like 100% Isopropanol or Acetonitrile for 20-30 column volumes.
-
Step 4: If contamination is suspected, a more aggressive wash with Tetrahydrofuran (THF) may be used (check column manufacturer's instructions).
-
Step 5: Re-equilibrate the column with the initial mobile phase conditions.
-
Step 6: If tailing persists, the issue may be a void at the column inlet or irreversible contamination. Replacing the column is the next logical step.[12]
-
-
Diagram 1: Decision Tree for Troubleshooting Poor Peak Shape A logical workflow for diagnosing and resolving peak asymmetry issues.
Problem 2: Low Sensitivity or No Signal
This issue can stem from either the LC system or the mass spectrometer. A systematic approach is key.
Potential Causes & Solutions:
-
Cause A: Improper MS Source Settings or Ion Suppression
-
The "Why": The efficiency of analyte ionization and transfer into the mass spectrometer is highly dependent on source parameters.[16] Furthermore, co-eluting compounds from the sample matrix can compete for ionization, suppressing the analyte's signal.[16][17]
-
Protocol 3: Source Optimization and Matrix Effect Check
-
Objective: Maximize ion signal and diagnose suppression.
-
Step 1 (Source Tuning): Using a 'T' connector, infuse a solution of Marbofloxacin (e.g., 1 µg/mL in mobile phase) directly into the MS while the LC provides the mobile phase flow.
-
Step 2: While infusing, systematically adjust source parameters (capillary voltage, gas temperatures, gas flows) one at a time to find the settings that produce the maximum, stable signal for m/z 363.1.
-
Step 3 (Matrix Effect): After optimization, inject a blank matrix extract (e.g., extracted plasma) while continuing to infuse the Marbofloxacin standard. A significant drop in the m/z 363.1 signal at retention times where matrix components elute is a clear indication of ion suppression.
-
Step 4 (Mitigation): If suppression is observed, improve the sample clean-up procedure (e.g., use SPE) or modify the chromatographic gradient to separate Marbofloxacin from the interfering region.[21]
-
-
-
Cause B: LC System or Flow Path Issues
-
The "Why": A lack of signal can be as simple as no sample being delivered to the MS. This can be due to leaks, pump issues, a clogged injector, or incorrect tubing connections.[16]
-
Protocol 4: Systematic Flow Path Diagnosis
-
Objective: Verify that sample is reaching the MS source.
-
Step 1: Check for obvious leaks at all fittings from the pump to the MS source.
-
Step 2: Verify pump pressure. An unusually low or high pressure reading can indicate a leak or a blockage, respectively.[18][22]
-
Step 3: Disconnect the tubing at the MS inlet and direct it to a beaker. Run the pump at a typical flow rate (e.g., 0.4 mL/min) and confirm that liquid is flowing steadily.
-
Step 4: If there is no flow, systematically work backward from the MS inlet, disconnecting fittings until flow is observed, to isolate the location of the blockage (e.g., clogged tubing, injector port, or in-line filter).[18]
-
-
Problem 3: Mass Accuracy Issues & Unidentified Adducts
Accurate mass measurement is fundamental for confident impurity identification.
Potential Causes & Solutions:
-
Cause A: Formation of Metal Adducts
-
The "Why": In ESI+, it is common to see not only the protonated molecule [M+H]⁺, but also adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[23][24] These arise from trace levels of salts in glassware, solvents, or the sample itself.[23] While sometimes unavoidable, they can complicate spectra and reduce the intensity of the desired [M+H]⁺ ion.
-
Protocol 5: Recognizing and Minimizing Adducts
-
Objective: Correctly identify adducts and promote protonation.
-
Step 1 (Identification): Look for peaks at m/z values corresponding to the expected adducts. For Marbofloxacin (MW 362.36), the key ions are:
-
[M+H]⁺: 363.37
-
[M+Na]⁺: 385.35 (M + 22.99)
-
[M+K]⁺: 401.34 (M + 39.10)
-
-
Step 2 (Minimization):
-
Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate) to minimize salt contamination.[21]
-
Avoid using glass containers where possible; prefer polypropylene vials and mobile phase reservoirs.
-
The addition of a proton source like formic acid or a source of ammonium ions (ammonium formate) helps to outcompete metal ions for adduction, favoring the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions.[25]
-
-
-
-
Cause B: Poor Mass Calibration
-
The "Why": Mass spectrometers require regular calibration to ensure mass accuracy. Instrument drift due to temperature fluctuations or electronic instability can lead to mass assignment errors.
-
Protocol 6: Instrument Calibration and Verification
-
Objective: Ensure the instrument is reporting correct mass values.
-
Step 1: Follow the manufacturer's procedure to perform a full system calibration using the recommended calibration solution. This should cover the mass range of interest (e.g., m/z 100-1000).
-
Step 2: After calibration, analyze a known standard (like Marbofloxacin) and verify that the measured mass of the [M+H]⁺ ion is within the instrument's specified tolerance (typically <5 ppm for high-resolution MS).
-
Step 3: If mass accuracy is still poor, it may indicate a more significant hardware issue requiring a service engineer.[22]
-
-
Diagram 2: Workflow for LC-MS Method Optimization A systematic approach from initial setup to a robust method.
Part 3: Generic Starting Protocol & Data
This section provides a validated starting point for your method development.
Protocol 7: Generic Starting LC-MS Method for Marbofloxacin Impurity Profiling
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: High-purity, end-capped C18, 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Gradient Program: See Table 2.
-
MS System: ESI in Positive Ion Mode.
-
Scan Range: m/z 150-500.
-
Key MS Parameters: Refer to Table 3 for typical starting values.
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 12.0 | 60 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
Table 3: Typical Starting ESI+ Source Parameters
| Parameter | Typical Value | Rationale |
| Capillary Voltage | 3.0 - 4.0 kV | Creates the electrospray plume. |
| Nebulizer Gas (N₂) | 35 - 50 psi | Assists in droplet formation. |
| Drying Gas Flow (N₂) | 8 - 12 L/min | Aids in solvent evaporation. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of ions. |
Note: These MS parameters are instrument-dependent and must be optimized for your specific system.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Pharmaffiliates. Marbofloxacin - Impurity A. Retrieved from [Link]
-
Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. Retrieved from [Link]
-
United States Pharmacopeia. Marbofloxacin Compounded Oral Suspension, Veterinary. USP-NF. Retrieved from [Link]
-
Aligns Pharma. Marbofloxacin Impurities. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters Knowledge Base. Retrieved from [Link]
-
Merck. MARBOFLOXACIN EUROPEAN PHARMACOPOEIA (E. Retrieved from [Link]
-
Pink Sheet. (2022, July 8). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved from [Link]
-
SIELC Technologies. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
Cuyckens, F., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(26), 7135-7147. Retrieved from [Link]
-
ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question? Retrieved from [Link]
-
Kumar, P., et al. (2018). Development and Validation of Method for Bio-Quantification of Marbofloxacin in Sheep Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(4). Retrieved from [Link]
-
Sergi, M., et al. (2016). Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 124, 239-245. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
RIVM. EUROPEAN PHARMACOPOEIA COMMISSION. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
DailyMed. Zeniquin® (marbofloxacin). Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
LCGC North America. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
PubChem. Marbofloxacin. Retrieved from [Link]
-
ResearchGate. (2026, January 10). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Retrieved from [Link]
-
BSAVA Library. Marbofloxacin. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys. Retrieved from [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Marbofloxacin for peak identification CRS [lgcstandards.com]
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- 7. Buy Marbofloxacin Impurity B | 115551-41-2 [smolecule.com]
- 8. Marbofloxacin Impurities | Aligns Pharma [alignspharma.com]
- 9. 麻保沙星 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Resolving Co-elution of Marbofloxacin and Impurity B
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the chromatographic separation of Marbofloxacin and its closely related substance, Impurity B. Co-elution of these compounds can compromise analytical accuracy, impacting purity assessments and stability studies. This document provides a structured, science-backed approach to systematically troubleshoot and resolve this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: What are Marbofloxacin and Impurity B, and why do they tend to co-elute?
Marbofloxacin is a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2] Its structure features a carboxylic acid group and a piperazine ring, making it an ionizable compound.[3][4] Impurity B, identified by the European Pharmacopoeia (Ph. Eur.), is a known related substance with the chemical name 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij][5][6][7]benzoxadiazine-6-carboxylic Acid.[8][9][10] The structural similarity between the parent drug and its impurity is the primary reason for co-elution. Both molecules share a core structure and similar physicochemical properties, leading to nearly identical interactions with the stationary and mobile phases under suboptimal chromatographic conditions.
Q2: I'm seeing complete co-elution. What is the very first thing I should check?
Before undertaking extensive method development, perform a foundational assessment of your system and consumables. Often, resolution issues stem from correctable system problems rather than a fundamentally flawed method.
-
System Suitability: Verify that your HPLC system meets basic performance criteria. Check for sharp, symmetrical peaks using a known standard. Poor peak shape can be an indicator of co-elution or a separate system issue.[11][12]
-
Column Health: An old or contaminated column will have poor efficiency, leading to band broadening that masks separation. Check the column's backpressure and theoretical plate count against its manufacturing specifications.
-
Mobile Phase Preparation: Inaccurately prepared mobile phases, especially incorrect pH, can drastically alter retention and selectivity for ionizable compounds.[13] Always use fresh, high-purity solvents and double-check all measurements.
Q3: How critical is mobile phase pH for separating these compounds?
For ionizable compounds like Marbofloxacin, mobile phase pH is arguably the most powerful tool for manipulating retention and selectivity.[6][14][15] Marbofloxacin has acidic (pKa ≈ 5.4-6.2) and basic functional groups.[3][4] Small changes in pH around the pKa values will significantly alter the ionization state of the molecule, thereby changing its polarity and interaction with the reversed-phase column.[6][13][15] By adjusting the pH, you can maximize the difference in the overall charge or polarity between Marbofloxacin and Impurity B, which is the key to achieving separation. For robust separations, it is recommended to work at a pH that is at least 1.5-2 units away from the pKa of the analytes.[6][14]
Q4: Can I resolve this issue just by changing the gradient slope?
While modifying the gradient can sometimes improve separation, it is often not the most effective solution for co-eluting peaks with high structural similarity. Changing the gradient primarily affects the retention factor (k') by altering the overall mobile phase strength over time.[5][16] This can sharpen peaks and sometimes provide enough resolution. However, the most significant improvements for challenging separations come from enhancing selectivity (α), which is the ability of the system to differentiate between the two analytes.[7][17] Selectivity is best manipulated by changing the mobile phase pH, the type of organic modifier, or the stationary phase chemistry.[5][7]
Systematic Troubleshooting Workflow
When facing co-elution, a methodical approach is essential. This workflow guides you from initial checks to advanced optimization strategies, explaining the scientific rationale behind each step.
Diagram: Troubleshooting Workflow for Co-elution
Caption: A logical workflow for resolving HPLC co-elution issues.
Step 1: Foundational Assessment
Before modifying your validated method, ensure your instrument and consumables are performing correctly.
-
Protocol:
-
Run SST: Inject a well-characterized standard to confirm your system's performance (plate count, tailing factor, reproducibility).
-
Column Flush: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove potential contaminants.[18]
-
Prepare Fresh Mobile Phase: Remake all aqueous buffers and organic mobile phases. Ensure the final pH of the aqueous portion is measured and correct.
-
Step 2: Strategic Mobile Phase Optimization
This is the most impactful stage for improving selectivity (α). The goal is to exploit subtle physicochemical differences between Marbofloxacin and Impurity B.
Causality: Marbofloxacin is an amphoteric molecule with acidic and basic properties. Its net charge and hydrophobicity are highly dependent on pH. Impurity B, while structurally similar, may have slightly different pKa values. By adjusting the mobile phase pH, you can induce a differential change in their ionization and, consequently, their retention on a reversed-phase column.[6][15] For instance, operating at a low pH (e.g., 2.5-3.5) will protonate the carboxylic acid groups, making the molecules less polar and more retained. Conversely, a mid-range pH might ionize one compound more than the other, creating the necessary separation.
-
Protocol:
-
Prepare a series of buffers with pH values spanning a range (e.g., pH 2.5, 3.5, 4.5, 5.5). Use buffers like phosphate or formate that are effective in your desired range.
-
Systematically inject your sample using each mobile phase, keeping all other parameters (gradient, temperature, flow rate) constant.
-
Analyze the chromatograms to identify the pH that provides the best selectivity and resolution.
-
Causality: While acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, they offer different selectivities.[7] ACN is an aprotic solvent that primarily interacts via dipole-dipole forces. MeOH is a protic solvent that can act as a hydrogen bond donor and acceptor. Switching from ACN to MeOH (or vice-versa) can alter the interactions between the analytes, the mobile phase, and the stationary phase, often changing the elution order or improving the separation of closely eluting peaks.[5]
-
Protocol:
-
If your current method uses ACN, prepare an equivalent mobile phase where MeOH is substituted as the organic modifier.
-
Run the analysis under the same gradient and conditions.
-
Compare the selectivity to the ACN method. Sometimes a ternary mixture (e.g., Water/ACN/MeOH) can provide a unique selectivity.
-
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Higher | Lower |
| Viscosity | Lower (lower backpressure) | Higher (higher backpressure) |
| Selectivity | Different hydrogen bonding properties than MeOH | Can offer unique selectivity due to hydrogen bonding capabilities |
| UV Cutoff | ~190 nm | ~205 nm |
Table 1: Comparison of Common Organic Modifiers.
Step 3: Advanced Stationary Phase Selection
If mobile phase optimization is insufficient, the co-elution may be due to a lack of differential interaction with the stationary phase. A standard C18 column may not be selective enough.
Causality: The choice of stationary phase chemistry governs the primary interaction mechanism. While C18 columns separate based on hydrophobicity, other chemistries introduce alternative interactions that can be exploited.
-
Protocol:
-
Phenyl-Hexyl Phase: This phase can provide unique selectivity for compounds containing aromatic rings, like fluoroquinolones, through π-π interactions.[5]
-
Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can reduce interactions with residual silanols (improving peak shape for bases) and offer different selectivity for polar analytes.
-
Mixed-Mode Chromatography: For highly polar or ionizable compounds, columns that combine reversed-phase and ion-exchange characteristics can offer powerful separation capabilities.[19][20]
-
| Stationary Phase | Primary Interaction Mechanism | Best Suited For... |
| Standard C18 | Hydrophobic interactions | General purpose, non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic + π-π interactions | Aromatic compounds, offering alternative selectivity to C18.[5] |
| Embedded Polar Group (EPG) | Hydrophobic + polar interactions | Basic compounds (improved peak shape), polar analytes. |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic + Electrostatic interactions | Complex mixtures of polar, non-polar, and ionizable compounds.[19][20] |
Table 2: Recommended Stationary Phases for Fluoroquinolone Separation.
Step 4: Fine-Tuning Other Parameters
Once a promising combination of mobile and stationary phases is found, minor adjustments can further optimize the separation.
-
Temperature: Increasing column temperature reduces mobile phase viscosity (lowering backpressure) and can sometimes alter selectivity.[16][21] Explore a range from 25°C to 40°C.
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of very close peaks, though it will increase the analysis time.[5][21]
By following this systematic, evidence-based workflow, you can efficiently diagnose the cause of co-elution and develop a robust, reliable method for the separation of Marbofloxacin and Impurity B.
References
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Welch, C. J. How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Axion Labs. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
SIELC Technologies. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. [Link]
-
Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. [Link]
-
Restek. HPLC Troubleshooting Methods. [Link]
-
Roses, M., et al. "Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids." Analytical Chemistry. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
PerkinElmer. Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
SIELC Technologies. HPLC Retention of Polar Compounds. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Alentris Research Pvt. Ltd. Marbofloxacin EP Impurity B. [Link]
-
EDQM. 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022. [Link]
-
El-Kholy, et al. "Determination of marbofloxacin residues in Rabbit Tissues by HPLC." CABI Digital Library. [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. [Link]
-
ResearchGate. Other HPLC separations performed on polar stationary phases. [Link]
-
Pesek, J. J. & Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60651, Marbofloxacin. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PharmaCompass. Marbofloxacin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Human Metabolome Database. Showing metabocard for Marbofloxacin (HMDB0254332). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. marbofloxacin | Ligand page. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
European Pharmacopoeia. List of European Pharmacopoeia Reference Standards. [Link]
-
European Pharmacopoeia. List of European Pharmacopoeia Reference Standards. [Link]
-
University of Hertfordshire. Marbofloxacin - AERU. [Link]
-
El-Kholy, et al. "Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk." ResearchGate. [Link]
-
Al-Attar, Z. N. "Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture." ResearchGate. [Link]
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- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Marbofloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. hmdb.ca [hmdb.ca]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Buy Marbofloxacin Impurity B | 115551-41-2 [smolecule.com]
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- 16. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
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Technical Support Center: Troubleshooting Peak Tailing of Marbofloxacin Impurity B
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Marbofloxacin Impurity B. Here, we delve into the root causes of this common chromatographic problem and provide systematic troubleshooting strategies to restore peak symmetry and ensure data integrity.
Understanding the Problem: The Nature of this compound and Peak Tailing
This compound, chemically known as 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][1][2][3]benzoxadiazine-6-carboxylic acid, is a significant related substance in the quality control of Marbofloxacin, a fluoroquinolone antibiotic.[4][5][6][7] Its structure contains a carboxylic acid group, making it an acidic compound.[4]
Peak tailing in high-performance liquid chromatography (HPLC) is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[3] This phenomenon is not merely a cosmetic issue; it can significantly compromise the accuracy and precision of quantification by making peak integration difficult and can obscure the presence of closely eluting minor impurities.[8]
The primary cause of peak tailing, especially for polar and ionizable compounds like this compound, is often secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase chromatography, while the primary retention mechanism is hydrophobic interaction, unwanted secondary interactions can occur.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: The most frequent causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC are:
-
Silanophilic Interactions: The carboxylic acid moiety of Impurity B can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[9][10] These interactions are a form of secondary retention mechanism that can lead to significant peak tailing.[2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the ionization state of both the analyte and the silanol groups can lead to undesirable interactions.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can contribute to peak broadening and tailing.[1][3]
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][11]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase influences the ionization state of both this compound (an acidic compound) and the residual silanol groups on the silica-based column packing.
-
At low pH (e.g., below 3): The carboxylic acid group of Impurity B will be largely protonated (neutral), and the silanol groups will also be protonated and thus less likely to engage in strong ionic interactions. This often leads to improved peak shape.[2][11][12]
-
At mid-range pH: A significant portion of both the analyte and silanol groups may be ionized, leading to strong electrostatic interactions and increased peak tailing.
-
At high pH: While the analyte would be fully deprotonated, the silica-based stationary phase itself can become unstable, leading to column degradation. However, specialized high-pH stable columns can be used where a higher pH might be beneficial for other reasons.[8]
Q3: Can my choice of HPLC column influence peak tailing?
A3: Absolutely. The choice of column is a critical factor in controlling peak tailing.
-
End-Capped Columns: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group to shield them from interacting with polar analytes.[2][11] Using a high-quality, well-end-capped column is a primary step in preventing peak tailing.
-
High-Purity Silica (Type B): Columns packed with high-purity silica (Type B) have a lower metal content and fewer acidic silanol sites compared to older Type A silica, significantly reducing the potential for tailing.[8][10]
-
Alternative Stationary Phases: For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups or hybrid organic-silica particles, can offer different selectivity and improved peak shapes for polar compounds.[10]
Q4: I'm seeing tailing for all the peaks in my chromatogram, not just Impurity B. What could be the cause?
A4: If all peaks are tailing, the issue is likely systemic rather than a specific chemical interaction. Common causes include:
-
A void at the column inlet: This can be caused by pressure shocks or dissolution of the silica bed.[12]
-
A partially blocked inlet frit: This can disrupt the flow path and cause peak distortion.[2]
-
Extra-column dead volume: Check for poorly made connections, or tubing with an unnecessarily large internal diameter.[1][12]
-
Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
Systematic Troubleshooting Guide
When faced with peak tailing for this compound, a systematic approach is key to identifying and resolving the issue efficiently. The following workflow provides a logical sequence of steps to diagnose and correct the problem.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to minimize silanophilic interactions by adjusting the mobile phase pH to suppress the ionization of residual silanol groups.
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (preferably a modern, end-capped column)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Calibrated pH meter
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Condition 1 (pH ~2.7): Prepare a 0.1% (v/v) solution of formic acid in water.
-
Condition 2 (pH ~3.5): Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.5 with formic acid.
-
Condition 3 (Control): Your current aqueous mobile phase.
-
-
Prepare Mobile Phase B (Organic): Acetonitrile or methanol.
-
Equilibrate the Column: Flush the column with the initial mobile phase composition for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Compare the tailing factor for Impurity B under each pH condition. A significant reduction in tailing at lower pH suggests silanophilic interactions are the primary cause.[11]
Data Comparison Table:
| Mobile Phase Condition | Approximate pH | Tailing Factor of Impurity B | Observations |
| Your Current Method | Record here | Record here | Record here |
| 0.1% Formic Acid | ~2.7 | Record here | Record here |
| 10 mM Ammonium Formate | 3.5 | Record here | Record here |
Protocol 2: Column Evaluation and Replacement
This protocol helps determine if the column is the source of the peak tailing.
Objective: To assess the performance of the current column against a new, high-performance column.
Materials:
-
Your current HPLC column
-
A new, high-purity, end-capped C18 column from a reputable manufacturer
-
Optimized mobile phase from Protocol 1
-
This compound standard
Procedure:
-
Establish a Baseline: Run the this compound standard on your current column using the optimized mobile phase. Record the tailing factor.
-
Install the New Column: Carefully replace the old column with the new one.
-
Equilibrate: Equilibrate the new column thoroughly with the mobile phase.
-
Inject Standard: Inject the same standard solution.
-
Compare Results: If the peak shape improves dramatically with the new column, it indicates that your old column was likely contaminated, degraded, or not suitable for this analysis.
The Mechanism of Silanophilic Interaction
To better understand the underlying chemical interactions, the following diagram illustrates how this compound can interact with a deprotonated silanol group on the stationary phase surface, leading to peak tailing.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
Marbofloxacin Forced Degradation Studies: A Technical Support Guide
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the optimization of forced degradation studies for Marbofloxacin. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting advice. Our aim is to equip you with the expertise to design, execute, and interpret these critical studies in line with regulatory expectations.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand a drug's intrinsic stability.[1][2] These studies are instrumental in developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the forced degradation of Marbofloxacin.
Q1: I'm not achieving the target degradation of 5-20%. What should I do?
This is a common issue. The goal of a forced degradation study is to achieve meaningful degradation, typically in the 5-20% range, to ensure that the analytical method is truly stability-indicating.[3]
-
If Degradation is Too Low (<5%):
-
Causality: The stress condition is likely too mild. The energy input (e.g., temperature, molarity of the stressor, duration of exposure) is insufficient to break the relevant chemical bonds in the Marbofloxacin molecule. Fluoroquinolones, in general, possess a stable quinolone ring.[5]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, incrementally increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Extend Exposure Time: If increasing concentration is not feasible or desirable, extend the duration of the stress.
-
Increase Temperature: For hydrolytic and thermal studies, raising the temperature will increase the reaction rate. A study on Marbofloxacin showed moderate degradation in 5N HCl at 60°C for 1 hour.[6][7]
-
Combined Stress: Consider a combination of stressors, such as elevated temperature with acid/base hydrolysis, but be aware this can complicate degradation pathways.
-
-
-
If Degradation is Too High (>20%):
-
Causality: The stress condition is too harsh, leading to extensive breakdown of the primary degradants into secondary products.[2] This can complicate the analysis and may not be representative of real-world degradation.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent.
-
Shorten Exposure Time: This is often the easiest parameter to adjust. Take time points to find the optimal duration.
-
Lower Temperature: Reducing the temperature will slow the degradation rate. For example, if 60°C causes excessive degradation, try the experiment at 40°C or room temperature.
-
-
Q2: What are the expected degradation pathways for Marbofloxacin?
Understanding the likely degradation pathways is crucial for method development and peak identification. For Marbofloxacin, a third-generation fluoroquinolone, degradation primarily targets the side chains, while the core fluoroquinolone ring is more stable.[8][9]
-
Photodegradation: This is a significant pathway for fluoroquinolones.[10] For Marbofloxacin, exposure to light can cause homolytic cleavage of the tetrahydrooxadiazine moiety.[5][11][12]
-
Oxidative Degradation: The piperazine ring and its substituents are common targets for oxidation.[13][14] This can lead to N-oxidation or cleavage of the ring.
-
Acid/Base Hydrolysis: While the quinolone core is relatively resistant to hydrolysis, the side chains can be susceptible.[5] Marbofloxacin has been shown to be more reactive under acidic conditions than alkaline or neutral conditions.[5][15] One study noted moderate degradation in 5N HCl and only slight degradation in 5N NaOH.[6][7]
Q3: My chromatogram shows poor separation between Marbofloxacin and its degradants. How can I improve this?
This is a critical issue as the primary goal is to develop a stability-indicating method.[16]
-
Causality: The chromatographic conditions (mobile phase, column, gradient, etc.) do not have sufficient selectivity for the parent drug and its degradation products, which may have similar polarities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).
-
Modify the pH of the aqueous portion of the mobile phase. The ionization state of Marbofloxacin and its degradants is pH-dependent, which significantly impacts retention.
-
-
Modify the Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
-
Change the Column:
-
Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
Use a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency, leading to sharper peaks and better resolution.
-
-
Optimize Temperature: Column temperature affects viscosity and retention. Experiment with temperatures between 25°C and 40°C.
-
Q4: I am observing a loss of mass balance in my study. Where could the degradants be going?
-
Causality: This indicates that not all degradation products are being detected and quantified.
-
Troubleshooting Steps:
-
Check for Non-UV Active Degradants: Some degradation pathways may result in products that lack a chromophore and are therefore invisible to UV detection. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for these.
-
Investigate Volatile Degradants: Some small molecule fragments could be volatile and lost during sample preparation.
-
Look for Insoluble Degradants: Degradation products may precipitate out of solution, especially if their polarity is significantly different from the parent drug and the solvent. Visually inspect your samples for any precipitate.
-
Consider Adsorption: Degradants may adsorb to the surfaces of your vials or the HPLC column.
-
Experimental Protocols: Forced Degradation of Marbofloxacin
These protocols are starting points and should be optimized to achieve the target 5-20% degradation. A validated stability-indicating HPLC or UPLC method is required to analyze the samples.[6][9][17]
Sample Preparation
-
Prepare a stock solution of Marbofloxacin in a suitable solvent (e.g., methanol, or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.[6]
-
For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for your analytical method (e.g., 100 µg/mL).[6]
Acidic Hydrolysis
-
Procedure: a. Mix equal volumes of the Marbofloxacin stock solution and 5N HCl. b. Incubate the solution in a water bath at 60°C.[6][7] c. Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8 hours). d. Immediately neutralize the aliquots with an equivalent amount of 5N Sodium Hydroxide (NaOH) and dilute with the mobile phase to the target concentration. e. Analyze by HPLC.
Basic Hydrolysis
-
Procedure: a. Mix equal volumes of the Marbofloxacin stock solution and 5N NaOH. b. Incubate the solution in a water bath at 60°C.[6][7] c. Withdraw aliquots at specific time points (e.g., 3, 6, 12, 24 hours). d. Immediately neutralize the aliquots with an equivalent amount of 5N HCl and dilute with the mobile phase. e. Analyze by HPLC.
Oxidative Degradation
-
Procedure: a. Mix equal volumes of the Marbofloxacin stock solution and 30% H₂O₂. b. Keep the solution at room temperature.[6][7] c. Monitor the reaction closely by taking aliquots at short intervals (e.g., 15, 30, 60, 120 minutes). Oxidation reactions can be rapid. d. Dilute the aliquots with the mobile phase. e. Analyze by HPLC.
Thermal Degradation (Dry Heat)
-
Procedure: a. Place solid Marbofloxacin powder in a hot air oven at 105°C.[6][7] b. Expose the powder for a defined period (e.g., 24, 48, 72 hours). c. At each time point, remove a sample, allow it to cool, and prepare a solution at the target concentration. d. Analyze by HPLC.
Photolytic Degradation
-
Procedure: a. Expose a solution of Marbofloxacin (e.g., 100 µg/mL in water/methanol) to a light source that provides both UV and visible light. b. Per ICH Q1B guidelines, the exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt hours/m² for UV light.[1][2] c. Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between photolytic and thermal degradation. d. Sample at appropriate intervals and analyze by HPLC. Marbofloxacin has been found to be relatively stable under standard photolytic test conditions.[6][7]
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Observed Marbofloxacin Stability | Reference |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 5N HCl @ 60°C for 1-8 hours | Moderate Degradation | [6][7] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 5N NaOH @ 60°C for 3-24 hours | Slight Degradation | [6][7] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 30% H₂O₂ @ Room Temp for 1-2 hours | Moderate Degradation | [6][7] |
| Thermal (Dry Heat) | Temperature | 105°C for up to 160 hours | Slight Degradation | [6][7] |
| Photolytic | Light Exposure | 1.2 million lux hours & 200 Wh/m² | Quite Stable | [1][6][7] |
Visualizations
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Marbofloxacin Degradation Relationships
Caption: Relationship between stressors and degradation pathways.
References
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564-4569. [Link][5]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed. [Link][11]
-
Sturini, M., Speltini, A., Maraschi, F., & Albini, A. (2011). Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials Marbofloxacin and Enrofloxacin. PubMed. [Link][8]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ICH Guidelines. [Link][3]
-
Kalyani, B. L., Pasha, M. S., Qureshi, H., Haque, I., Ahmed, A., & Ahmed, A. S. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of Advanced Research in Science, Communication and Technology. [Link][9]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate. [Link][12]
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online. [Link][6]
-
Silva, L. J., et al. (2023). Marbofloxacin mitigation by simultaneous process of adsorption and advanced oxidative process: An approach to the degradation mechanism and evaluation of the eco-toxicological impact using the QSAR tool. ResearchGate. [Link][18]
-
Wang, Z., et al. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. PubMed. [Link][13]
-
Kalyani, B. L., Pasha, M. S., Qureshi, H., Haque, I., Ahmed, A., & Ahmed, A. S. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct.co.in. [Link][19]
-
Rawat, T., & Singh, L. (2016). Forced Degradation Studies. MedCrave. [Link][1]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link][20]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link][4]
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online. [Link][17]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. ac.els-cdn.com. [Link][7]
-
Wang, Z., et al. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Read by QxMD. [Link][14]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. American Chemical Society. [Link][15]
-
Kalyani, B. L., Pasha, M. S., Qureshi, H., Haque, I., Ahmed, A., & Ahmed, A. S. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ResearchGate. [Link][21]
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Marbofloxacin. (n.d.). Louisiana Department of Health. [Link][22]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link][23]
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An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. (2022). PubMed. [Link][24]
-
Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International. [Link][25]
-
SUPPLEMENTARY INFORMATION Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. (n.d.). pubs.acs.org. [Link][26]
-
Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. (2018). ResearchGate. [Link][27]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link][16]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link][28]
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Development of forced degradation and stability indicating studies of drugs-A review. (n.d.). Semantic Scholar. [Link][29]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (n.d.). Scite.ai. [Link][10]
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Welcome to the technical support center for the analysis of Marbofloxacin and its related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most complex separation challenges. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic analysis of Marbofloxacin.
Q1: What are the typical starting HPLC conditions for analyzing Marbofloxacin?
A: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common starting point. Marbofloxacin is a fluoroquinolone antibiotic, and numerous validated methods have been published that demonstrate good retention and selectivity on C18 stationary phases.[1][2]
A typical setup involves:
-
Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a robust choice.[3][4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol).[3][5]
-
Detection: UV detection is common, with wavelengths typically set between 290 nm and 330 nm for optimal sensitivity.[4][5]
For separating Marbofloxacin from its process impurities and degradation products, a gradient elution method is often more effective than an isocratic one.[5][6] This allows for the elution of compounds with a wider range of polarities.
Q2: What are the "related compounds" of Marbofloxacin?
A: Marbofloxacin's related compounds are impurities that can arise from two main sources: the manufacturing process (process-related impurities) or chemical degradation of the drug substance over time (degradation products).[7] Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[8]
Forced degradation studies—where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light—are intentionally performed to generate potential degradation products.[1][8] This helps in developing a "stability-indicating" analytical method that can separate the intact drug from any significant degradants that might form during its shelf life.[1] Common impurities for Marbofloxacin are listed in pharmacopoeias and by specialty chemical suppliers.[9][10]
Q3: Why is mobile phase pH control so critical for Marbofloxacin chromatography?
A: Mobile phase pH is arguably the most powerful tool for optimizing the resolution of Marbofloxacin and its related compounds. Marbofloxacin is an ionizable molecule with two pKa values (approximately 5.4 and 6.2), meaning its charge state changes significantly with pH.[2][5]
-
Mechanism: In reversed-phase chromatography, the neutral (un-ionized) form of a molecule is more hydrophobic and therefore more strongly retained on the C18 stationary phase. The ionized form is more polar and elutes earlier.[11] By adjusting the mobile phase pH, you can control the ionization state of Marbofloxacin and its impurities. Since each compound may have a different pKa, changing the pH alters their relative retention times, which is the key to improving selectivity and resolution.[12]
-
Practical Application: For acidic compounds like Marbofloxacin (which has a carboxylic acid group), using a mobile phase pH that is at least 2 units below its pKa will ensure it is in its neutral, most retained form.[11] This is why many methods for Marbofloxacin use an acidic mobile phase, often with pH adjusted to around 3.0 using additives like phosphoric acid, formic acid, or trifluoroacetic acid (TFA).[1][2][3] This also helps to suppress the ionization of residual silanol groups on the silica packing material, which can cause peak tailing.[13]
Q4: What column chemistry is best for separating Marbofloxacin and its related compounds?
A: While the C18 column is the workhorse for Marbofloxacin analysis, achieving optimal resolution for all related compounds may require exploring different selectivities.
-
Standard C18: Provides excellent hydrophobic retention and is a great starting point. Modern, end-capped C18 columns are recommended to minimize secondary interactions with basic compounds.
-
C8 Columns: A C8 column is less retentive than a C18 and can be useful if Marbofloxacin and its impurities are too strongly retained on a C18, leading to excessively long run times. A "green" HPLC method has been developed using a C8 column with an ethanol-based mobile phase.[14]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain. This can offer alternative selectivity for polar analytes and can be more stable in highly aqueous mobile phases.
-
Mixed-Mode Columns: For very complex mixtures of impurities with diverse chemical properties (acidic, basic, neutral), mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide unique and powerful selectivity.[6]
The choice of column should be guided by a systematic method development approach where different stationary phases are screened to find the one providing the best overall resolution.
Troubleshooting Guide: Resolving Common Chromatographic Issues
This guide provides structured answers to specific problems you might encounter during your experiments.
Problem: I have poor resolution between the main Marbofloxacin peak and a closely eluting impurity.
A: This is a classic selectivity problem. Resolution is a function of efficiency, retention, and selectivity. When peaks are co-eluting, the primary goal is to alter the selectivity (α) of the separation. Here is a systematic approach:
Step 1: Optimize the Organic Modifier Percentage.
-
Rationale: Small changes in the organic-to-aqueous ratio of the mobile phase can alter the relative retention of compounds, especially if they have different molecular structures.
-
Action (Isocratic): Decrease the percentage of organic solvent (e.g., acetonitrile) in 2% increments. This will increase the retention time of both peaks but may also increase the separation between them.
-
Action (Gradient): Make the gradient slope shallower. A slower increase in the organic solvent concentration over time gives the compounds more opportunity to interact differently with the stationary phase, which can improve resolution.
Step 2: Adjust the Mobile Phase pH.
-
Rationale: As discussed in the FAQ, pH is a powerful tool for ionizable compounds. A slight change in pH can dramatically alter the retention of one compound relative to another if their pKa values differ.
-
Action: Prepare mobile phases with pH values adjusted in 0.2-unit increments around your current pH (e.g., pH 2.8, 3.0, 3.2). Analyze the effect on the resolution of the critical pair. A pH where one compound is ionized and the other is not will often provide the best separation.
Step 3: Change the Organic Modifier.
-
Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivity. Methanol is a protic solvent and a better hydrogen-bond acceptor, while acetonitrile is aprotic and has different dipole characteristics.
-
Action: If you are using acetonitrile, switch to methanol (or vice versa). You may need to adjust the percentage to get similar retention times (methanol is a weaker solvent than acetonitrile in reversed-phase), but the peak elution order might change, resolving your co-elution problem.
Step 4: Consider a Different Column.
-
Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry is the next variable to change.
-
Action: Switch to a column with a different selectivity. If you are using a C18, try a Phenyl-Hexyl or a Polar-Embedded phase. These changes introduce different retention mechanisms (e.g., π-π interactions with a phenyl column) that can resolve challenging peak pairs.
Caption: Troubleshooting workflow for poor peak resolution.
Problem: The Marbofloxacin peak is tailing.
A: Peak tailing is a common issue, especially with basic compounds, and it can compromise both resolution and accurate integration.[15] Tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions. Marbofloxacin contains a piperazine ring, which is basic. This basic nitrogen can interact strongly with acidic, ionized silanol groups (-Si-O⁻) on the surface of lower-purity silica columns.[13] This secondary ion-exchange interaction is slower than the primary hydrophobic interaction, causing the peak to tail.
-
Solution A: Lower Mobile Phase pH. Adjusting the mobile phase pH to between 2 and 4 protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction.[11]
-
Solution B: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small silane) have far fewer active sites and are less prone to causing peak tailing for basic compounds.[16]
-
Solution C: Add a Competing Base. In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. The TEA preferentially interacts with the active silanol sites, masking them from the analyte. However, this is less common with modern columns and can suppress MS signals.
-
-
Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[15][16]
-
Solution: Dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Cause 3: Physical Column Issues. If all peaks in the chromatogram are tailing, it may indicate a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the packing bed.[15]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If that doesn't work, replace the column inlet frit or use a new column. Using a guard column can help protect the analytical column from particulate matter.
-
Problem: My peaks are fronting.
A: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but usually points to one of two main issues.[17]
-
Cause 1: Sample Solvent Incompatibility. This is the most frequent cause. If your sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than your mobile phase, the portion of the sample at the leading edge of the injection band will travel faster than the mobile phase, causing the peak to front.[17]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Cause 2: Column Overload (Volume or Concentration). While mass overload often causes tailing, injecting a very large volume of sample or a sample at an extremely high concentration can also lead to fronting.[16]
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: My retention times are shifting between injections.
A: Unstable retention times make peak identification unreliable and are a sign that your system is not equilibrated or is fluctuating.
-
Cause 1: Insufficient Column Equilibration. When changing mobile phases or after starting up the system, the column needs adequate time for the stationary phase to fully equilibrate with the new mobile phase.
-
Solution: Ensure you are equilibrating your column for a sufficient volume—at least 10-20 column volumes is a good rule of thumb—before starting your analysis.[6]
-
-
Cause 2: Mobile Phase Preparation. Inconsistent mobile phase preparation is a common source of retention time drift.
-
Solution: Always use a calibrated pH meter. Ensure buffers are fully dissolved and the organic/aqueous ratio is measured accurately using volumetric flasks or a graduated cylinder. If one of the mobile phase components is volatile, keep the reservoirs capped to prevent evaporation.[16]
-
-
Cause 3: Temperature Fluctuations. Column temperature significantly affects viscosity and chromatographic interactions.
-
Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C). This provides much better retention time stability than running at "ambient" temperature, which can fluctuate throughout the day.[4]
-
-
Cause 4: Pump or System Issues. Leaks or problems with the pump's proportioning valves can lead to an inaccurate mobile phase composition being delivered to the column.[16]
-
Solution: Check the system pressure for unusual fluctuations. Perform a leak test and check pump seals for wear.
-
Key Protocols & Methodologies
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a structured experiment to determine the optimal mobile phase pH for separating Marbofloxacin from a critical impurity.
-
Preparation:
-
Prepare an aqueous stock buffer solution (e.g., 20 mM potassium phosphate).
-
Divide the stock solution into five aliquots. Adjust the pH of each aliquot to create a range around the pKa of your analytes (e.g., pH 2.5, 3.0, 3.5, 6.0, 7.0). Use a calibrated pH meter.
-
Prepare five mobile phases, each combining one of the aqueous buffers with the organic modifier (e.g., Acetonitrile) in a fixed ratio (e.g., 70:30 aqueous:ACN).
-
-
Experimental Workflow:
-
Equilibrate the C18 column with the first mobile phase (pH 2.5) for at least 20 column volumes.
-
Inject your sample mixture (Marbofloxacin and its related compounds).
-
Record the chromatogram and note the retention times and resolution of the critical peak pair.
-
Flush the column and system thoroughly before introducing the next mobile phase.
-
Repeat the equilibration and injection for each of the remaining pH values.
-
-
Data Analysis:
-
Plot the retention factor (k') of Marbofloxacin and the key impurity versus the mobile phase pH.
-
Plot the resolution (Rs) between the two peaks versus the mobile phase pH.
-
The optimal pH is the one that provides a resolution value of >1.5 while maintaining a reasonable analysis time.
-
Caption: Workflow for systematic mobile phase pH optimization.
Protocol 2: Sample Preparation for Marbofloxacin Tablets
This protocol describes a general procedure for extracting Marbofloxacin from a tablet formulation for purity analysis.
-
Tablet Powdering: Weigh and finely crush 20 tablets to obtain a homogeneous powder.[2][4]
-
Stock Solution Preparation: Accurately weigh a portion of the powder equivalent to 100 mg of Marbofloxacin and transfer it to a 100 mL volumetric flask.[4]
-
Extraction: Add approximately 70 mL of a suitable diluent (e.g., methanol or the mobile phase).[2][4] Sonicate for 30-40 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.[4]
-
Dilution and Filtration: Allow the solution to cool to room temperature, then dilute to the mark with the diluent. Mix well. Centrifuge a portion of the solution (e.g., at 3000 RPM for 10 min) to pellet the insoluble excipients.[4]
-
Working Solution: Further dilute the supernatant to a final target concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.[4]
-
Final Filtration: Filter the final solution through a 0.45 µm nylon or PTFE syringe filter before injecting it into the HPLC system.[4]
Data Summary Tables
Table 1: Comparison of Published HPLC Methods for Marbofloxacin
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Mode | Isocratic, RP-HPLC | Isocratic, RP-HPLC | Gradient, RP-HPLC |
| Column | Vertisep® C18 (150x4.6 mm, 5µm) | Zorbax SB C18 (150x4.6 mm, 5µm) | Inertsil ODS-3 C18 (150x4.6mm, 5µm) |
| Mobile Phase | Water:Acetonitrile (55:45, v/v) | Water:Acetonitrile (83:17, v/v) | A: 10mM Ammonium Formate + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid |
| pH Adjuster | Ortho-phosphoric acid | Trifluoroacetic acid (0.1%) | Formic Acid (0.1%) |
| pH | 3.0 | Not specified | Not specified |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.5 mL/min |
| Temperature | Ambient | 30 °C | 25 °C |
| Detection | 298 nm | 298 nm | 327 nm |
Table 2: Common Buffers and Modifiers for Reversed-Phase HPLC
| Buffer/Modifier | Useful pH Range[11] | UV Cutoff (approx.)[11] | MS Compatible? | Comments |
| Trifluoroacetic Acid (TFA) | ~2 | < 210 nm | Yes (can cause ion suppression) | Strong ion-pairing agent, excellent for peak shape of bases. |
| Formic Acid | 2.8 - 4.8 | < 210 nm | Yes (Excellent) | Volatile, widely used for LC-MS applications. |
| Ammonium Formate | 2.8 - 4.8 / 8.2 - 10.2 | < 210 nm | Yes (Excellent) | Volatile buffer, provides buffering capacity in two pH ranges. |
| Acetic Acid | 3.8 - 5.8 | ~225 nm | Yes | Volatile, good for mid-range pH control. |
| Ammonium Acetate | 3.8 - 5.8 / 8.2 - 10.2 | ~225 nm | Yes | Volatile buffer, common for LC-MS. |
| Phosphate (KH₂PO₄/K₂HPO₄) | 2.1 - 4.1 / 6.2 - 8.2 | ~200 nm | No | Non-volatile, excellent buffering capacity, for UV detection only. |
References
-
Maddela, R., P. R. P. Reddy, and S. R. P. M. S. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Research and Applications. [Link]
-
Oliveira, K. R. W., et al. (2019). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Acta Chromatographica, 31(4), 291-293. [Link]
-
Jain, D., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Pharmaceutical Methods, 8(2), 126-133. [Link]
-
Jain, D., et al. (2017). Full article: Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online. [Link]
-
Oliveira, K. R. W., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. [Link]
-
Patel, Y. P., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 100-113. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. [Link]
-
LCGC International. (2024). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). [Link]
-
El-Kousy, N. M., et al. (2024). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. [Link]
-
Rosés, M., et al. (2005). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Journal of Chromatography A, 1079(1-2), 101-114. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Patel, S., et al. (2024). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. ResearchGate. [Link]
-
IJARSCT. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. [Link]
-
El-Kousy, N. M., et al. (2024). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. PMC - PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. [Link]
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Oliveira, K. R. W., et al. (2018). (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. [Link]
-
de Oliveira, A. C. S., et al. (2023). Green Method for Evaluation of Marbofloxacin Tablets by HPLC and Evaluation of Interchangeability With UV and Turbidimetric Methods. Journal of AOAC INTERNATIONAL, 106(6), 1-9. [Link]
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Technical Support Center: Minimizing the Formation of Marbofloxacin Impurity B
Welcome to the technical support guide for the synthesis of Marbofloxacin. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling a critical process-related impurity: Marbofloxacin Impurity B. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to proactively troubleshoot and optimize your synthesis for higher purity and yield.
Foundational Knowledge: Understanding Marbofloxacin and Impurity B
Marbofloxacin is a potent, third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] Its bactericidal action targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3] During its multi-step synthesis, the formation of impurities is a critical concern for ensuring the final product's safety and efficacy.[2]
One of the most significant process-related impurities is This compound (CAS No: 115551-41-2).[2][4] Structurally, it is a 10-despiperazino-10-fluoro analog of Marbofloxacin, meaning it lacks the key N-methylpiperazinyl functional group responsible for much of its biological activity.[4][5] Its presence indicates an incomplete or aberrant synthetic pathway, making its control a primary objective in process optimization.
Caption: Structural relationship between Marbofloxacin and Impurity B.
Formation Pathways of Impurity B: Synthesis vs. Degradation
The formation of Impurity B can be broadly attributed to two distinct origins: issues arising during the core synthesis and degradation of the Marbofloxacin molecule itself under stress conditions. Understanding these pathways is the first step toward effective control.
Caption: Key formation pathways leading to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Q1: We're observing a significant peak corresponding to Impurity B (m/z 282.20) in our crude LC-MS analysis. What is the most likely synthetic cause?
A1: The primary synthetic cause is an incomplete cyclization of the quinolone core.[4][5] This often occurs during the final ring-closure step, where the tricyclic system of Marbofloxacin is formed. If the reaction conditions are not optimal, the precursor may fail to cyclize correctly, leading to the formation of Impurity B instead of the desired product. Key parameters to investigate are reaction temperature, solvent polarity, and catalyst loading.[5]
Q2: How critical is temperature control during the final cyclization with formaldehyde/formic acid, and what is the recommended range?
A2: Temperature control is absolutely critical. Field and literature data suggest an optimal temperature range of 70–90°C for this step.[5][6]
-
Causality: Temperatures below this range can lead to an incomplete or sluggish reaction, leaving unreacted starting material that may favor impurity formation during work-up. Conversely, temperatures significantly above 90°C can promote unwanted side reactions and degradation of both the starting material and the product, again increasing the relative percentage of Impurity B.
Q3: Can the pH during aqueous work-up and extraction influence the levels of Impurity B?
A3: Yes, pH is a critical control parameter. Marbofloxacin is susceptible to acid-catalyzed degradation.[4][5] During work-up, prolonged exposure to strongly acidic conditions (e.g., pH < 5) can cause hydrolysis, potentially cleaving bonds within the molecule and contributing to the formation of Impurity B and other degradation products.[7] It is crucial to perform pH adjustments swiftly and avoid holding the reaction mixture under harsh acidic conditions for extended periods.
Q4: We noticed an increase in Impurity B levels when a synthesis batch was left exposed to laboratory light over a weekend. Is this a known issue?
A4: This is a well-documented phenomenon. Marbofloxacin is known to be susceptible to photochemical degradation.[8] Exposure to light, particularly sunlight or strong artificial light, can induce a homolytic cleavage of the tetrahydrooxadiazine moiety, a pathway that directly contributes to the formation of impurities.[9][10][11] All intermediates and the final product should be handled in amber glassware or under conditions that protect them from light to ensure product integrity.
Q5: What analytical techniques are recommended for the accurate quantification of Impurity B?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantification.[3] For unambiguous identification and characterization, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is indispensable.[5] Impurity B has a distinct mass-to-charge ratio (m/z) that allows it to be clearly differentiated from the active pharmaceutical ingredient (Marbofloxacin, m/z 362.36) and other related impurities.[5]
Preventative Strategies & Optimized Protocols
Proactive control is superior to reactive purification. The following strategies are designed to prevent the formation of Impurity B from the outset.
Key Parameter Control Summary
| Parameter | Recommended Condition | Rationale & Causality |
| Cyclization Temperature | 70–90°C | Balances reaction rate with thermal stability, preventing side reactions and degradation that form Impurity B.[5][6] |
| pH During Work-up | Adjust to pH 7.0-7.5 for final precipitation | Avoids prolonged exposure to harsh acidic conditions which can cause hydrolytic degradation.[4][7][12] |
| Light Exposure | Use amber glassware; protect from direct light | Prevents photochemical degradation, a known pathway for impurity formation.[9][10] |
| Atmosphere | Consider an inert atmosphere (N₂ or Ar) for sensitive steps | Minimizes oxidative stress, which can generate Impurity B and other degradation products.[4] |
| Solvent Purity | Use high-purity, anhydrous solvents where specified | Prevents side reactions initiated by water or other solvent impurities.[13] |
Protocol: Optimized Final Cyclization and Work-Up
This is a representative protocol synthesized from public domain literature and should be adapted and optimized for your specific laboratory scale and equipment.
-
Reaction Setup: To a solution of the precursor, 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, add formic acid and an aqueous solution of formaldehyde.[7][14]
-
Controlled Heating: Slowly heat the reaction mixture to 70-75°C under constant stirring. Maintain this temperature for the duration of the reaction (typically 6-10 hours), monitoring for completion by HPLC.[6]
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to approximately 5°C.[6] Carefully adjust the pH to ~7.0-7.5 using a suitable base (e.g., ammonium hydroxide or potassium hydroxide solution) to precipitate the crude Marbofloxacin.[6][12] Perform this step efficiently to minimize the product's time in solution.
-
Isolation: Filter the resulting precipitate, wash with purified water, and then a suitable organic solvent (e.g., ethanol).[6]
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 60-70°C) while protecting it from light.[14]
Analytical Workflow for Impurity Profiling
A robust analytical workflow is essential for monitoring and controlling Impurity B.
Caption: Standard analytical workflow for Marbofloxacin impurity profiling.
By implementing these troubleshooting insights and preventative strategies, you can significantly reduce the formation of this compound, leading to a more robust, efficient, and reliable synthetic process.
References
- Experimental protocol for the synthesis of Marbofloxacin using N-Methyl-N-formylhydrazine. Benchchem.
- This compound | 115551-41-2. Benchchem.
- Buy this compound | 115551-41-2. Smolecule.
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ACS Publications.
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed.
- This compound | 115551-41-2. Benchchem.
- CN107522718B - A kind of synthetic method of Marbofloxacin. Google Patents.
- EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof. Google Patents.
- CN102060860B - Preparation method of Marbofloxacin. Google Patents.
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. ResearchGate.
- Marbofloxacin.* Louisiana Department of Health.
- Marbofloxacin - New Drug Approvals.
- Marbofloxacin Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. PubMed.
- Marbofloxacin-impurities. Pharmaffiliates.
- MBF02: Marbofloxacin EP Impurity B. Molcan.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH National Center for Biotechnology Information.
Sources
- 1. ldh.la.gov [ldh.la.gov]
- 2. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102060860B - Preparation method of Marbofloxacin - Google Patents [patents.google.com]
- 7. EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof - Google Patents [patents.google.com]
- 8. Buy this compound | 115551-41-2 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107522718B - A kind of synthetic method of Marbofloxacin - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Marbofloxacin Stability and Impurity Formation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Marbofloxacin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of pH on the stability of Marbofloxacin and the formation of its critical degradation product, Impurity B. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges in your experimental workflows, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: My Marbofloxacin solution is showing a new peak in the HPLC chromatogram after storage at a slightly acidic pH. Could this be Impurity B?
A1: It is highly probable. Marbofloxacin is known to be susceptible to degradation under acidic conditions, and Impurity B is a recognized degradation product.[1][2] Acid-catalyzed hydrolysis can lead to the cleavage of certain bonds within the Marbofloxacin molecule, promoting the formation of impurities.[1] To confirm the identity of the new peak, you would need to compare its retention time with a certified reference standard of Marbofloxacin Impurity B under the same chromatographic conditions. Further characterization using mass spectrometry (MS) would provide definitive structural confirmation.[1]
Q2: What is the primary mechanism behind the formation of Impurity B from Marbofloxacin under acidic conditions?
A2: The primary mechanism is acid-catalyzed hydrolysis.[1] While the complete, detailed mechanism is complex, it is understood that in an acidic environment, the protonation of specific sites on the Marbofloxacin molecule makes it more susceptible to nucleophilic attack by water. This can lead to the cleavage and rearrangement of the molecule, resulting in the formation of Impurity B. It is important to control the pH of your formulations and storage solutions to minimize this degradation pathway.[1]
Q3: I am developing a new formulation. At what pH range is Marbofloxacin most stable?
A3: Marbofloxacin's stability is significantly influenced by pH. While comprehensive kinetic data across a wide pH range is not extensively published in a single source, available information indicates that Marbofloxacin is most reactive and thus degrades fastest in acidic conditions.[3][4] Conversely, it is relatively more stable at neutral and slightly alkaline pH, although significant degradation can also occur under strong basic conditions.[1] Photochemical degradation is also a factor, with the cationic form (prevalent in acidic pH) being the most reactive to light.[3][4][5] Therefore, for optimal stability, maintaining a pH close to neutral is advisable, and protection from light is crucial.
Q4: My attempts to run a forced degradation study resulted in either no degradation or complete degradation of the Marbofloxacin. How can I achieve the recommended 1-30% degradation?
A4: This is a common challenge in forced degradation studies.[6] The key is to carefully control the stress conditions. If you are observing no degradation, you may need to increase the severity of your stressor (e.g., use a higher concentration of acid/base, increase the temperature, or prolong the exposure time). If you are seeing complete degradation, you need to do the opposite. For acid and base hydrolysis, start with milder conditions, such as 0.1N HCl or 0.1N NaOH at a controlled temperature (e.g., 60°C), and take time-point samples to monitor the degradation progress.[6] This allows you to identify the time at which the desired level of degradation is achieved.
Q5: Are there other significant degradation pathways for Marbofloxacin besides pH-mediated hydrolysis?
A5: Yes. Besides hydrolytic degradation, Marbofloxacin is also susceptible to oxidative and photolytic stress.[1][7] Exposure to oxidizing agents like hydrogen peroxide can generate quantifiable levels of Impurity B and other degradation products.[1] Photochemical degradation, especially under solar light, can be rapid and follows a different pathway involving the homolytic cleavage of the tetrahydrooxadiazine moiety.[3][4][5] Therefore, a comprehensive stability study should evaluate the impact of acid, base, oxidation, heat, and light.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of Marbofloxacin due to inappropriate pH of the mobile phase or sample diluent. | Ensure the pH of your mobile phase and sample diluent is within the stable range for Marbofloxacin (ideally close to neutral). Prepare solutions fresh daily. |
| Poor peak shape for Marbofloxacin or impurities | Suboptimal HPLC method parameters (e.g., mobile phase pH, column choice). | Adjust the mobile phase pH to optimize the ionization state of the analytes. Consider a different column chemistry if peak tailing or broadening persists. |
| Inconsistent degradation rates in stability studies | Poor control over stress conditions (temperature, pH, light exposure). | Use calibrated equipment (ovens, pH meters). For photostability studies, ensure consistent light exposure as per ICH Q1B guidelines.[8] |
| Difficulty in separating Impurity B from Marbofloxacin | The chosen HPLC method lacks sufficient resolution. | Optimize the mobile phase composition (e.g., organic modifier ratio, buffer concentration). A gradient elution method may provide better separation.[9] |
Quantitative Data Summary
The following table summarizes available data on the formation of Marbofloxacin impurities under different degradation conditions. Note that the formation rates can be highly dependent on the specific experimental conditions (temperature, concentration, etc.).
| Stress Condition | Primary Mechanism | Impurity Formation Rate | Reference |
| Acidic Hydrolysis | Carboxylic acid hydrolysis | < 15% over 24 hours | [1] |
| Basic Hydrolysis | Ring opening reactions | 25-35% over 12 hours | [1] |
| Photochemical Degradation | Tetrahydrooxadiazine cleavage | High (60-80% in 1 hour) | [1] |
| Oxidative Degradation | Piperazine ring oxidation | Moderate (20-40% in 2 hours) | [1] |
Visualizing Degradation and Experimental Workflow
Proposed Degradation Pathway of Marbofloxacin under Acidic Conditions
Caption: Proposed acid-catalyzed hydrolysis pathway.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study of Marbofloxacin
This protocol is a general guideline and should be adapted based on the specific goals of the study. The objective is to achieve partial degradation (e.g., 1-30%) to ensure the analytical method can detect and resolve the degradation products.[6]
Materials:
-
Marbofloxacin reference standard
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (NaOH), 0.1N and 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and methanol
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve Marbofloxacin in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1N HCl.
-
Heat the solution in a water bath at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1N NaOH.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1N HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH for degradation and 0.1N HCl for neutralization.
-
If no degradation is observed, repeat with 1N NaOH.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an appropriate volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction for several hours, taking samples at intervals.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid Marbofloxacin powder in an oven at 80°C.
-
Also, prepare a solution of Marbofloxacin and expose it to the same thermal stress.
-
Analyze samples after a predetermined time (e.g., 24, 48 hours).
-
-
Photolytic Degradation:
-
Expose a solution of Marbofloxacin and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Marbofloxacin and Impurity B
This method is based on a validated procedure for the determination of Marbofloxacin in pharmaceutical dosage forms and is suitable for stability studies.
Chromatographic Conditions:
-
Column: Vertisep™ W, RP C18 (150 mm × 4.6 mm, 5.0 µm) or equivalent.
-
Mobile Phase: A filtered and degassed mixture of water and acetonitrile (55:45, v/v). Adjust the pH of the water to 3.0 with ortho-phosphoric acid before mixing.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 24 ± 2 °C).
-
Detection: UV at 296 nm.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Marbofloxacin of known concentration (e.g., 10 µg/mL) in the mobile phase. If available, prepare a standard solution of Impurity B as well.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a final concentration within the linear range of the method (e.g., 2.5 to 17.5 µg/mL).
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peaks for Marbofloxacin and its impurities based on their retention times compared to the standard.
-
Calculate the percentage of degradation of Marbofloxacin.
-
Determine the percentage of each impurity formed relative to the initial concentration of Marbofloxacin.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
References
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. Available at: [Link]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. PubMed, 44(12), 4564-9. Available at: [Link]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate. Available at: [Link]
-
Kalyani, B. L., Pasha, M. S., Qureshi, H., Haque, I., Ahmed, A., & Ahmed, A. S. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Yahya, M., El Mhammedi, M. A., Bakr, A., Al-Gheethi, A., & El Adl, A. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Journal of Environmental Management, 354, 120544. Available at: [Link]
- Hakami, R. A., Al-Ghamdi, A. A., & El Mhammedi, M. A. (2024). Comparative Analysis and Kinetic Modeling of Marbofloxacin Degradation via Electro-Fenton and Biodegradation Optimization. Annual Set The Environment Protection.
-
Alapati, V. R., et al. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences Review and Research, 84(10), 10-16. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
- Mahmood, A. H., Medley, G. A., Grice, J. E., Liu, X., & Roberts, M. S. (2012). Determination of trovafloxacin and marbofloxacin in sheep plasma samples by hplc using uv detection. Journal of Pharmaceutical and Biomedical Analysis, 62, 220-221.
-
Ivanova, D., Yaneva, Z., & Marinkova, D. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Acta Pharmaceutica, 68(4), 459-470. Available at: [Link]
- Rahman, Z., et al. (2013). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Journal of Pharmaceutical Analysis.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
- Patel, Y., & Shah, N. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(1), 109-122.
-
Saini, B., & Bansal, G. (2015). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 49(2), 77-94. Available at: [Link]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Ali, A., et al. (2020). Evaluation of the pharmacokinetic-pharmacodynamic integration of marbofloxacin in combination with methyl gallate against Salmonella Typhimurium in rats. PLoS ONE, 15(6), e0234691. Available at: [Link]
-
Maheshwari, P., Shukla, N., & Dare, M. K. (2018). Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets. Journal of AOAC INTERNATIONAL, 101(4), 1021–1029. Available at: [Link]
Sources
- 1. Buy this compound | 115551-41-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Marbofloxacin Impurity B Quantification
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine, is no exception.[1][2] The control of impurities, such as Marbofloxacin Impurity B, is a critical aspect of quality control. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound, underpinned by the rigorous framework of international regulatory guidelines.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of analytical techniques, the nuances of method validation, and a direct comparison of modern and traditional chromatographic approaches. Our goal is to equip you with the technical insights and practical knowledge to develop and validate robust analytical methods for impurity quantification.
Choosing the Right Analytical Technique: UPLC vs. HPLC
The two most common liquid chromatography techniques for pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While both are powerful for separating and quantifying components in a mixture, UPLC offers significant advantages for impurity profiling.[3][4]
UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to the 3-5 µm particles used in traditional HPLC.[5][6] This fundamental difference, combined with instrumentation designed to handle higher backpressures (up to 15,000 psi), leads to several key performance enhancements.[4][6]
Key Advantages of UPLC for Impurity Quantification:
-
Increased Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency, enabling the resolution of closely eluting impurities that might co-elute in an HPLC system.[3][7]
-
Enhanced Sensitivity: UPLC systems often provide greater sensitivity, which is crucial for detecting and quantifying trace-level impurities.[3][4]
-
Faster Analysis Times: UPLC methods can be significantly faster than their HPLC counterparts, often reducing run times from 20-30 minutes to 2-5 minutes.[6] This dramatically increases sample throughput.
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[3][6]
While HPLC remains a robust and reliable technique, for the demanding task of impurity quantification where speed, sensitivity, and resolution are paramount, UPLC represents the superior choice.[3][7]
A Validated UPLC Method for this compound
The following UPLC method has been developed and validated for the quantification of this compound in the presence of the Marbofloxacin API.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detection | UV at 296 nm |
Method Validation: Adhering to ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[8][9][10]
The following sections detail the validation of the UPLC method for this compound, with illustrative data.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[10] For impurity analysis, this means demonstrating that the method can separate the impurity from the API, other impurities, and degradation products.
Experimental Approach: Specificity was demonstrated by analyzing a placebo solution, a solution of Marbofloxacin API, a solution of this compound, and a spiked solution containing both the API and the impurity. Additionally, the Marbofloxacin API was subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that any resulting degradation products did not interfere with the quantification of Impurity B.[11]
Results: The chromatograms showed no interfering peaks at the retention time of this compound in the placebo and API solutions. The spiked solution showed a well-resolved peak for Impurity B, distinct from the main Marbofloxacin peak. Forced degradation studies confirmed that all major degradation products were well-separated from the Impurity B peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Experimental Approach: A series of solutions of this compound were prepared at concentrations ranging from the reporting limit to 150% of the specified limit for the impurity. A minimum of five concentration levels is recommended.[9]
Results:
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1254 |
| 0.25 | 3135 |
| 0.5 | 6270 |
| 1.0 | 12540 |
| 1.5 | 18810 |
The method was found to be linear over the concentration range of 0.1 µg/mL to 1.5 µg/mL. The correlation coefficient (r²) was > 0.999, and the y-intercept was not significantly different from zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] For impurity quantification, accuracy is typically determined by spiking the drug product with known amounts of the impurity at different concentration levels.[9]
Experimental Approach: The drug product was spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). A minimum of three replicate preparations were analyzed at each level.[9]
Results:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Average | 99.2% |
The average recovery was within the acceptable range of 98.0% to 102.0%, demonstrating the accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory, but with different analysts, on different days, and with different equipment.
Experimental Approach: For repeatability, six replicate preparations of the drug product spiked with Impurity B at 100% of the specification limit were analyzed. For intermediate precision, the analysis was repeated by a different analyst on a different day using a different UPLC system.
Results:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Replicates | 6 | 6 |
| Mean Concentration (µg/mL) | 1.02 | 1.01 |
| Standard Deviation | 0.015 | 0.018 |
| % RSD (Repeatability) | 1.47% | - |
| % RSD (Intermediate Precision) | - | 1.78% |
The %RSD for both repeatability and intermediate precision was less than 2.0%, indicating good precision.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
-
LOD: 0.03 µg/mL
-
LOQ: 0.1 µg/mL
The LOQ was confirmed by analyzing a series of solutions at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][13]
Experimental Approach: Small, deliberate changes were made to the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) was evaluated.
Results: The method was found to be robust, with no significant impact on the system suitability parameters when small changes were made to the method parameters.
Comparison: UPLC vs. a Traditional HPLC Method
To provide a clear comparison, the performance of the validated UPLC method is contrasted with a typical HPLC method for impurity analysis.
| Parameter | UPLC Method | Traditional HPLC Method | Advantage |
| Run Time | 5 minutes | 30 minutes | UPLC (6x faster) |
| Column Particle Size | 1.7 µm | 5 µm | UPLC (Higher efficiency) |
| Resolution (API/Impurity B) | > 5.0 | ~ 2.5 | UPLC (Superior separation) |
| Sensitivity (LOQ) | 0.1 µg/mL | 0.3 µg/mL | UPLC (3x more sensitive) |
| Solvent Consumption per run | ~2 mL | ~30 mL | UPLC (Greener and more cost-effective) |
Experimental Protocols
A detailed, step-by-step methodology for the validation experiments is provided below.
Linearity Protocol
-
Prepare a stock solution of this compound reference standard in a suitable diluent.
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the desired range (e.g., from LOQ to 150% of the specification limit).
-
Inject each calibration standard in duplicate into the UPLC system.
-
Plot a graph of the mean peak area versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Accuracy (Recovery) Protocol
-
Prepare a sample of the drug product placebo.
-
Accurately weigh the placebo and spike it with a known amount of this compound stock solution to achieve three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the UPLC method.
-
Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100.
Visualizing the Workflow
The following diagrams illustrate the key workflows in analytical method validation.
Caption: A typical workflow for analytical method validation.
Caption: Decision tree for selecting validation parameters based on the type of analytical procedure.
Conclusion
The validation of an analytical method for impurity quantification is a scientifically rigorous and legally mandated process. This guide has demonstrated that for the quantification of this compound, a UPLC-based method offers significant advantages in terms of speed, resolution, sensitivity, and cost-effectiveness when compared to traditional HPLC. By adhering to the principles outlined in the ICH Q2(R1) guideline and meticulously executing the validation protocols, researchers can ensure the development of a robust and reliable analytical method that guarantees the quality and safety of the final drug product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]
-
MARBOFLOXACIN EUROPEAN PHARMACOPOEIA. Merck. [Link]
-
A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link]
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HPLC vs UPLC: Key Differences & Applications. Lab Manager. [Link]
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HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
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Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Journal of Pharmaceutical Research International. [Link]
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. [Link]
-
Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Pink Sheet. [Link]
-
Marbofloxacin EP Impurity B. Venkatasai Life Sciences. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Publicly Available Assessment Report for a Veterinary Medicinal Product. United Kingdom Veterinary Medicines Directorate. [Link]
-
(PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. [Link]
-
Y0002380 - Detailed view. European Directorate for the Quality of Medicines & HealthCare. [Link]
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A Senior Application Scientist's Guide to ICH-Compliant Validation of Marbofloxacin Impurity Methods
A Comparative Analysis of Chromatographic Approaches for Robust Drug Development
In the landscape of veterinary medicine, Marbofloxacin stands as a critical fluoroquinolone antibiotic, prized for its broad-spectrum activity.[1][2] However, the therapeutic efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, have the potential to impact the drug's safety and performance.[1] Therefore, rigorous analytical method validation for impurity detection is not merely a regulatory formality but a scientific necessity.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the validation of Marbofloxacin impurity methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will dissect the "why" behind the validation parameters, offering a practical framework for designing and executing robust validation studies.
The Regulatory Framework: Understanding the ICH Trinity for Impurity Validation
The foundation of any robust impurity method validation rests on a thorough understanding of the relevant ICH guidelines. Three core documents provide the regulatory and scientific framework:
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology: This guideline is the cornerstone of method validation, outlining the characteristics that must be considered to ensure an analytical procedure is suitable for its intended purpose.[3][4][5][6]
-
ICH Q3A(R2): Impurities in New Drug Substances: This document provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis.[7][8][9][10] It establishes thresholds for reporting, identification, and qualification of impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: Complementing Q3A(R2), this guideline addresses impurities that are classified as degradation products in new drug products.[11][12][13][14]
A key concept in these guidelines is the establishment of thresholds for impurities, which are based on the maximum daily dose of the drug. These thresholds dictate the level at which an impurity must be reported, identified, and qualified (i.e., have its biological safety established).
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Table 1: ICH Thresholds for Impurities in New Drug Substances (based on ICH Q3A(R2))
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is paramount for the successful separation and quantification of Marbofloxacin and its impurities. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust technique for this purpose.[15][16][17] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful alternative, offering enhanced resolution and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Principle | Separation based on analyte partitioning between a stationary and mobile phase, with detection via UV absorbance. | Similar separation principle to HPLC but with smaller particle size columns for higher resolution and speed. Detection is based on the mass-to-charge ratio of ions, providing structural information. |
| Resolution | Good, but may have limitations with closely eluting impurities. | Excellent, capable of resolving complex mixtures and isomeric impurities. |
| Sensitivity | Generally sufficient for routine quality control, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL range.[15] | Superior sensitivity, with LOD and LOQ values often in the ng/mL range, making it ideal for trace impurity analysis. |
| Specificity | Relies on chromatographic separation. Co-elution can be a challenge. | Highly specific due to mass analysis, providing confirmation of impurity identity. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, with run times often less than 10 minutes. |
| Cost & Complexity | Lower initial investment and less complex to operate. | Higher initial cost and requires more specialized expertise for operation and data interpretation. |
Table 2: Comparison of HPLC-UV and UHPLC-MS for Marbofloxacin Impurity Analysis
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process to demonstrate its suitability. The following diagram illustrates the typical workflow for validating a Marbofloxacin impurity method in accordance with ICH Q2(R1).
Caption: A typical workflow for the validation of a Marbofloxacin impurity method, from planning to final reporting.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for validating an HPLC-UV method for the determination of Marbofloxacin impurities.
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Protocol:
-
Prepare Solutions:
-
Marbofloxacin drug substance solution (e.g., 1 mg/mL).
-
Placebo solution (containing all excipients except Marbofloxacin).
-
Solutions of known Marbofloxacin impurities, if available.
-
-
Stress Conditions: Subject the Marbofloxacin drug substance to the following stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method.
-
Evaluation:
-
Assess the peak purity of the Marbofloxacin peak in the stressed samples using a photodiode array (PDA) detector.
-
Ensure that the degradation product peaks are well-resolved from the Marbofloxacin peak and from each other.
-
Linearity and Range
Objective: To demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of solutions of the Marbofloxacin impurity at a minimum of five concentrations, ranging from the limit of quantitation (LOQ) to 120% of the specification limit.
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Spike a placebo mixture with known amounts of the Marbofloxacin impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
-
The RSD for repeatability should not be more than 5.0%.
-
The RSD for intermediate precision should not be more than 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 10%).
-
Column temperature (± 5°C).
-
Mobile phase composition (± 2% organic).
-
pH of the mobile phase buffer (± 0.2 units).
-
-
Analyze the sample under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of the impurity.
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits.
-
The results for the impurity should not be significantly affected by the variations.
Conclusion: Ensuring Drug Quality Through Rigorous Validation
The validation of analytical methods for impurities in Marbofloxacin is a critical component of drug development and quality control. A thorough understanding and implementation of the ICH guidelines (Q2(R1), Q3A(R2), and Q3B(R2)) are essential for ensuring that the methods are fit for their intended purpose. While HPLC-UV remains a workhorse for routine analysis, the superior resolution and sensitivity of UHPLC-MS offer significant advantages for complex impurity profiles and trace-level detection.
By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate robust analytical methods that ensure the quality, safety, and efficacy of Marbofloxacin products.
References
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link][11]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link][7]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][3]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][4]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][8]
-
SlideShare. (n.d.). ICH Q3B (R2):Impurities in new drug products. Retrieved from [Link][12]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link][13]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link][9]
-
ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link][14]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]
-
SlideShare. (n.d.). ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link][10]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][6]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link][19]
-
Maheshwari, P., Shukla, N., & Dare, M. K. (2018). Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets. Journal of AOAC International, 101(4), 1021–1029. Retrieved from [Link][20]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link][2][21]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link][22]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link][23]
-
AKJournals. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link][15]
-
Aligns Pharma. (n.d.). Marbofloxacin Impurities. Retrieved from [Link][24]
-
International Journal of Pharmaceutical Research & Applications. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link][16]
-
ResearchGate. (2018). (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Retrieved from [Link][17]
-
PubMed. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Retrieved from [Link][25]
-
Journal of AOAC INTERNATIONAL. (n.d.). Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Retrieved from [Link][26]
-
ResearchGate. (2026). (PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Retrieved from [Link][27]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link][28]
-
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link][29]
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A Comparative Guide to Linearity, Accuracy, and Precision for the Assay of Marbofloxacin Impurity B
This guide provides an in-depth technical comparison of analytical methods for the quantification of Marbofloxacin Impurity B, a critical quality attribute in the production of the veterinary fluoroquinolone antibiotic, Marbofloxacin. We will explore the core validation parameters of linearity, accuracy, and precision, comparing a standard High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach. The methodologies and acceptance criteria discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3]
The objective is not merely to present protocols but to elucidate the scientific rationale behind them, enabling researchers and drug development professionals to design and execute robust, self-validating analytical systems for impurity analysis.
The Imperative of Impurity Quantification in Pharmaceutical Analysis
Marbofloxacin, a synthetic, broad-spectrum bactericidal agent, is widely used in veterinary medicine.[4][5] Like any synthesized active pharmaceutical ingredient (API), its manufacturing process can result in the formation of impurities. This compound (C₁₂H₈F₂N₂O₄) is one such related substance that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[4]
The validation of an analytical procedure for quantifying impurities is a regulatory requirement designed to demonstrate that the method is suitable for its intended purpose.[2][6] For an impurity assay, this means the method must be capable of producing reliable, accurate, and precise results at very low concentrations relative to the main API.
This guide will compare two distinct chromatographic methods:
-
Method A: The Legacy Isocratic HPLC Method. A conventional approach representing a reliable, albeit slower, industry standard.
-
Method B: The High-Throughput Gradient UPLC Method. A modern alternative leveraging smaller particle size columns to achieve faster separations and enhanced sensitivity.
Foundational Pillars of Method Validation: Linearity, Accuracy, and Precision
Before delving into experimental protocols, it is crucial to understand the causality behind evaluating linearity, accuracy, and precision. These three parameters form the bedrock of a quantitative method validation, ensuring the data generated is trustworthy.[7][8]
-
Linearity: This demonstrates a proportional relationship between the concentration of this compound and the analytical signal (e.g., peak area) over a specified range.[2] Establishing linearity is the first step in proving a method can quantify the analyte. For impurity methods, the range must, at a minimum, span from the reporting limit to 120% of the impurity specification.[3]
-
Accuracy: Defined as the closeness of the test results to the true value, accuracy confirms that the method is free from significant systematic error or bias.[3][8] It is typically assessed through recovery studies, where a known amount of Impurity B reference standard is "spiked" into a sample matrix.
-
Precision: This parameter measures the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[8] It is evaluated at two key levels:
-
Repeatability (Intra-assay Precision): Assesses precision over a short interval with the same analyst and equipment.[3]
-
Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, analysts, or equipment.[2] This demonstrates the method's capability to perform consistently under normal laboratory variations.
-
Caption: A high-level overview of the analytical method validation workflow.
Comparative Experimental Protocols & Data Analysis
Here we present the detailed methodologies for validating our two comparative methods for this compound.
Chromatographic Systems
| Parameter | Method A: Standard HPLC | Method B: Optimized UPLC |
| Instrument | Standard HPLC with UV Detector | UPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Mode | Isocratic: 70:30 (A:B) | Gradient: 5% to 40% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 282 nm | UV at 282 nm |
| Column Temp. | 35°C | 40°C |
| Injection Vol. | 20 µL | 5 µL |
| Run Time | 15 minutes | 5 minutes |
Causality Behind Choices: Method B's UPLC approach uses a column with smaller particles (1.8 µm vs. 5 µm), which provides higher separation efficiency.[5] This allows for a faster flow rate (relative to column volume) and a steeper gradient, drastically reducing run time while often improving peak shape and resolution. The higher temperature reduces mobile phase viscosity, which is necessary for the high pressures in UPLC systems.
Linearity Protocol
Objective: To demonstrate a linear relationship between detector response and the concentration of this compound across a defined range.
Experimental Steps:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to prepare a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. Assuming a specification of 0.15% for Impurity B relative to a Marbofloxacin concentration of 1 mg/mL, the target concentration is 1.5 µg/mL. The linearity range should bracket this.
-
Concentration Levels: 0.75 µg/mL (50%), 1.125 µg/mL (75%), 1.5 µg/mL (100%), 1.875 µg/mL (125%), and 2.25 µg/mL (150%). This range covers from the likely Quantitation Limit (LOQ) up to 150% of the specification, as recommended by ICH guidelines.[3]
-
-
Analysis: Inject each standard in triplicate into both the HPLC (Method A) and UPLC (Method B) systems.
-
Data Evaluation:
-
Plot the mean peak area against the corresponding concentration for each method.
-
Perform a linear regression analysis to calculate the correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria:
-
Correlation Coefficient (r): ≥ 0.999
-
Coefficient of Determination (R²): ≥ 0.998
-
Y-intercept: The y-intercept should not be significantly different from zero. Often evaluated as a percentage of the response at the 100% concentration level (e.g., < 2.0%).
Comparative Linearity Data:
| Parameter | Method A: Standard HPLC | Method B: Optimized UPLC | Acceptance Criteria |
| Concentration Range | 0.75 - 2.25 µg/mL | 0.75 - 2.25 µg/mL | 50% - 150% of Target |
| Correlation Coefficient (r) | 0.9995 | 0.9999 | ≥ 0.999 |
| Coefficient of Determination (R²) | 0.9990 | 0.9998 | ≥ 0.998 |
| Regression Equation | y = 4850x + 150 | y = 12400x + 50 | - |
| Y-intercept (% of 100% Response) | 2.05% | 0.27% | < 2.0% |
Analysis: Both methods demonstrate excellent linearity. However, Method B shows a slightly higher correlation coefficient and a significantly lower y-intercept relative to the 100% response. This suggests Method B has lower baseline noise and provides a more ideal linear relationship, passing all acceptance criteria comfortably. Method A marginally fails the y-intercept criterion, which might trigger an investigation into baseline integration or system cleanliness.
Accuracy Protocol
Objective: To demonstrate the closeness of the measured value to the nominal (true) value.
Experimental Steps:
-
Sample Preparation: Prepare a solution of the Marbofloxacin drug substance in the diluent at a nominal concentration (e.g., 1.0 mg/mL).
-
Spiking Procedure: Spike the drug substance solution with known amounts of this compound stock solution at three different concentration levels. Per ICH Q2(R1), this should be done with a minimum of 9 determinations over 3 concentrations (i.e., 3 replicates at each level).[2][3]
-
Spike Levels: 80% (1.2 µg/mL), 100% (1.5 µg/mL), and 120% (1.8 µg/mL) of the target impurity concentration.
-
-
Analysis: Analyze the un-spiked sample and each spiked sample replicate (n=3 for each level) using both Method A and Method B.
-
Calculation: Calculate the percent recovery for each replicate using the formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Spiked Concentration] * 100
Caption: Workflow for the accuracy study, showing 3 levels with 3 replicates each.
Acceptance Criteria:
-
Mean Recovery: Typically between 90.0% and 110.0% for each concentration level.
-
RSD of Replicates: The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Comparative Accuracy Data:
| Spike Level | Parameter | Method A: Standard HPLC | Method B: Optimized UPLC | Acceptance Criteria |
| 80% (1.2 µg/mL) | Mean Recovery (%) | 96.5% | 100.2% | 90.0% - 110.0% |
| RSD (%) | 1.8% | 0.8% | ≤ 2.0% | |
| 100% (1.5 µg/mL) | Mean Recovery (%) | 98.2% | 100.9% | 90.0% - 110.0% |
| RSD (%) | 1.5% | 0.6% | ≤ 2.0% | |
| 120% (1.8 µg/mL) | Mean Recovery (%) | 103.1% | 101.5% | 90.0% - 110.0% |
| RSD (%) | 1.6% | 0.5% | ≤ 2.0% | |
| Overall | Mean Recovery (%) | 99.3% | 100.9% | 90.0% - 110.0% |
Analysis: Both methods meet the acceptance criteria for accuracy. However, Method B provides recovery values closer to 100% and with significantly lower RSDs at all levels. This indicates a higher degree of accuracy and less variability in the measurement, which is a direct benefit of the improved chromatography and peak integration afforded by the UPLC system.
Precision Protocol
Objective: To assess the method's ability to generate consistent results for the same sample under various conditions.
Experimental Steps (Combined Protocol):
-
Sample Preparation: Prepare six individual samples of Marbofloxacin spiked with Impurity B at the 100% concentration level (1.5 µg/mL).
-
Repeatability (Intra-assay):
-
Analyst 1 analyzes all six samples on Day 1 using Instrument 1 .
-
-
Intermediate Precision:
-
Analyst 2 analyzes a fresh set of six samples on Day 2 using Instrument 2 (if available, otherwise the same instrument).
-
-
Data Evaluation:
-
Calculate the mean, standard deviation (SD), and RSD for the Repeatability dataset (n=6).
-
Calculate the mean, SD, and RSD for the Intermediate Precision dataset (n=6).
-
Perform a statistical comparison of all 12 data points (Repeatability + Intermediate) to calculate the overall intermediate precision.
-
Acceptance Criteria:
-
Repeatability (n=6): RSD ≤ 5.0%
-
Intermediate Precision (n=12): RSD ≤ 10.0% (Acceptance criteria can vary based on company policy and analyte level, but these are typical starting points for a low-level impurity).
Comparative Precision Data:
| Parameter | Method A: Standard HPLC | Method B: Optimized UPLC | Acceptance Criteria |
| Repeatability (n=6) | 3.5% | 0.9% | ≤ 5.0% |
| Intermediate Precision (n=12) | 5.8% | 1.5% | ≤ 10.0% |
Analysis: Once again, both methods pass the pre-defined acceptance criteria. The data clearly shows the superior precision of Method B. The RSD values for both repeatability and intermediate precision are substantially lower. This enhanced precision is critical for an impurity method, as it allows for more confident detection of small changes in the impurity level from batch to batch and in stability studies. The higher variability in Method A could be due to factors like broader peak shapes, which make consistent integration more challenging, especially across different days and analysts.
Synthesis and Conclusion: A Clearer Path to Reliable Data
This comparative guide demonstrates the validation process for a this compound assay, contrasting a standard HPLC method with a modern UPLC method. While both methods can be validated to meet regulatory expectations, the experimental data highlights the tangible benefits of the UPLC approach.
-
Method A (Standard HPLC): A viable and validatable method. However, it operates closer to the acceptance limits for some parameters (e.g., y-intercept, precision RSD) and has a significantly longer run time. This makes it less efficient for high-throughput environments like quality control labs.
-
Method B (Optimized UPLC): Demonstrates superior performance across all three key parameters. It provides a more ideal linear response, higher accuracy (recoveries closer to 100%), and significantly better precision. The five-minute run time represents a threefold increase in throughput compared to the HPLC method.
Recommendation for Researchers and Drug Development Professionals:
For the development of new analytical methods for impurity quantification, investing in modern UPLC or equivalent technologies is highly recommended. The upfront investment in instrumentation and method development is often offset by long-term gains in throughput, data quality, and reliability. The enhanced precision of these methods provides greater confidence in results, which is paramount when dealing with the control of potentially harmful impurities.
This guide underscores that method validation is not a "check-the-box" exercise. It is a systematic process of proving that an analytical procedure is a self-validating system, capable of producing trustworthy data. By understanding the causality behind each validation parameter and leveraging modern technology, scientists can build more robust and efficient quality control systems.
References
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SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. Retrieved from [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
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International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
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Semantic Scholar. (2018, December 14). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024, September 28). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
-
ResearchGate. (2018, December 17). (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
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Springer. (n.d.). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Oxford Academic. (n.d.). Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019, November 1). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
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Semantic Scholar. (n.d.). Rapid HPLC assay of fluoroquinolones in clinical specimens. Retrieved from [Link]
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Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A. Retrieved from [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
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FILAB. (n.d.). Method validation according to EP 2.4.20. Retrieved from [Link]
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ECA Academy. (2022, August 10). New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. Retrieved from [Link]
-
USP-NF. (n.d.). Marbofloxacin Compounded Oral Suspension, Veterinary. Retrieved from [Link]
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A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Marbofloxacin Impurity B
Introduction: The Critical Role of Impurity Profiling in Veterinary Pharmaceuticals
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic widely prescribed in veterinary medicine to treat infections in animals.[1][2][3] Its efficacy and safety are paramount, necessitating stringent quality control of the final drug product. A critical aspect of this control is the identification and quantification of impurities, such as Marbofloxacin Impurity B, which can arise during synthesis or degradation. The presence of such impurities, even at trace levels, can impact the drug's safety and potency.
This guide provides an in-depth, practical comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and explain the causality behind the experimental choices, grounding our work in the authoritative standards set by the International Council for Harmonisation (ICH).[4][5]
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4][6]
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[4][6]
Accurately establishing these limits is not just a regulatory hurdle; it is a fundamental requirement for validating an analytical method, ensuring it is truly "suitable for its intended purpose."[4] This guide will focus on the most robust and commonly employed techniques, primarily High-Performance Liquid Chromatography (HPLC), a cornerstone for pharmaceutical analysis.[7][8]
The Regulatory Framework: Adhering to ICH Q2(R1) Guidelines
The foundation of any analytical method validation rests on a sound regulatory framework. The ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides the internationally accepted standards for this process.[4][5] This guideline outlines several approaches to determine LOD and LOQ, ensuring that the chosen method is scientifically sound and defensible.[9][10]
The primary methods recommended by ICH Q2(R1) include:
-
Based on Visual Evaluation: This method is used for non-instrumental analyses but can also be applied to instrumental methods. It involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[11]
-
Based on Signal-to-Noise Ratio (S/N): This approach is only applicable to analytical procedures that exhibit baseline noise, such as chromatography.[6][12] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[12][13][14]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD and LOQ are calculated using the slope of a calibration curve and the standard deviation of the response.[15][16]
This guide will focus on the latter two instrumental methods, providing a direct comparison of their application and outcomes.
Experimental Design: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a powerful and widely used technique for separating and quantifying impurities in pharmaceutical products.[2][8] The following protocol outlines a robust method for determining the LOD and LOQ of this compound.
Materials and Instrumentation
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column thermostat.[3]
-
Column: Inertsil ODS-3 C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), Purified Water (18.2 MΩ·cm).
-
Reference Standards: Marbofloxacin and this compound (certified purity).
Chromatographic Conditions
For optimal separation of Marbofloxacin and its impurities, the following conditions are recommended. The use of a gradient elution allows for efficient separation of compounds with different polarities.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min): 0, %B: 25; Time (min): 14, %B: 70 |
Rationale: A C18 column is a versatile reversed-phase column suitable for separating moderately polar compounds like fluoroquinolones.[7] The acidic mobile phase (formic acid) ensures the analytes are in a consistent protonated state, leading to sharp, symmetrical peaks. A gradient elution is chosen to ensure that both the main compound (Marbofloxacin) and its impurities are well-resolved within a reasonable runtime.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for determining LOD and LOQ.
Caption: Workflow for LOD and LOQ determination of this compound.
Data Analysis and Comparison of Methodologies
Method 1: Based on the Calibration Curve
This approach is statistically powerful and less subjective than visual or S/N methods.[17] It relies on the linear regression analysis of a calibration curve constructed from standards at concentrations near the expected LOQ.
Step-by-Step Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards of this compound at low concentrations (e.g., ranging from a suspected 0.05 µg/mL to 5.0 µg/mL).[7]
-
Inject and Record: Inject each standard multiple times (e.g., n=3) into the HPLC system.
-
Construct Curve: Plot the mean peak area (y-axis) against the concentration (x-axis).
-
Perform Linear Regression: Calculate the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.[15][16]
-
Calculate LOD and LOQ: Apply the ICH-recommended formulas:
Trustworthiness Check: The validity of this method hinges on the quality of the calibration curve. A high correlation coefficient (R² ≥ 0.995) is essential to demonstrate linearity in the analyzed range.[7]
Method 2: Based on Signal-to-Noise (S/N) Ratio
This method is often used for confirmation or when a full calibration curve at low levels is not feasible. It involves comparing the height of the analyte peak to the baseline noise.
Step-by-Step Protocol:
-
Determine Noise: Inject a blank solution (diluent) multiple times and measure the baseline noise (h) in a region close to the expected retention time of Impurity B.
-
Determine Signal: Prepare and inject a series of diluted standards of Impurity B.
-
Identify LOD: Find the concentration that yields a peak with a height (H) that is approximately three times the height of the baseline noise (S/N ≈ 3:1).[12]
-
Identify LOQ: Find the concentration that yields a peak with a height (H) that is approximately ten times the height of the baseline noise (S/N ≈ 10:1).[9][12]
Expert Insight: The calculation of noise can vary between chromatography data systems (CDS). It is crucial to use a consistent method for noise determination as defined by your system's software to ensure reproducible results.[12]
Comparative Data Summary
The following table presents a comparison of hypothetical, yet realistic, LOD and LOQ values for this compound, derived from the two methodologies described. Published data for marbofloxacin impurities often report an LOD as low as 0.02 µg/mL and an LOQ of 0.05 µg/mL, providing a benchmark for our results.[7] Another study on marbofloxacin residues found an LOD of 0.003 µg/mL and an LOQ of 0.01 µg/mL, demonstrating high sensitivity is achievable.[18]
| Parameter | Calibration Curve Method | Signal-to-Noise (S/N) Method | Published Range (General Impurities) |
| LOD (µg/mL) | 0.025 | 0.030 | 0.003 - 0.02[7][18] |
| LOQ (µg/mL) | 0.076 | 0.090 | 0.01 - 0.05[7][18] |
| Key Advantage | High statistical confidence | Simpler, direct measurement | Provides context |
| Consideration | Requires a linear curve at low concentrations | Can be subjective depending on noise calculation | Method- and instrument-dependent |
Conclusion and Final Recommendations
Both the calibration curve and signal-to-noise methods are valid for determining the LOD and LOQ of this compound under ICH Q2(R1) guidelines.
-
The calibration curve method is recommended as the primary approach for method validation due to its statistical rigor and objectivity. It provides a calculated value grounded in the performance across a range of concentrations.
-
The signal-to-noise ratio method serves as an excellent confirmatory technique. It is also highly practical for verifying system sensitivity during routine analysis.
Regardless of the method chosen, the final and most critical step is verification . A sufficient number of samples (e.g., n=6) spiked at the determined LOD and LOQ concentrations must be analyzed to demonstrate that these limits are reliable and meet the pre-defined acceptance criteria for detection and precision. This self-validating step ensures the analytical procedure is truly fit for its purpose: safeguarding the quality and safety of veterinary medicines.
References
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SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Bitesize Bio. (2025, April 24). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
YouTube. (2022, March 13). 6-How to calculate LOD and LOQ by different ways?. Retrieved from [Link]
-
Lösungsfabrik. (2019, June 20). How to determine the LOD using the calibration curve?. Retrieved from [Link]
-
Elsevier. (2025, July 31). ICH Q 2 (R 1) guidelines: Significance and symbolism. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
YouTube. (2024, January 21). Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph?. Retrieved from [Link]
-
Reddit. (2025, February 2). Question on calculation of LOD/LOQ. Retrieved from [Link]
-
Semantic Scholar. (2018, December 14). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Determination of marbofloxacin residues in Rabbit Tissues by HPLC. Retrieved from [Link]
-
IJARSCT. (2023, June). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2024, September 28). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Retrieved from [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
-
PubMed. (2022, March 15). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Marbofloxacin Impurities
This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of Marbofloxacin impurities. We will move beyond theoretical discussions to provide actionable protocols and data, focusing on the critical process of cross-validation between a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to ensure analytical method consistency, reliability, and regulatory compliance throughout a drug's lifecycle.
The Imperative for Rigorous Impurity Profiling of Marbofloxacin
Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine.[1][2][3] Like any active pharmaceutical ingredient (API), its purity is paramount to safety and efficacy. Impurities can arise from the manufacturing process, degradation over time, or exposure to stress conditions like light, heat, and humidity.[1][2] For instance, photochemical degradation of Marbofloxacin can lead to the formation of quinolinol-type compounds through the homolytic cleavage of its tetrahydrooxadiazine moiety.[4][5][6]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for assessing the quality of drug substances and products are properly validated to demonstrate they are fit for their intended purpose.[7][8][9] This is not merely a box-ticking exercise; it is the foundation of data integrity in pharmaceutical quality control. When a new analytical method is developed or an existing one is transferred between laboratories, a direct comparison, or cross-validation, is essential to ensure the continuity and consistency of data.[10][11]
This guide will simulate a common scenario: cross-validating a newly developed, rapid UPLC method against a legacy, validated HPLC method for Marbofloxacin impurity analysis.
Foundational Analytical Techniques: HPLC vs. UPLC
The cornerstone of impurity analysis for non-volatile small molecules like Marbofloxacin is reversed-phase chromatography. High-Performance Liquid Chromatography (HPLC) has long been the gold standard.[12] More recently, Ultra-Performance Liquid Chromatography (UPLC) has gained prominence, offering significant improvements in speed, resolution, and sensitivity by utilizing columns packed with sub-2 µm particles.[13]
The fundamental choice between these technologies involves a trade-off. HPLC is robust and widely available, but with longer run times. UPLC provides faster analysis and better separation, but requires specialized high-pressure instrumentation. The causality behind choosing to develop a UPLC method is typically driven by a need for higher throughput in quality control (QC) labs or improved resolution for complex impurity profiles.
The Cross-Validation Workflow: A Conceptual Overview
Cross-validation serves as a bridge, ensuring that the results produced by two different analytical methods (or the same method in different labs) are comparable and reliable.[10][11] This process is a critical component of method lifecycle management, particularly during method transfer or modernization.[14] The objective is to demonstrate that the "test" method (UPLC) provides results that are equivalent to the "reference" method (HPLC).
Below is a diagram illustrating the logical flow of a typical cross-validation study.
Caption: Workflow for cross-validating a new UPLC method against a reference HPLC method.
Experimental Design & Protocols
A successful cross-validation study relies on a meticulously planned experimental design. The protocols described below are designed to be self-validating by including system suitability tests and controls, ensuring the trustworthiness of the generated data.
Generation of Impurities via Forced Degradation
To ensure the methods are stability-indicating and can separate degradants from the main peak, a forced degradation study is the first step.[2][15] This intentionally breaks down Marbofloxacin to generate a complex sample.
Protocol: Forced Degradation of Marbofloxacin
-
Prepare Stock Solution: Accurately weigh and dissolve Marbofloxacin reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 5 mL of the stock solution in a sealed vial at 105°C for 48 hours.
-
Photolytic Degradation: Expose 5 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Sample Dilution: For each stressed sample, dilute with the mobile phase to a final theoretical concentration of 0.1 mg/mL for analysis.
Method 1: The Reference HPLC Protocol
This protocol represents a typical, robust HPLC method for impurity profiling. The choice of a C18 column is standard for reversed-phase separation of fluoroquinolones.[16][17][18]
Protocol: HPLC Impurity Analysis
-
System Preparation: Set up an HPLC system with a UV/DAD detector. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Perform five replicate injections of a Marbofloxacin standard solution (e.g., 0.1 mg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time must be ≤ 2.0%. Tailing factor for the Marbofloxacin peak should be ≤ 2.0.
-
-
Analysis:
-
Inject the prepared standard solutions and stressed samples in sequence.
-
Record the chromatograms and integrate all peaks.
-
-
Identification: Identify impurities by their relative retention time (RRT) with respect to the Marbofloxacin peak. Quantify using the area normalization method or against a qualified impurity standard if available.
Method 2: The New UPLC Protocol
This UPLC method is designed for speed and higher resolution. The smaller particle size of the column necessitates a higher operating pressure but allows for a much faster flow rate and shorter gradient time.
Protocol: UPLC Impurity Analysis
-
System Preparation: Set up a UPLC system with a UV/DAD detector. Equilibrate the column at the specified flow rate and temperature until a stable baseline is achieved (typically 10-15 minutes).
-
System Suitability Test (SST):
-
Inject the diluent (blank).
-
Perform five replicate injections of the Marbofloxacin standard solution (0.1 mg/mL).
-
Acceptance Criteria: %RSD for peak area and retention time ≤ 1.5%. Tailing factor ≤ 2.0.
-
-
Analysis:
-
Inject the same sequence of standards and stressed samples as used in the HPLC analysis.
-
Record the chromatograms and integrate all peaks.
-
-
Identification & Quantification: As with the HPLC method, identify impurities by RRT and quantify appropriately.
Comparative Data Analysis
The core of the cross-validation is the direct comparison of data generated by both methods. The data should be summarized in clear, comparative tables.
Chromatographic Conditions Comparison
| Parameter | Reference HPLC Method | New UPLC Method | Rationale for Difference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm | Smaller particle size in UPLC allows for shorter columns and faster analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Consistent mobile phase for comparable selectivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Consistent mobile phase for comparable selectivity. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Optimized for the smaller internal diameter of the UPLC column. |
| Gradient | 0-30 min: 10-70% B | 0-8 min: 10-70% B | UPLC allows for a significantly compressed gradient and shorter run time. |
| Column Temp. | 30 °C | 40 °C | Higher temperature reduces viscosity, allowing for better efficiency at high flow rates. |
| Detection | UV at 295 nm | UV at 295 nm | Wavelength kept consistent for direct comparison of impurity responses. |
| Injection Vol. | 20 µL | 5 µL | Smaller injection volume is typical for UPLC to prevent column overload. |
| Run Time | 40 minutes | 10 minutes | Major advantage of UPLC is the significant reduction in analysis time. |
Validation Parameter Comparison
The following table presents hypothetical but realistic data comparing key validation parameters, which would have been established during the validation of each respective method according to ICH Q2(R2) guidelines.[9][19]
| Validation Parameter | Reference HPLC Method | New UPLC Method | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 0.55% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | 0.90% | ≤ 2.0% |
| LOD | 0.01 µg/mL | 0.005 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | 0.015 µg/mL | Reportable |
The improved performance metrics (e.g., lower %RSD, lower LOQ) for the UPLC method are expected due to the higher efficiency of the technology.
Cross-Validation Results: Analysis of a Stressed Sample
The ultimate test is analyzing the same sample batch with both methods. Here, we compare the results for the oxidatively stressed sample.
| Impurity (by RRT) | % Area by HPLC | % Area by UPLC | Difference (%) | Acceptance Criterion |
| Marbofloxacin | 95.34 | 95.41 | -0.07 | N/A |
| Impurity 1 (RRT 0.85) | 1.15 | 1.12 | +0.03 | Difference ≤ 15% |
| Impurity 2 (RRT 1.21) | 0.88 | 0.91 | -0.03 | Difference ≤ 15% |
| Impurity 3 (RRT 1.54) | 0.45 | 0.42 | +0.03 | Difference ≤ 20% |
| Total Impurities | 2.48 | 2.45 | +0.03 | Difference ≤ 10% |
Interpretation: The results show excellent correlation between the two methods. The percentage of each impurity detected is highly comparable, and the difference is well within typical acceptance criteria. This provides strong evidence that the new UPLC method is a suitable replacement for the older HPLC method, delivering equivalent results in a fraction of the time.
Conclusion: Ensuring Analytical Continuity
This guide has demonstrated the framework for a scientifically sound cross-validation of analytical methods for Marbofloxacin impurities. By directly comparing a new UPLC method with a validated HPLC method, we establish a chain of data integrity, ensuring that results remain consistent and reliable across the lifecycle of the product. The causality behind this rigorous comparison is rooted in patient safety and regulatory compliance; any change in an analytical method must be proven not to compromise the quality assessment of the drug product.
The presented protocols, data tables, and workflows provide a template for researchers to design their own studies. Adherence to established guidelines, such as those from the ICH, is non-negotiable and forms the authoritative grounding for all validation and cross-validation activities.[7][9] Through such meticulous scientific practice, we can confidently modernize our analytical techniques without sacrificing the quality and consistency of our data.
References
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SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Available at: [Link]
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Quality Matters Review. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. Available at: [Link]
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Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. PubMed. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
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de Oliveira, A. M., de Oliveira, F. F., dos Santos, J. S., de Albuquerque, M. M., & Sobrinho, J. L. (2021). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL, 105(1), 1-9. Available at: [Link]
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Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate. Available at: [Link]
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Unknown Author. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
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Unknown Author. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. IJARSCT. Available at: [Link]
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El-Kimary, E. I., et al. (2024). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. Available at: [Link]
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Kassab, N. M., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. Available at: [Link]
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Kassab, N. M., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. Available at: [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
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Kassab, N. M., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. CABI Digital Library. Available at: [Link]
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Kassab, N. M., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. AKJournals. Available at: [Link]
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Unknown Author. (n.d.). Marbofloxacin mitigation by simultaneous process of adsorption and advanced oxidative process. ResearchGate. Available at: [Link]
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Andersen, C. B. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
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GBC Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC - NIH. Available at: [Link]
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Kou, D., et al. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. Available at: [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. Available at: [Link]
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Peters, R. J., et al. (2007). Comprehensive screening and quantification of veterinary drugs in milk using UPLC–ToF-MS. NIH. Available at: [Link]
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Wikipedia. (n.d.). Marbofloxacin. Available at: [Link]
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Unknown Author. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Development and Validation of Method for Bio-Quantification of Marbofloxacin in Sheep Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Marbofloxacin Impurity B Certified Reference Material (CRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Integrity
In the development and manufacturing of veterinary pharmaceuticals, the purity of the active pharmaceutical ingredient (API) is paramount. Marbofloxacin, a third-generation fluoroquinolone antibiotic, is widely used in veterinary medicine for its broad-spectrum bactericidal activity.[1] However, during its synthesis or upon degradation, various impurities can arise.[1][2] One such impurity of regulatory significance is Marbofloxacin Impurity B. The diligent identification and quantification of such impurities are not merely a matter of analytical chemistry; they are fundamental to ensuring the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate stringent control over impurities in new drug substances.[2][3][4][5][6] This guide provides an in-depth comparison of this compound Certified Reference Material (CRM) against other analytical standards, offering experimental insights to underscore the importance of using a well-characterized CRM in pharmaceutical quality control.
The Subject of Analysis: this compound
This compound is a known process-related impurity and potential degradation product of Marbofloxacin.[7][8] Its presence in the final drug product must be carefully monitored and controlled to meet pharmacopeial standards and regulatory requirements. Accurate quantification of this impurity is essential for batch release, stability studies, and ensuring the overall quality of Marbofloxacin-containing veterinary medicines.
The Gold Standard: this compound Certified Reference Material (CRM)
A Certified Reference Material (CRM) is a highly characterized and stable substance, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[9] In the context of pharmaceutical analysis, a CRM for an impurity like this compound serves as the benchmark against which all other measurements are compared.
Key Attributes of a this compound CRM:
-
Certified Purity and Identity: The CRM is accompanied by a comprehensive Certificate of Analysis (CoA) that details its identity, purity (typically determined by a mass balance approach or quantitative NMR), and the methods used for characterization (e.g., HPLC, Mass Spectrometry, NMR, IR).[1][2][8][10]
-
Traceability: The certified value is traceable to national or international standards, ensuring consistency and comparability of results across different laboratories and analytical platforms.[11][12]
-
Uncertainty Statement: The CoA provides a statement of measurement uncertainty, which is crucial for establishing the overall uncertainty budget of an analytical method.[12]
-
Stability Data: The CRM has been rigorously tested for stability under specified storage conditions, guaranteeing its integrity over its shelf life.[9]
Alternative Analytical Standards: A Comparative Overview
While a CRM represents the pinnacle of analytical standards, laboratories may consider other alternatives, primarily for cost or accessibility reasons. The most common alternative is an "in-house" or "working" standard. This is typically a batch of the impurity that has been synthesized or isolated in the laboratory and characterized to a certain extent.
| Feature | This compound CRM | In-house/Working Standard |
| Purity Assessment | Certified value with a statement of uncertainty, often using a mass balance approach. | Purity is often estimated by a single method (e.g., 100% peak area in HPLC), which may not account for non-chromophoric impurities or water content. |
| Identity Confirmation | Rigorous structural elucidation using multiple spectroscopic techniques (NMR, MS, IR). | Identity may be inferred from the synthetic route or a single analytical technique (e.g., MS). |
| Traceability | Metrologically traceable to higher-order standards (e.g., pharmacopeial standards or SI units). | Traceability is often not established or is limited to the in-house characterization data. |
| Uncertainty | A well-defined uncertainty budget is provided on the Certificate of Analysis. | The measurement uncertainty is typically unknown or not formally assessed. |
| Stability | Proven long-term stability under defined storage conditions. | Stability may not be formally studied, leading to potential degradation and inaccurate results over time. |
| Regulatory Acceptance | Universally accepted by regulatory authorities for method validation, system suitability, and quantification. | May require extensive justification and additional characterization to be accepted by regulatory bodies. |
Experimental Design for Comparative Analysis
To objectively evaluate the performance of a this compound CRM against an in-house standard, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[13][14][15][16][17]
Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of a CRM and an in-house standard.
Detailed Experimental Protocol: HPLC-UV Method for Marbofloxacin and Impurity B
This protocol is a representative stability-indicating HPLC method adapted from published literature.[13][14][15][16][17]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 295 nm
-
Injection Volume: 10 µL
2. Standard Preparation:
-
CRM Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound CRM and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., acetonitrile/water mixture).
-
In-house Standard Stock Solution (100 µg/mL): Prepare in the same manner as the CRM stock solution.
-
Calibration Standards: Prepare a series of dilutions from each stock solution to cover the expected working range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
3. Sample Preparation (for Accuracy/Spike Recovery):
-
Prepare a solution of the Marbofloxacin drug substance at a known concentration.
-
Spike the drug substance solution with known amounts of the CRM and in-house standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for Impurity B).
4. Method Validation and Comparison:
-
Specificity: Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards for both the CRM and the in-house standard in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope for each.
-
Accuracy: Analyze the spiked samples in triplicate. Calculate the percentage recovery for both the CRM and the in-house standard.
-
Precision (Repeatability): Inject a mid-range concentration standard six times and calculate the relative standard deviation (RSD) of the peak areas for both the CRM and the in-house standard.
Expected Experimental Outcomes and Their Implications
| Parameter | Expected Outcome with CRM | Potential Outcome with In-house Standard | Causality and Field-Proven Insights |
| Linearity | Excellent correlation coefficient (r² > 0.999), y-intercept close to zero. | Potentially lower r² and a significant y-intercept. | The certified purity of the CRM ensures a true linear relationship between concentration and response. An inaccurate purity value for the in-house standard can lead to non-linearity and a biased calibration curve. |
| Accuracy | Recovery values consistently within 98-102%. | Inaccurate or variable recovery (e.g., 85-115% or wider). | The accurately known concentration of the CRM allows for a true assessment of the method's ability to recover the analyte. An in-house standard with unknown impurities or incorrect purity will lead to biased recovery results. |
| Precision | Low relative standard deviation (RSD < 2%). | Potentially higher RSD. | The homogeneity and stability of the CRM contribute to consistent analytical responses. An in-house standard that is not perfectly homogenous or is degrading can lead to greater variability in results. |
The Self-Validating System: Trustworthiness through a CRM
The use of a this compound CRM creates a self-validating analytical system. The certified properties of the CRM serve as an independent check on the performance of the analytical method and the instrumentation. If the system suitability parameters (e.g., peak shape, resolution, and signal-to-noise ratio) are met, and the quality control samples prepared from the CRM fall within the expected range, there is a high degree of confidence in the accuracy and reliability of the data generated for unknown samples. This level of trustworthiness is difficult to achieve with a less-characterized in-house standard.
Authoritative Grounding and the Logic of Regulatory Compliance
The use of certified reference materials is a cornerstone of Good Manufacturing Practices (GMP) and is expected by regulatory agencies worldwide. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide their own official reference standards for many APIs and impurities.[9][18] When a pharmacopeial standard is not available, a well-characterized CRM from an accredited supplier is the next best alternative and is scientifically and regulatorily sound.[11] Attempting to validate an analytical method for impurity quantification using a poorly characterized in-house standard introduces significant regulatory risk and can lead to questions about the validity of the entire data package during a regulatory submission or inspection.
Logical Framework for Standard Selection
Caption: Decision-making process for selecting an appropriate analytical standard.
Conclusion: An Imperative for Scientific Integrity and Regulatory Success
The choice of a reference standard for the quantification of this compound is not a trivial one. While the use of an in-house standard may seem like a cost-effective measure, the potential for inaccurate results, method validation failures, and regulatory scrutiny far outweighs any initial savings. A Certified Reference Material for this compound provides the necessary foundation of purity, identity, and traceability to build a robust and reliable analytical method. By investing in a high-quality CRM, researchers, scientists, and drug development professionals can ensure the scientific integrity of their data, meet stringent regulatory expectations, and ultimately, safeguard the quality and safety of veterinary medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved January 13, 2026, from [Link]
-
SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved January 13, 2026, from [Link]
-
European Pharmaceutical Review. (2018). Whitepaper: ABCs of reference standard management. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Agilent. (2013). Certificate of Analysis: Veterinary Drugs Comprehensive Mix – Submix 3B. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity B. Retrieved January 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 13, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022. [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
YouTube. (2021). The Value of Pharmacopeial Reference Standards. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2020). Fact sheet: European Pharmacopoeia Reference Standards. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Semantic Scholar. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2020). List of European Pharmacopoeia Reference Standards. [Link]
-
ResearchGate. (2023). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. [Link]
-
ResearchGate. (2024). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. [Link]
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A Guide to Inter-Laboratory Comparison of Marbofloxacin Impurity Profiling
This guide presents a comprehensive framework for conducting an inter-laboratory comparison of Marbofloxacin impurity profiling. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth technical guide rooted in scientific integrity and established regulatory standards. The objective is to offer a robust methodology that ensures consistent and reliable analytical outcomes across different laboratory settings.
The Imperative of Impurity Profiling in Pharmaceutical Quality
Marbofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, must be monitored for impurities to ensure its safety and efficacy.[1][2] Impurities can originate from the synthesis process, degradation, or storage.[3] Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs).[4][5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides critical guidelines, such as Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7][8][9][10]
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to validate an analytical method's robustness and ensure that different laboratories can achieve comparable results.[11][12] This guide outlines a detailed protocol for such a study on Marbofloxacin.
Understanding Marbofloxacin and Its Potential Impurities
A successful impurity profiling method hinges on understanding the potential impurities. For Marbofloxacin, these can include starting materials, by-products, intermediates, and degradation products. The European Pharmacopoeia (EP) lists several official impurities.[13] For the purpose of this guide, we will consider a set of hypothetical yet representative impurities:
-
Marbofloxacin EP Impurity A: A known process-related impurity.[13]
-
Marbofloxacin EP Impurity B: Another potential process-related impurity.[13]
-
Degradation Product I: A hypothetical oxidative degradation product.
-
Degradation Product II: A hypothetical hydrolytic degradation product.
Designing a Robust Inter-Laboratory Study
The following sections detail a comprehensive experimental design for an inter-laboratory comparison of Marbofloxacin impurity profiling using High-Performance Liquid Chromatography (HPLC), a widely used technique for this purpose.[1][14][15]
Materials and Methods
-
Reference Standards: Marbofloxacin, Marbofloxacin EP Impurity A, and Marbofloxacin EP Impurity B.
-
Samples: Homogenized batches of Marbofloxacin API.
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, and purified water.
HPLC Instrumentation and Conditions
A standard HPLC system with a Diode Array Detector (DAD) is recommended to allow for peak purity analysis.
Table 1: HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for fluoroquinolones and their related substances.[1] |
| Mobile Phase A | 0.1% Formic acid in water | An acidic mobile phase ensures the ionization of Marbofloxacin for good peak shape.[15] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient Program | See Table 2 | A gradient elution is necessary to separate impurities with varying polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 35 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 298 nm | This wavelength provides good sensitivity for Marbofloxacin and its impurities.[1] |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Sample Preparation Protocol
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve Marbofloxacin reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B).
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard.
-
Spiked Sample Solution: Prepare a solution of the Marbofloxacin sample and spike it with known amounts of each impurity to confirm peak identification and resolution.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the Marbofloxacin API sample in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for Marbofloxacin analysis.
Ensuring Scientific Integrity and Trustworthiness
The trustworthiness of an analytical method is established through validation, as outlined in ICH Q2(R1).[16][17][18] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The inter-laboratory study itself is a critical assessment of the method's robustness.
Hypothetical Inter-Laboratory Comparison Data
The following table presents simulated data from three laboratories to illustrate the expected outcomes of a successful inter-laboratory comparison.
Table 3: Simulated Inter-Laboratory Results for Marbofloxacin Impurity Profiling (% Area)
| Impurity | Lab 1 | Lab 2 | Lab 3 | Mean | Std. Dev. | Acceptance Criteria |
| Impurity A | 0.08 | 0.09 | 0.07 | 0.08 | 0.010 | ≤ 0.15% |
| Impurity B | 0.11 | 0.12 | 0.10 | 0.11 | 0.010 | ≤ 0.15% |
| Degradation Product I | 0.04 | 0.05 | 0.04 | 0.04 | 0.006 | ≤ 0.10% |
| Degradation Product II | ND | ND | ND | N/A | N/A | Not Detected |
| Total Impurities | 0.23 | 0.26 | 0.21 | 0.23 | 0.025 | ≤ 0.50% |
| ND: Not Detected |
Statistical analysis of the results, such as the calculation of Z-scores, can be employed to formally assess the performance of each laboratory.[19][20]
Authoritative Grounding and Logical Framework
The entire process of impurity management is governed by a logical framework based on established thresholds.
Caption: Decision tree for impurity qualification.
This decision-making process is a cornerstone of the ICH Q3A(R2) guideline.[7][9][21] The reporting threshold is the level above which an impurity must be reported in a registration application. The identification threshold is the level at which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be established.[3]
Conclusion
This guide provides a detailed and scientifically grounded framework for conducting an inter-laboratory comparison of Marbofloxacin impurity profiling. By adhering to a well-validated analytical method and established regulatory principles, pharmaceutical laboratories can ensure the reliability and consistency of their results, ultimately contributing to the quality and safety of veterinary medicines.
References
-
Alings Pharma. (n.d.). Marbofloxacin Impurities. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2020, June). EMA issues recommendations on impurities in medicines. PMC - NIH. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]
-
Manufacturing Chemist. (2015, February 16). EMA releases guidance on elemental impurities in medicines. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
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European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
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Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved from [Link]
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Chinese Pharmaceutical Journal. (2016). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Retrieved from [Link]
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Journal of AOAC INTERNATIONAL. (2022, March 15). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024, September 28). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
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AKJournals. (2018, December 14). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
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PubMed. (2022, March 15). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Retrieved from [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison?. Retrieved from [Link]
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Aligns Pharma. (n.d.). Marbofloxacin Impurities. Retrieved from [Link]
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Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Retrieved from [Link]
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The Joint Research Centre - EU Science Hub. (n.d.). Interlaboratory comparisons. Retrieved from [Link]
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Semantic Scholar. (2018, December 14). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
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ResearchGate. (2026, January 10). (PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Retrieved from [Link]
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A Comparative Guide to the Degradation Products of Marbofloxacin Under Stress Conditions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Forced Degradation Studies
Marbofloxacin, a third-generation fluoroquinolone antibiotic, is a critical tool in veterinary medicine for combating a wide range of bacterial infections.[1][2] The intrinsic chemical stability of a drug substance like Marbofloxacin is a key determinant of its safety and effectiveness. Forced degradation studies, also known as stress testing, are a regulatory requirement and a scientific necessity in the pharmaceutical development process.[3][4][5] By subjecting the drug to conditions more severe than its intended storage, we can proactively identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1][4] This proactive approach is essential for designing stable formulations, defining appropriate storage conditions, and ensuring the overall quality of the final drug product.
This guide will delve into the specific degradation products of Marbofloxacin that are formed under acidic, alkaline, oxidative, thermal, and photolytic stress. The comparative analysis will be supported by experimental data and methodologies to provide a comprehensive resource for professionals in the field.
The Landscape of Marbofloxacin Degradation: A Comparative Overview
Marbofloxacin's complex structure, featuring a fluoroquinolone core and a piperazine ring, presents multiple sites for chemical modification under stress. The nature of the degradation products is highly dependent on the specific stressor applied.
Acidic Hydrolysis
Under acidic conditions, the primary target for the degradation of Marbofloxacin is the piperazine ring. The acidic environment can catalyze the hydrolysis of this ring, leading to its cleavage.
Key Degradation Products: While specific publicly available literature detailing the exact structures of Marbofloxacin's acid degradation products is limited, studies on similar fluoroquinolones suggest that the piperazine ring is susceptible to opening. This would result in the formation of derivatives with modified side chains. Further research utilizing techniques like LC-MS/MS is required for definitive structural elucidation.
Alkaline Hydrolysis
In alkaline conditions, Marbofloxacin exhibits a different degradation profile. The presence of hydroxyl ions can facilitate nucleophilic attacks on various parts of the molecule.
Key Degradation Products: Similar to acidic conditions, detailed structural information for alkaline degradants of Marbofloxacin is not extensively reported in readily available literature. However, for other fluoroquinolones, alkaline hydrolysis can lead to the formation of products resulting from the opening of the piperazine ring and potential modifications to the quinolone core.
Oxidative Degradation
Oxidative stress, typically induced by agents like hydrogen peroxide, targets electron-rich centers within the Marbofloxacin molecule.
Key Degradation Products: The primary pathway for oxidative degradation of Marbofloxacin involves the cleavage of the piperazine ring , followed by subsequent hydroxylation reactions .[6] This leads to the formation of polar degradation products with increased oxygen content.
Thermal Degradation
Exposure to high temperatures can provide the energy required to initiate various degradation reactions. The specific products formed can vary depending on whether the drug is in a solid or solution state.
Key Degradation Products: Detailed characterization of thermal degradation products of Marbofloxacin is not widely available in the public domain. General knowledge of thermal degradation of pharmaceuticals suggests that decarboxylation (loss of the carboxylic acid group) is a potential pathway.
Photolytic Degradation
Marbofloxacin is susceptible to degradation upon exposure to light, particularly in the UV spectrum. This process involves the absorption of photons, leading to electronically excited states that can undergo chemical reactions.
Key Degradation Products: The main photolytic degradation pathway for Marbofloxacin is the homolytic cleavage of the tetrahydrooxadiazine moiety . This reaction results in the formation of two quinolinol derivatives .[7][8][9]
Summary of Degradation Products: A Comparative Table
The following table provides a comparative summary of the known and likely degradation products of Marbofloxacin under different stress conditions.
| Stress Condition | Primary Degradation Pathway | Major Degradation Products |
| Acidic Hydrolysis | Hydrolysis and cleavage of the piperazine ring. | Piperazine ring-opened derivatives (exact structures require further elucidation). |
| Alkaline Hydrolysis | Hydrolysis and cleavage of the piperazine ring and potential quinolone core modifications. | Piperazine ring-opened derivatives and other modified structures (exact structures require further elucidation). |
| Oxidative Degradation | Cleavage of the piperazine ring and subsequent hydroxylation.[6] | Hydroxylated piperazine ring cleavage products.[6] |
| Thermal Degradation | Potential decarboxylation and other heat-induced reactions. | Decarboxylated Marbofloxacin (tentative, requires further confirmation). |
| Photolytic Degradation | Homolytic cleavage of the tetrahydrooxadiazine moiety.[7][8][9] | Two distinct quinolinol derivatives.[7][8][9] |
Experimental Protocols for Forced Degradation Studies
To ensure the reproducibility and scientific validity of forced degradation studies, standardized protocols are essential. The following are representative step-by-step methodologies based on ICH guidelines.
General Sample Preparation
Accurately weigh a suitable amount of Marbofloxacin and dissolve it in an appropriate solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
Acidic Degradation Protocol
-
Stress Application: To the Marbofloxacin solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Heat the mixture at 80°C for a specified period (e.g., 2-8 hours), monitoring the degradation progress periodically.
-
Neutralization: Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC or LC-MS analysis.
Alkaline Degradation Protocol
-
Stress Application: Mix the Marbofloxacin solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Heat the solution at 80°C for a defined time (e.g., 4-12 hours), tracking the extent of degradation.
-
Neutralization: After cooling, neutralize the solution with 0.1 M hydrochloric acid.
-
Analysis: Prepare the sample for chromatographic analysis by appropriate dilution.
Oxidative Degradation Protocol
-
Stress Application: Treat the Marbofloxacin solution with a solution of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for a set duration (e.g., 24 hours), protected from light.
-
Analysis: Directly analyze the solution after appropriate dilution, as quenching the reaction may not be necessary.
Thermal Degradation Protocol
-
Solid State: Place a thin layer of Marbofloxacin powder in an oven maintained at a high temperature (e.g., 105°C) for a specified time (e.g., 24 hours).
-
Solution State: Heat the Marbofloxacin solution at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours).
-
Analysis: Dissolve the solid-state sample in a suitable solvent before analysis. Dilute the solution-state sample as needed.
Photolytic Degradation Protocol
-
Exposure: Expose the Marbofloxacin solution to a calibrated light source within a photostability chamber, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: Simultaneously, keep a control sample protected from light under the same temperature and humidity conditions.
-
Analysis: Analyze both the exposed and control samples to identify the photodegradants.
Visualizing the Degradation Process and Analytical Workflow
To better understand the relationships between the stress conditions and the analytical outcomes, the following diagrams are provided.
Caption: Degradation pathways of Marbofloxacin under various stress conditions.
Caption: Analytical workflow for the identification and characterization of degradation products.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the degradation products of Marbofloxacin under various stress conditions, synthesizing the currently available scientific information. While the degradation pathways for photolytic and oxidative stress are becoming clearer, a significant knowledge gap remains for the specific degradation products formed under acidic, alkaline, and thermal stress.
For researchers and drug development professionals, this underscores the importance of conducting thorough in-house forced degradation studies and employing advanced analytical techniques like high-resolution mass spectrometry and NMR to fully characterize all potential degradants. This rigorous scientific approach is the bedrock for developing robust and safe pharmaceutical products. Future research should focus on isolating and definitively identifying the unknown degradation products to build a complete stability profile for Marbofloxacin.
References
- B. Lakshmi Kalyani, Mohd Saddiq Pasha, Heena Qureshi, Inamul Haque, Ashfak Ahmed, Abu Sama Ahmed. Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use.
- Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Priyanka Maheshwari, et al. Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online. 2017-03-17.
- Forced Degradation Studies. MedCrave online. 2016-12-14.
- Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Studies: Regulatory Considerations and Implement
- (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets.
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural W
- Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. PubMed. 2026-01-03.
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters.
- Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. National Institutes of Health. 2023-01-25.
- Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters.
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A Comparative Spectroscopic Guide to Marbofloxacin and its Process Impurity, Marbofloxacin Impurity B
For researchers, scientists, and drug development professionals engaged in the rigorous process of pharmaceutical analysis, the precise characterization of an active pharmaceutical ingredient (API) and its impurities is paramount. This guide provides an in-depth spectroscopic comparison of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine, and a critical process-related impurity, Marbofloxacin Impurity B. Understanding the nuanced differences in their spectroscopic signatures is essential for developing robust analytical methods for purity testing, stability studies, and quality control.[1]
This document moves beyond a mere recitation of data, offering insights into the causal relationships between chemical structure and spectral features. The methodologies described herein are designed to be self-validating, providing a framework for confident identification and differentiation of these two compounds.
Molecular Structures: The Foundation of Spectroscopic Differentiation
The key to understanding the spectroscopic differences between Marbofloxacin and this compound lies in their distinct molecular structures.
Marbofloxacin is chemically known as 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[2][3][4]oxadiazino[6,5,4-ij]quinoline-6-carboxylic acid.[3] Its structure features a tricyclic fluoroquinolone core substituted with a carboxylic acid group, a fluorine atom, and a methylpiperazinyl moiety.
This compound , on the other hand, is identified as 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][2][4][5]benzoxadiazine-6-carboxylic acid.[6][7] Structurally, it is a 10-despiperazino-10-fluoro analog of Marbofloxacin. The defining difference is the absence of the N-methylpiperazinyl group at the C-10 position, which is instead substituted with a second fluorine atom.[2] This seemingly small change has profound implications for the spectroscopic properties of the molecule.
| Feature | Marbofloxacin | This compound |
| Chemical Formula | C₁₇H₁₉FN₄O₄[4] | C₁₂H₈F₂N₂O₄[3][8] |
| Molecular Weight | ~362.4 g/mol [3][4] | ~282.2 g/mol [3][8] |
| Key Structural Difference | Contains a methylpiperazinyl group at C-10 | Lacks the methylpiperazinyl group; has a fluorine atom at C-10 |
Comparative Spectroscopic Analysis
The structural divergence between Marbofloxacin and its Impurity B gives rise to distinct fingerprints across various spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy, which probes the electronic transitions within a molecule, reveals differences in the chromophoric systems of the two compounds. The extended conjugation in the fluoroquinolone core is the primary contributor to their UV absorbance.
Expected Observations:
-
Marbofloxacin: Typically exhibits absorbance maxima around 217 nm and 304 nm.[9] The N-methylpiperazinyl group, being an auxochrome, can influence the position and intensity of these bands.
-
This compound: The replacement of the electron-donating methylpiperazinyl group with an electron-withdrawing fluorine atom is expected to cause a hypsochromic (blue) shift in the longer wavelength absorption band.
This difference in λmax can be exploited for the development of selective UV-based quantitative methods, such as HPLC with UV detection.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The comparison of the IR spectra of Marbofloxacin and Impurity B highlights the presence and absence of specific vibrational modes.
Key Spectral Differences:
| Functional Group | Marbofloxacin | This compound | Rationale |
| C-H stretching (Aliphatic) | Present (piperazine ring) | Absent | The methylpiperazinyl moiety in Marbofloxacin contributes to aliphatic C-H stretching vibrations, typically in the 2800-3000 cm⁻¹ region. These will be absent in Impurity B. |
| C-N stretching | Present (piperazine ring) | Absent | The C-N bonds within the piperazine ring of Marbofloxacin will show characteristic stretching vibrations. |
| C=O stretching (Ketone & Carboxylic Acid) | Present (~1720 cm⁻¹ and ~1620 cm⁻¹) | Present (~1720 cm⁻¹) | Both molecules share the quinolone core with a ketone and a carboxylic acid, leading to strong carbonyl absorption bands.[2] |
| C-F stretching | Present | Present (likely stronger or more complex) | Both molecules contain C-F bonds. Impurity B, with two fluorine atoms on the aromatic ring, may exhibit more intense or complex C-F stretching bands.[2] |
| O-H stretching (Carboxylic Acid) | Present (broad band) | Present (broad band) | The carboxylic acid group in both compounds will result in a broad O-H stretching band, often overlapping with C-H stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers the most detailed structural information, allowing for the unambiguous differentiation of Marbofloxacin and Impurity B.
¹H NMR Spectroscopy:
The proton NMR spectrum will show the most dramatic differences due to the presence of the methylpiperazinyl group in Marbofloxacin.
-
Marbofloxacin: Will display signals corresponding to the protons of the N-methyl group and the methylene protons of the piperazine ring.
-
This compound: These signals will be absent. The aromatic region of the spectrum will also differ due to the change in substitution at C-10. For Impurity B, characteristic proton signals have been reported, for instance, a singlet at δ 8.52 ppm.[2]
¹³C NMR Spectroscopy:
Similar to ¹H NMR, the ¹³C NMR spectrum will provide clear evidence of the structural differences.
-
Marbofloxacin: Will show distinct signals for the carbon atoms of the methylpiperazinyl group.
-
This compound: These signals will be absent. The chemical shifts of the aromatic carbons, particularly those in proximity to the C-10 position, will be significantly different due to the substitution of the piperazine ring with a fluorine atom. For example, the carbonyl carbon of Impurity B is expected in the δ 165–175 ppm range, and the fluorinated aromatic carbons are anticipated between δ 110–125 ppm.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identification and structural elucidation.
Key Differentiators:
-
Molecular Ion Peak: The most straightforward distinction will be the molecular ion peak ([M+H]⁺). For Marbofloxacin, this will be observed at m/z 363.1, corresponding to its molecular weight.[10] For this compound, the [M+H]⁺ peak will be at m/z 283.0, reflecting its lower molecular weight.[3]
-
Fragmentation Pattern: The fragmentation patterns will also be distinct. Marbofloxacin often shows characteristic fragments resulting from the loss of parts of the piperazine ring.[6][10] In contrast, the fragmentation of Impurity B will be dominated by the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the oxadiazine ring.[5]
Experimental Protocols
To achieve reliable and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
Sample Preparation
-
For UV-Vis, IR, and NMR: Use high-purity solvents (e.g., HPLC grade methanol, deuterated solvents for NMR) to dissolve the samples. Ensure complete dissolution to avoid scattering effects.
-
For Mass Spectrometry: Prepare dilute solutions in a suitable solvent system compatible with the ionization source (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).
UV-Vis Spectroscopy Protocol
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or a suitable buffer.
-
Procedure:
-
Prepare a blank solution containing only the solvent.
-
Prepare standard solutions of Marbofloxacin and this compound of known concentrations.
-
Record the UV spectra from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
Infrared (IR) Spectroscopy Protocol (ATR)
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly between samples.
-
NMR Spectroscopy Protocol
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent.
-
Procedure:
-
Accurately weigh and dissolve the sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Mass Spectrometry (LC-MS) Protocol
-
Instrument: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice.
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to identify the molecular ions and product ion scan (for MS/MS) to study fragmentation.
-
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic comparison of Marbofloxacin and its impurity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Marbofloxacin Impurity B in a Laboratory Setting
Researchers and drug development professionals handling Marbofloxacin and its related compounds are at the forefront of veterinary and pharmaceutical innovation. A crucial, yet often overlooked, aspect of this vital work is the responsible management and disposal of chemical byproducts, such as Marbofloxacin Impurity B. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
The structural similarity of this compound to its parent compound, a fluoroquinolone antibiotic, necessitates a cautious approach to its handling and disposal. While some data suggests it may not be bioactive, the scarcity of comprehensive safety information requires us to treat it with the same level of care as the active pharmaceutical ingredient.[1][2] Fluoroquinolones as a class are known for their environmental persistence and potential to contribute to antibiotic resistance, making proper disposal a critical responsibility.[3][4][5][6]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is paramount. The parent compound, Marbofloxacin, is classified as harmful if swallowed and poses a risk to aquatic life with long-lasting effects.[7] Given the limited specific toxicological data for Impurity B, a conservative approach is warranted.
Key Hazards:
-
Potential for Bioactivity: Due to its structural similarity to Marbofloxacin, it may possess some antibacterial properties.[1]
-
Environmental Hazard: Like other fluoroquinolones, it is presumed to be harmful to aquatic ecosystems.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[7][8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[7][8]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, consider additional protective clothing.[8]
Part 2: Segregation and Waste Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[9][10][11] Commingling different waste streams can lead to hazardous reactions and complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container designated for "Hazardous Pharmaceutical Waste" or "Fluoroquinolone Waste."[11][12][13] The container must be compatible with the chemical properties of this compound.
-
Labeling: The label must include:
-
Collection Point: The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][15] This area must be under the control of laboratory personnel.
-
Container Management: Keep the waste container securely closed when not in use.[15] Do not overfill the container.[12]
Part 3: Spill Management
In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or generates dust/aerosols, evacuate non-essential personnel.[2][8]
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE as outlined in Part 1.
-
Containment and Absorption: For liquid spills, use an absorbent material like sand, diatomite, or a universal binder to contain the spill.[16] For solid spills, carefully scoop the material to avoid generating dust.
-
Collection: Place the absorbed material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[7]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 4: Final Disposal Pathway
The ultimate disposal of this compound must adhere to federal, state, and local regulations.[10][17] The following flowchart illustrates the decision-making process for its final disposal.
Caption: Disposal workflow for this compound.
Key Disposal Steps:
-
Do Not Dispose in Regular Trash or Down the Drain: This is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.[9][15]
-
Professional Disposal Service: The collected waste must be handled by a licensed hazardous waste disposal company.[10] Your institution's EHS department will coordinate this.
-
Incineration: High-temperature incineration is the preferred and most effective method for destroying hazardous pharmaceutical waste, ensuring its complete destruction.[9][11][12]
-
Manifest and Documentation: All hazardous waste shipments must be accompanied by a uniform hazardous waste manifest, which tracks the waste from generation to its final disposal facility.[11] This is a requirement under the Resource Conservation and Recovery Act (RCRA).[10]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your research advancements do not come at the cost of environmental integrity.
References
- How to Properly Handle and Dispose of Pharmaceutical Waste. (2024, September 16). Vertex AI Search.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Managing pharmaceutical waste. (2025, December 23). NHS SPS - Specialist Pharmacy Service.
- How to Dispose of Pharmaceutical Waste and Meet Regul
- Pharmaceutical Waste & Medic
- A guide to the disposal of pharmaceutical waste. (2024, December 13). Anenta.
- CAT 1306 - Marbofloxacin - SAFETY D
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Marbofloxacin Impurity B
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Marbofloxacin Impurity B (CAS No. 115551-41-2). As a structurally related compound to a potent fluoroquinolone antibiotic, this impurity requires meticulous handling to ensure personnel safety and prevent environmental contamination. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to work with confidence and safety.
Hazard Assessment: The "Why" Behind the Precautions
This compound is a byproduct that can arise during the synthesis of Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2][3] While comprehensive toxicological data for this specific impurity is scarce, the foundational principle of laboratory safety—the precautionary principle—dictates that it should be handled with a level of caution commensurate with the parent active pharmaceutical ingredient (API).
The hazards associated with the broader fluoroquinolone class are well-documented and must be assumed to apply to its impurities. The primary risks include potential reproductive toxicity, allergic reactions, and photosensitization.[4][5] Furthermore, like all antibiotics, improper handling and disposal carry a significant environmental risk, contributing to aquatic toxicity and the development of antimicrobial resistance.[6]
Table 1: Potential Hazard Profile Based on Fluoroquinolone Class
| Hazard Category | Associated Risk | Primary Mitigation Strategy |
|---|---|---|
| Reproductive Toxicity | Marbofloxacin is classified as Reproduction Category 3, indicating a possible risk of impaired fertility.[5] | Engineering controls (fume hood) and comprehensive PPE to prevent any route of exposure. |
| Dermal/Systemic | Risk of allergic reactions in sensitized individuals and photosensitization upon exposure to sunlight after handling.[4][5][7] | Use of gloves and gowns to prevent skin contact; thorough hand washing after handling. |
| Inhalation | Airborne particles of the compound, if handled as a solid, can be inhaled, leading to respiratory tract exposure. | Use of respiratory protection and handling solids within a certified chemical fume hood or other ventilated enclosure.[8] |
| Environmental | As a fluoroquinolone-related compound, it is considered harmful to aquatic life with long-lasting effects. | Strict waste segregation and disposal protocols to prevent release into wastewater systems.[9] |
Core PPE Requirements: Your Primary Barrier Against Exposure
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its use is non-negotiable and must be appropriate for the task. The selection below is based on a risk assessment assuming the compound is handled in both solid (powder) and liquid (solution) forms.
Hand Protection: Preventing Dermal Absorption
-
Requirement: Double-gloving with powder-free nitrile gloves.[10]
-
Causality: The outer glove bears the primary contamination risk. The double-gloving technique allows for the safe removal of the outer glove within the work area (e.g., inside the fume hood) before handling clean items, significantly reducing the spread of contamination.[10] Nitrile is selected for its broad chemical resistance.[11] Powder-free gloves are mandated to prevent the powder from aerosolizing and carrying active compounds.[10] Gloves should be changed every 30-60 minutes or immediately upon known contact.[10]
Body Protection: Shielding Skin and Clothing
-
Requirement: A disposable, low-permeability gown with long, cuffed sleeves.
-
Causality: Standard cotton lab coats are permeable and can absorb spills, holding the chemical against the skin. A disposable, fluid-resistant gown prevents this.[12] The cuffs should be tucked under the inner glove to create a complete seal at the wrist.[10]
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Requirement: ANSI Z87.1-rated safety goggles for handling solids. A full-face shield worn over safety goggles is required when handling solutions that have a splash potential.
-
Causality: Safety goggles provide essential impact and dust protection.[10] However, they do not protect the full face from splashes. A face shield is the only way to ensure comprehensive protection for the eyes, nose, and mouth when working with liquids.[10][13]
Respiratory Protection: The Critical Defense Against Inhalation
-
Requirement: When weighing or transferring the solid compound, or whenever aerosols could be generated, a NIOSH-approved N95 respirator is the minimum requirement.
-
Causality: Surgical masks are designed to protect the sterile field from the wearer; they offer negligible protection against inhaling fine chemical powders.[10][12] An N95 respirator is designed to filter at least 95% of airborne particles and is essential for protecting the user. All personnel requiring a respirator must be properly fit-tested as per OSHA standards.
Table 2: PPE Selection Matrix by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving/Unpacking | Single pair nitrile gloves | Lab coat | Safety glasses | Not required |
| Weighing/Handling Solid | Double nitrile gloves | Disposable gown | Safety goggles | N95 Respirator (Mandatory) |
| Handling Solutions | Double nitrile gloves | Disposable gown | Goggles & Face Shield | Recommended if aerosols possible |
| Spill Cleanup | Double nitrile gloves | Disposable gown | Goggles & Face Shield | N95 Respirator (Mandatory) |
| Waste Disposal | Double nitrile gloves | Disposable gown | Safety goggles | Not required if waste is sealed |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount. The following protocols integrate the use of PPE at every stage.
Experimental Workflow: From Receipt to Disposal
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Receiving: Upon receipt, inspect the container for damage while wearing a single pair of nitrile gloves and safety glasses.
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure area away from incompatible materials.
-
Preparation: Before handling the compound, don all required PPE as outlined in Table 2. The critical step is to do this before entering the designated handling area.
-
Weighing: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood or similar ventilated enclosure to control dust. An N95 respirator is mandatory.[8]
-
Solution Preparation: When adding solvent, wear a face shield over safety goggles to protect against splashes.
-
Experimentation: Handle all open solutions within the fume hood.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent or detergent solution.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., remove outer gloves first, then face shield, gown, and finally inner gloves).
-
Waste Disposal: All contaminated materials are considered hazardous chemical waste and must be placed in a designated, sealed waste container.[14]
Emergency Procedures: Spill Management
Even with careful planning, spills can occur. A swift, correct response is critical to containment.
Spill Response Workflow
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- 4. Marbofloxacin (Zeniquin®) | Dog, Cat, Pet Medication | PetMD [petmd.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


